Product packaging for Ethyl 2-methyl-3-nitrobenzoate(Cat. No.:CAS No. 59382-60-4)

Ethyl 2-methyl-3-nitrobenzoate

Cat. No.: B1306129
CAS No.: 59382-60-4
M. Wt: 209.2 g/mol
InChI Key: XINYBVBBEWUEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1306129 Ethyl 2-methyl-3-nitrobenzoate CAS No. 59382-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINYBVBBEWUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388102
Record name ethyl 2-methyl-3-nitrobenzoate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59382-60-4
Record name Ethyl 2-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59382-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methyl-3-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate (CAS: 59382-60-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 2-methyl-3-nitrobenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is an aromatic ester containing a nitro functional group. It is also known by its synonyms, 2-(Ethoxycarbonyl)-6-nitrotoluene and Ethyl 3-nitro-o-toluate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59382-60-4[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][3]
Molecular Weight 209.20 g/mol [1][3]
Melting Point 34-36 °C[4]
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield.

Expected IR Spectrum

The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester (around 1720 cm⁻¹) and the nitro group (symmetric and asymmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Expected Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.20). Fragmentation patterns would likely involve the loss of the ethoxy group and the nitro group.

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, with ethanol. This reaction is typically acid-catalyzed, a process known as Fischer esterification.

Synthesis Pathway

The synthesis of this compound involves the preparation of the precursor 2-methyl-3-nitrobenzoic acid, followed by its esterification.

Synthesis_Pathway cluster_esterification Fischer Esterification 3-Nitro-o-xylene 3-Nitro-o-xylene 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic_acid 3-Nitro-o-xylene->2-Methyl-3-nitrobenzoic_acid Oxidation Ethyl_2-methyl-3-nitrobenzoate This compound CAS: 59382-60-4 2-Methyl-3-nitrobenzoic_acid->Ethyl_2-methyl-3-nitrobenzoate Ethanol Ethanol Ethanol->Ethyl_2-methyl-3-nitrobenzoate

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid from 3-Nitro-o-xylene

A detailed experimental procedure for the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid is described in patent literature.[5] The process typically involves reacting 3-nitro-o-xylene with an oxidizing agent in the presence of a catalyst.[5]

Protocol 2: Fischer Esterification of 2-Methyl-3-nitrobenzoic Acid

While a specific protocol for the ethyl ester is not available, a general procedure for Fischer esterification can be adapted.[6][7]

  • Materials: 2-methyl-3-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

    • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

    • Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

    • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably indole derivatives.

Role as a Chemical Intermediate

The compound is a direct precursor to Indole-4-methanol and Ethyl 1H-indole-4-carboxylate, which are valuable building blocks in medicinal chemistry.[3]

Logical_Relationship Ethyl_2-methyl-3-nitrobenzoate This compound CAS: 59382-60-4 Indole_Derivatives Indole_Derivatives Ethyl_2-methyl-3-nitrobenzoate->Indole_Derivatives Precursor in Indole Synthesis Pharmaceuticals Pharmaceuticals Indole_Derivatives->Pharmaceuticals Active Moieties Drug_Development Drug_Development Pharmaceuticals->Drug_Development

Caption: Role as an intermediate in drug development.

Leimgruber-Batcho Indole Synthesis

The structural motif of this compound makes it a suitable starting material for the Leimgruber-Batcho indole synthesis, a widely used method for preparing indoles. This pathway involves the reductive cyclization of a β-nitrovinyl aniline derivative, which can be formed from the nitroaromatic precursor.

Safety and Toxicology

This compound is classified as an irritant.[4][8]

Table 2: Hazard Identification

Hazard StatementClassificationSource
May cause respiratory irritationIrritant[4][8]
Causes skin irritationIrritant[4][8]
Causes serious eye irritationIrritant[4][8]

Detailed toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Structural Analysis and Characterization of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Ethyl 2-methyl-3-nitrobenzoate, a key chemical intermediate. The document outlines its physicochemical properties, detailed spectral analysis, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a substituted aromatic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59382-60-4[1][2]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [2][3]
Melting Point 34-36 °C[2]
Appearance White to Brown powder/crystal[2]
Purity ≥95%[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of ethyl 2-methylbenzoate. The following is a representative experimental protocol adapted from established methods for the nitration of benzoate esters.[4][5]

Experimental Protocol: Nitration of Ethyl 2-methylbenzoate

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add ethyl 2-methylbenzoate to concentrated sulfuric acid while maintaining the temperature between 0-10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are summarized in Tables 2 and 3, based on the analysis of structurally similar compounds.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-7.8m2HAromatic protons
~7.4t1HAromatic proton
~4.4q2H-OCH₂CH₃
~2.6s3HAr-CH₃
~1.4t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~148C-NO₂
~135-125Aromatic Carbons
~62-OCH₂CH₃
~20Ar-CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies for the functional groups present in this compound are presented in Table 4.[8][9]

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1720C=O (ester) stretch
~1600, 1475Aromatic C=C stretch
~1530, 1350N-O (nitro) asymmetric and symmetric stretch
~1250C-O (ester) stretch
Mass Spectrometry (MS)

The predicted mass spectral data for this compound under electron ionization (EI) are shown in Table 5.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
209[M]⁺ (Molecular ion)
194[M - CH₃]⁺
181[M - C₂H₄]⁺
164[M - OC₂H₅]⁺
134[M - NO₂ - C₂H₅]⁺

Workflow for Synthesis and Characterization

The general workflow for the synthesis and structural elucidation of a novel chemical compound like this compound is depicted in the following diagram.

Synthesis and Characterization Workflow General Workflow for Compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials (e.g., Ethyl 2-methylbenzoate) Reaction Chemical Reaction (Nitration) Starting_Materials->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Purity_Analysis Purity Analysis (e.g., HPLC, Melting Point) NMR->Purity_Analysis IR->Purity_Analysis MS->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product Characterized Compound

Caption: A flowchart illustrating the general experimental workflow from synthesis to structural characterization.

References

Spectroscopic Profile of Ethyl 2-methyl-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds, offering a robust reference for identification and characterization.

Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, IR, and MS data, adaptable for the specific analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles and data from similar molecules, including mthis compound, ethyl 3-nitrobenzoate, and other substituted nitrobenzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.0d1HAr-H
~ 7.5 - 7.7t1HAr-H
~ 7.3 - 7.5d1HAr-H
~ 4.3 - 4.5q2H-OCH₂CH₃
~ 2.5 - 2.7s3HAr-CH₃
~ 1.3 - 1.5t3H-OCH₂CH₃

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Assignment
~ 165 - 167C=O (Ester)
~ 148 - 150C-NO₂
~ 135 - 137C-CH₃
~ 132 - 134Ar-C
~ 128 - 130Ar-CH
~ 125 - 127Ar-CH
~ 122 - 124Ar-CH
~ 61 - 63-OCH₂CH₃
~ 20 - 22Ar-CH₃
~ 14 - 15-OCH₂CH₃

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2980 - 2850Aliphatic C-H stretch (CH₃, CH₂)
~ 1720 - 1735C=O stretch (Ester)
~ 1520 - 1540Asymmetric NO₂ stretch
~ 1340 - 1360Symmetric NO₂ stretch
~ 1600, 1470Aromatic C=C stretch
~ 1250 - 1280C-O stretch (Ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
209[M]⁺ (Molecular ion)
194[M - CH₃]⁺
181[M - C₂H₄]⁺
164[M - OC₂H₅]⁺
134[M - NO₂ - C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid transmission cell.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty sample holder (or solvent) and subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate: Properties, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-nitrobenzoate is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of the potent immunomodulatory and anticancer drug, Lenalidomide. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent conversion to Lenalidomide, and an exploration of its significance in the landscape of modern drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Core Physical and Chemical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄. While some of its physical properties are not widely reported, data for the closely related methyl ester and similar compounds provide valuable reference points.

PropertyValueSource
Molecular Weight 209.20 g/mol [1][2]
Melting Point 34-36 °C[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available
CAS Number 59382-60-4[1][3][4][5]

Spectroscopic Data Interpretation

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the benzene ring (around 2.6 ppm), and multiplets in the aromatic region (7.0-8.5 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the aromatic ring, the ethyl group carbons, and the methyl group carbon. The presence of the nitro group will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).

Experimental Protocols

The synthesis of this compound is a key step in the production of Lenalidomide. The following protocols are based on established methods for the synthesis of related compounds and the subsequent steps to produce Lenalidomide.

Synthesis of this compound

This synthesis is typically achieved through the esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • A mixture of 2-methyl-3-nitrobenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Synthesis of Lenalidomide from this compound

The following workflow outlines the conversion of this compound to Lenalidomide.

Synthesis_of_Lenalidomide cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction A This compound B Ethyl 2-(bromomethyl)-3-nitrobenzoate A->B N-Bromosuccinimide (NBS), Radical Initiator C 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione B->C 3-Aminopiperidine-2,6-dione HCl, Triethylamine (TEA) D Lenalidomide C->D H₂, Pd/C

Synthesis of Lenalidomide from this compound.

Experimental Protocol for Lenalidomide Synthesis:

Step 1: Bromination of this compound [6]

  • This compound is dissolved in a suitable solvent (e.g., carbon tetrachloride or methyl acetate).[7]

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added.

  • The mixture is heated under reflux and irradiated with a light source to initiate the reaction.

  • The reaction is monitored by TLC until completion.

  • After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude Ethyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclization with 3-Aminopiperidine-2,6-dione [6]

  • Ethyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF).[7]

  • The mixture is heated to facilitate the cyclization reaction.

  • Upon completion, the reaction mixture is cooled, and the product, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is isolated by filtration or extraction.

Step 3: Reduction of the Nitro Group [7]

  • The nitro-intermediate is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation with hydrogen gas until the reduction of the nitro group to an amino group is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield Lenalidomide.

  • The final product is purified by recrystallization.

Role in Drug Development and Logical Workflow for Quality Control

This compound's primary significance in drug development lies in its role as a key starting material for Lenalidomide, a blockbuster drug for treating multiple myeloma and other cancers.[7] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

A logical workflow for the quality control of this compound is essential in a pharmaceutical manufacturing setting.

QC_Workflow cluster_sampling 1. Sampling cluster_testing 2. Analytical Testing cluster_decision 3. Disposition A Incoming Raw Material: This compound B Physical Characterization (Appearance, Melting Point) A->B C Purity Assessment (HPLC, GC) A->C D Identity Confirmation (FTIR, NMR) A->D E Residual Solvents (GC-HS) A->E F Specification Met? B->F C->F D->F E->F G Release for Manufacturing F->G Yes H Reject and Quarantine F->H No

Quality Control Workflow for this compound.

This workflow ensures that only high-quality starting material is used in the synthesis of the API, thereby minimizing the formation of impurities and ensuring the safety and efficacy of the final drug product.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Lenalidomide. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its synthesis and quality control, is essential for drug development professionals. This guide provides a foundational resource for researchers and scientists working with this key intermediate, facilitating further innovation in the development of life-saving therapeutics.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to assist researchers in the effective planning and execution of this synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes:

  • Route 1: Esterification of 2-methyl-3-nitrobenzoic acid. This pathway involves the initial synthesis of the carboxylic acid precursor, followed by its esterification with ethanol.

  • Route 2: Nitration of Ethyl 2-methylbenzoate. This approach begins with the synthesis of the ethyl ester of 2-methylbenzoic acid, which is then subjected to nitration to introduce the nitro group.

The selection of the optimal route depends on the availability of starting materials, desired purity, and scalability of the process.

Data Presentation of Synthetic Pathways

The following tables summarize the quantitative data associated with the key reaction steps in both synthetic routes.

Route 1: Via Esterification of 2-methyl-3-nitrobenzoic acid

Table 1: Synthesis of 2-methyl-3-nitrobenzoic acid

Starting MaterialReagentsReaction ConditionsYieldPurityReference
3-nitro-o-xyleneOxygen, Organic Solvent, Catalyst90-100 °CUp to 80%-[1]
m-toluic acidFuming Nitric Acid-10 °C, 1 hour50%-[2]

Table 2: Esterification of 2-methyl-3-nitrobenzoic acid

Starting MaterialReagentsReaction ConditionsYieldPurityReference
2-methyl-3-nitrobenzoic acidEthanol, Conc. H₂SO₄ (catalyst)RefluxHigh (specifics adaptable from similar reactions)HighAdapted from[3][4]
Route 2: Via Nitration of Ethyl 2-methylbenzoate

Table 3: Synthesis of Ethyl 2-methylbenzoate (o-toluate)

Starting MaterialReagentsReaction ConditionsYieldPurityReference
2-methylbenzoic acid (o-toluic acid)Ethanol, Conc. H₂SO₄ (catalyst)Reflux, 45 minHigh (specifics adaptable from similar reactions)HighAdapted from[3][5]

Table 4: Nitration of Ethyl 2-methylbenzoate

Starting MaterialReagentsReaction ConditionsYieldPurityReference
Ethyl 2-methylbenzoateConc. HNO₃, Conc. H₂SO₄5-15 °CSlightly lower than 81-85% (for methyl ester)HighAdapted from[6]

Experimental Protocols

The following are detailed methodologies for the key experiments.

Route 1: Experimental Protocols

Protocol 1.1: Synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene [1]

  • To a reactor, add 3-nitro-o-xylene, an appropriate organic solvent, and a suitable catalyst.

  • Introduce oxygen gas into the mixture while maintaining the temperature at 90-100 °C.

  • Monitor the reaction until the concentration of 3-nitro-o-xylene is less than 1%.

  • Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.

  • The crude product is then purified by conventional alkalization, active carbon decoloration, and acidification to yield the final product.

Protocol 1.2: Fischer Esterification of 2-methyl-3-nitrobenzoic acid (Adapted from[3][4])

  • In a round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-methylbenzoate (Adapted from[3][5])

  • In a round-bottomed flask, combine 2-methylbenzoic acid and an excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

  • Set up the apparatus for reflux and heat the mixture for approximately 45 minutes.

  • Cool the flask to room temperature and transfer the contents to a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and then with a sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer with a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield Ethyl 2-methylbenzoate.

Protocol 2.2: Nitration of Ethyl 2-methylbenzoate (Adapted from[6][7])

  • In a flask fitted with a mechanical stirrer, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Slowly add pure Ethyl 2-methylbenzoate to the cooled sulfuric acid. Maintain the temperature between 0-10 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of the ester, ensuring the temperature of the reaction mixture is maintained between 5-15 °C. This addition should take about one hour.

  • After the addition is complete, continue stirring for another fifteen minutes.

  • Pour the reaction mixture onto cracked ice to precipitate the crude product.

  • Filter the solid product by suction and wash with cold water.

  • To remove impurities, wash the crude product with ice-cold ethanol.

  • Dry the purified product to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic workflows.

Synthesis_Route_1 cluster_acid Synthesis of 2-methyl-3-nitrobenzoic acid cluster_esterification Esterification 3-nitro-o-xylene 3-nitro-o-xylene 2-methyl-3-nitrobenzoic_acid 2-methyl-3-nitrobenzoic_acid 3-nitro-o-xylene->2-methyl-3-nitrobenzoic_acid Oxidation m-toluic_acid m-toluic_acid m-toluic_acid->2-methyl-3-nitrobenzoic_acid Nitration Ethanol Ethanol Ethyl_2-methyl-3-nitrobenzoate Ethyl_2-methyl-3-nitrobenzoate Ethanol->Ethyl_2-methyl-3-nitrobenzoate 2-methyl-3-nitrobenzoic_acid_ref 2-methyl-3-nitrobenzoic acid 2-methyl-3-nitrobenzoic_acid_ref->Ethyl_2-methyl-3-nitrobenzoate Fischer Esterification

Caption: Synthetic Workflow for Route 1: Esterification.

Synthesis_Route_2 cluster_ester Synthesis of Ethyl 2-methylbenzoate cluster_nitration Nitration 2-methylbenzoic_acid 2-methylbenzoic_acid Ethyl_2-methylbenzoate Ethyl_2-methylbenzoate 2-methylbenzoic_acid->Ethyl_2-methylbenzoate Esterification Ethanol_2 Ethanol Ethanol_2->Ethyl_2-methylbenzoate Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Ethyl_2-methyl-3-nitrobenzoate_final This compound Nitrating_Mixture->Ethyl_2-methyl-3-nitrobenzoate_final Ethyl_2-methylbenzoate_ref Ethyl 2-methylbenzoate Ethyl_2-methylbenzoate_ref->Ethyl_2-methyl-3-nitrobenzoate_final Electrophilic Aromatic Substitution

Caption: Synthetic Workflow for Route 2: Nitration.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms leading to ethyl 2-methyl-3-nitrobenzoate, a valuable intermediate in organic synthesis. The document details two primary synthetic pathways, including experimental protocols, quantitative data, and a thorough discussion of the underlying chemical principles.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to its functionalized benzene ring, which allows for a variety of subsequent chemical transformations. Understanding its synthesis is crucial for the development of novel pharmaceuticals and advanced materials. This guide will explore two principal synthetic routes:

  • Route A: Direct nitration of ethyl 2-methylbenzoate.

  • Route B: Esterification of 2-methyl-3-nitrobenzoic acid.

Each route will be discussed in detail, covering the reaction mechanism, experimental procedures, and expected outcomes.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound relies on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution and Fischer esterification.

Route A: Direct Nitration of Ethyl 2-methylbenzoate

This pathway involves the direct nitration of the commercially available starting material, ethyl 2-methylbenzoate. The reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism:

The nitration of ethyl 2-methylbenzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of ethyl 2-methylbenzoate acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The position of the incoming nitro group is directed by the substituents already present on the benzene ring.

    • The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect.

    • The ethyl ester group (-COOCH₂CH₃) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

    In the case of ethyl 2-methylbenzoate, the directing effects of the two groups are in concert. The position meta to the ester group and ortho to the methyl group (the 3-position) is sterically accessible and electronically favored. The activating nature of the methyl group helps to overcome the deactivating effect of the ester, allowing the reaction to proceed.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Logical Relationship of Directing Effects

G substituents Substituents on Benzene Ring methyl Methyl Group (-CH3) Ortho, Para-Director Activating substituents->methyl ester Ethyl Ester Group (-COOEt) Meta-Director Deactivating substituents->ester outcome Regioselective Nitration at C3 methyl->outcome Directs to C3 (ortho) ester->outcome Directs to C3 (meta)

Caption: Directing effects of substituents on nitration.

Route B: Esterification of 2-methyl-3-nitrobenzoic acid

This alternative two-step pathway involves the synthesis of the key intermediate, 2-methyl-3-nitrobenzoic acid, followed by its esterification with ethanol.

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid

This intermediate is typically prepared by the oxidation of 3-nitro-o-xylene.

Reaction Mechanism:

The oxidation of the methyl group on the aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents. A common method involves heating 3-nitro-o-xylene with nitric acid.[1]

Step 2: Fischer Esterification

The synthesized 2-methyl-3-nitrobenzoic acid is then converted to its ethyl ester via Fischer esterification.

Reaction Mechanism:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]

  • Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used.[3]

Experimental Workflow for Route B

G start 3-Nitro-o-xylene oxidation Oxidation (e.g., HNO3, heat) start->oxidation acid 2-Methyl-3-nitrobenzoic Acid oxidation->acid esterification Fischer Esterification (Ethanol, H2SO4, heat) acid->esterification product This compound esterification->product

Caption: Synthetic workflow for Route B.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Route A: Direct Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from standard nitration procedures for benzoate esters.[4][5]

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of ethyl 2-methylbenzoate in 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate, ensuring the temperature of the reaction mixture does not exceed 15 °C.[6] The addition should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product should precipitate as a solid or oil.

  • Isolation and Purification: Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.[7]

Protocol for Route B: Esterification of 2-methyl-3-nitrobenzoic acid

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid

This protocol is based on the oxidation of 3-nitro-o-xylene.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of 3-nitro-o-xylene with 100 mL of 50% aqueous nitric acid.

  • Oxidation: Heat the mixture to reflux with stirring for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solid product, 2-methyl-3-nitrobenzoic acid, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Step 2: Fischer Esterification

This protocol is a standard Fischer esterification procedure.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 2-methyl-3-nitrobenzoic acid, 50 mL of absolute ethanol, and 2 mL of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux with stirring for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into 150 mL of cold water. If the product separates as an oil, extract it with diethyl ether (2 x 50 mL).

  • Neutralization and Isolation: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursors.

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 2-methylbenzoateC₁₀H₁₂O₂164.20-211-212
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15182-184-
This compoundC₁₀H₁₁NO₄209.20--

Table 2: Expected ¹H NMR Data for this compound

Based on analogous structures and general chemical shift principles.

ProtonsChemical Shift (δ ppm)MultiplicityIntegration
-CH₂CH₃~1.4Triplet3H
-CH₃~2.5Singlet3H
-OCH₂CH₃~4.4Quartet2H
Aromatic-H7.4 - 8.2Multiplet3H

Table 3: Expected ¹³C NMR Data for this compound

Based on data for similar nitrobenzoate esters.[8]

CarbonChemical Shift (δ ppm)
-CH₂C H₃~14
-C H₃~20
-OC H₂CH₃~62
Aromatic-C125 - 135
Aromatic-C-CO~130
Aromatic-C-CH₃~138
Aromatic-C-NO₂~148
C=O~165

Table 4: Typical Reaction Conditions and Yields

ReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
Nitration of Ethyl 2-methylbenzoateConc. HNO₃, Conc. H₂SO₄0 - 151.570 - 85 (estimated)
Oxidation of 3-nitro-o-xylene50% HNO₃Reflux24~80
Fischer EsterificationEthanol, Conc. H₂SO₄Reflux480 - 95

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The direct nitration of ethyl 2-methylbenzoate offers a more direct approach, while the two-step synthesis via 2-methyl-3-nitrobenzoic acid provides an alternative that may be advantageous depending on the availability of starting materials and desired purity. The provided reaction mechanisms, experimental protocols, and data tables serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during nitration, is essential for achieving high yields and purity.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-nitrobenzoate, a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. While direct literature on the discovery and history of this compound is scarce, its structural analog, Mthis compound, has gained prominence as a key precursor in the synthesis of the immunomodulatory drug Lenalidomide. This guide will cover the probable synthetic routes to this compound, its physicochemical properties, and its role in the broader context of medicinal chemistry, drawing parallels with its well-documented methyl counterpart. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their understanding and application of this compound.

Introduction

This compound (CAS 59382-60-4) is an aromatic nitro compound belonging to the benzoate ester family. While not as extensively studied as its methyl analog, it holds potential as a building block in the synthesis of complex organic molecules. The presence of three distinct functional groups—an ester, a methyl group, and a nitro group—on the benzene ring provides multiple avenues for chemical modification, making it a versatile intermediate for the synthesis of novel compounds.

The historical significance of this class of molecules is intrinsically linked to the development of Lenalidomide, a thalidomide analog used in the treatment of multiple myeloma and other cancers. The synthesis of Lenalidomide critically relies on Mthis compound, highlighting the importance of understanding the synthesis and reactivity of such precursors.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for the ethyl ester and its closely related methyl analog for comparative purposes.

PropertyThis compoundMthis compound
CAS Number 59382-60-4[1][2][3]59382-59-1[4][5]
Molecular Formula C₁₀H₁₁NO₄[3]C₉H₉NO₄[5]
Molecular Weight 209.20 g/mol [3]195.17 g/mol [5]
Melting Point 34-36 °C[2]62-65 °C (lit.)
Boiling Point Not availableNot available
Appearance Not availableSolid
Purity ≥95% (commercially available)[2]97% (commercially available)

Synthesis and Experimental Protocols

  • Esterification of 2-methyl-3-nitrobenzoic acid with ethanol.

  • Nitration of ethyl 2-methylbenzoate.

Synthesis of the Precursor: 2-methyl-3-nitrobenzoic acid

The starting material for the esterification route, 2-methyl-3-nitrobenzoic acid, can be synthesized via the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.

Experimental Protocol for the Synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene:

This protocol is based on a patented method involving oxidation.

  • Materials: 3-nitro-o-xylene, organic solvent (e.g., acetic acid), catalyst (e.g., cobalt and manganese salts), oxygen source.

  • Procedure:

    • In a suitable reactor, charge 3-nitro-o-xylene, the organic solvent, and the catalyst.

    • Heat the mixture to 90-100 °C.

    • Introduce oxygen gas into the reaction mixture.

    • Monitor the reaction progress by analyzing the concentration of the starting material. The reaction is considered complete when the mass concentration of 3-nitro-o-xylene is less than 1%.

    • Upon completion, cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.

    • The crude product is then purified by a conventional sequence of alkalization (e.g., with sodium hydroxide solution), decolorization with activated carbon, and acidification to yield the final 2-methyl-3-nitrobenzoic acid. A yield of up to 80% has been reported for this method.[6]

Proposed Synthesis of this compound

Method A: Fischer Esterification of 2-methyl-3-nitrobenzoic acid

This is a standard method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

  • Materials: 2-methyl-3-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid.

  • Proposed Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography or recrystallization.

Method B: Nitration of Ethyl 2-methylbenzoate

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of the starting ester.

  • Materials: Ethyl 2-methylbenzoate, concentrated nitric acid, concentrated sulfuric acid.

  • Proposed Protocol (adapted from the nitration of methyl benzoate):

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to ethyl 2-methylbenzoate with stirring.

    • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate, maintaining a low temperature (typically below 10 °C).

    • After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

    • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

History and Application in Drug Development

The primary significance of this class of compounds lies in the role of Mthis compound as a key intermediate in the synthesis of Lenalidomide .

The Lenalidomide Story

Lenalidomide (Revlimid®) is an immunomodulatory drug developed by Celgene Corporation and was first approved for medical use in the United States in 2005.[7] It is a derivative of thalidomide with improved efficacy and a better safety profile, used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma.[7][8]

Role of Mthis compound in Lenalidomide Synthesis

The first synthesis of Lenalidomide, as disclosed in patents by Celgene, utilizes Mthis compound as a crucial starting material.[7] The synthesis generally proceeds through the following key steps:

  • Bromination: The methyl group of Mthis compound is brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form methyl 2-(bromomethyl)-3-nitrobenzoate.[9]

  • Coupling: The resulting bromo-compound is then reacted with 3-aminopiperidine-2,6-dione (a derivative of glutamine) to form the isoindolinone ring system of the Lenalidomide precursor.[7]

  • Reduction: The final step involves the reduction of the nitro group to an amino group, yielding Lenalidomide. This is often achieved through catalytic hydrogenation.[7]

The efficiency and purity of the final Lenalidomide active pharmaceutical ingredient (API) are highly dependent on the quality of the Mthis compound intermediate.[10]

Visualizations

Synthesis Pathway of Lenalidomide

The following diagram illustrates the key steps in the synthesis of Lenalidomide, highlighting the central role of Mthis compound.

Lenalidomide_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_precursor Precursor cluster_final Final Product Methyl_2_methyl_3_nitrobenzoate Mthis compound Methyl_2_bromomethyl_3_nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl_2_methyl_3_nitrobenzoate->Methyl_2_bromomethyl_3_nitrobenzoate Bromination (NBS) Nitro_Lenalidomide 3-(4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Methyl_2_bromomethyl_3_nitrobenzoate->Nitro_Lenalidomide Coupling Lenalidomide Lenalidomide Nitro_Lenalidomide->Lenalidomide Reduction (e.g., H2, Pd/C) 3_aminopiperidine 3-aminopiperidine-2,6-dione 3_aminopiperidine->Nitro_Lenalidomide

Caption: Synthesis pathway of Lenalidomide from Mthis compound.

Experimental Workflow for Nitration

The following diagram outlines a general experimental workflow for the nitration of an aromatic ester.

Nitration_Workflow Start Start Prepare_Ester Dissolve Ethyl 2-methylbenzoate in conc. H2SO4 (Cool in ice bath) Start->Prepare_Ester Nitration Slowly add Nitrating Mixture to Ester Solution (Maintain low temperature) Prepare_Ester->Nitration Prepare_Nitrating_Mix Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) (Keep cool) Prepare_Nitrating_Mix->Nitration Reaction Stir at Room Temperature Nitration->Reaction Quench Pour onto Crushed Ice Reaction->Quench Isolate Vacuum Filtration Quench->Isolate Wash Wash with Cold Water Isolate->Wash Purify Recrystallize from Ethanol Wash->Purify End End Purify->End

Caption: General workflow for the nitration of an aromatic ester.

Conclusion

This compound, while not extensively documented in scientific literature, represents a potentially valuable chemical intermediate. Its synthesis can be achieved through well-established organic reactions, and its structural similarity to the key Lenalidomide precursor, Mthis compound, suggests its potential utility in the synthesis of novel pharmaceutical compounds. This guide has provided a comprehensive overview of the available information on this compound, supplemented with data from its methyl analog to offer a complete picture for researchers in the field. The detailed protocols and pathway visualizations serve as a practical resource for the synthesis and application of this and related compounds in drug discovery and development. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.

References

A Comprehensive Guide to the Theoretical Investigation of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the theoretical and computational analysis of Ethyl 2-methyl-3-nitrobenzoate. While direct experimental and theoretical data for this specific molecule are scarce in publicly available literature, this guide offers a comprehensive protocol based on established computational methodologies successfully applied to structurally similar nitroaromatic compounds. By following the outlined procedures, researchers can generate valuable data on the geometric, vibrational, and electronic properties of this compound, aiding in its characterization and potential applications in drug development and materials science.

Molecular and Electronic Properties

The electronic properties of aromatic nitro compounds are of significant interest due to their relevance in various fields, including pharmaceuticals and explosives. The interplay between electron-donating groups (like the ethyl and methyl groups) and the electron-withdrawing nitro group in this compound is expected to govern its reactivity, stability, and intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these properties. DFT calculations can provide insights into the molecule's optimized geometry, electronic structure, and spectroscopic characteristics.

Computational Data

DFT calculations are the cornerstone of modern theoretical studies on organic molecules. A typical and effective approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of organic compounds, including those containing nitro groups.

Key electronic properties that can be calculated include:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms.

  • Dipole Moment: Indicates the overall polarity of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.

  • First Order Hyperpolarizability: Relates to the nonlinear optical (NLO) properties of the molecule, which are important for applications in optoelectronics.

The following tables provide a template for presenting the calculated data for this compound. For illustrative purposes, placeholder values derived from studies on similar molecules like 4-methyl-3-nitrobenzoic acid are used.[1][2]

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)
Dipole Moment (Debye)4.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-3.5
HOMO-LUMO Gap (eV)3.7
First Order Hyperpolarizability (esu)2.5 x 10-30

Table 2: Optimized Geometrical Parameters of this compound (Illustrative)

Bond/AngleBond Length (Å) / Angle (°)
C-NO21.48
C=O1.22
O-C (ester)1.35
C-C (ring)1.39 - 1.41
C-C-N (angle)118.5
O-N-O (angle)124.0

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the experimentally observed spectral bands to specific molecular motions.

DFT calculations can predict the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm-1) for Key Functional Groups of this compound (Illustrative)

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (Typical Range)
NO2 asymmetric stretch15301520 - 1560
NO2 symmetric stretch13501345 - 1385
C=O stretch (ester)17201715 - 1735
C-O stretch (ester)12501230 - 1280
Aromatic C-H stretch30803050 - 3100
Aliphatic C-H stretch29802950 - 2990

Experimental and Computational Protocols

This section details the methodologies for performing the theoretical calculations necessary to obtain the data presented above.

3.1. Computational Protocol: Density Functional Theory (DFT)

  • Molecular Modeling: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to be reliable for nitroaromatic compounds.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the harmonic vibrational frequencies for FTIR and Raman spectra prediction.

  • Electronic Property Calculation: The optimized geometry is used to calculate various electronic properties, including the dipole moment, HOMO-LUMO energies, and the molecular electrostatic potential.

  • Data Analysis and Visualization: The output files from the quantum chemistry software (e.g., Gaussian) are analyzed to extract the desired data. Molecular visualization software can be used to view the optimized structure, molecular orbitals, and MEP maps.

Visualizations

4.1. Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

4.2. Computational Workflow

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Analysis and Output start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop vib_analysis Vibrational Analysis (FTIR/Raman Spectra) freq_calc->vib_analysis elec_analysis Electronic Property Analysis (HOMO, LUMO, MEP) elec_prop->elec_analysis output Data Tables and Visualizations vib_analysis->output elec_analysis->output

References

Ethyl 2-methyl-3-nitrobenzoate solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and methodological framework for understanding the solubility of ethyl 2-methyl-3-nitrobenzoate. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on general principles of organic chemistry and data for structurally related compounds.

Introduction

This compound is an aromatic organic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals. Its molecular structure, featuring an ethyl ester, a methyl group, and a nitro group attached to a benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is crucial for its synthesis, purification, formulation, and application.

Predicted Solubility Profile

While specific quantitative data is not publicly available, the solubility of this compound can be predicted based on the "like dissolves like" principle. The molecule possesses both polar (ester and nitro groups) and non-polar (benzene ring, ethyl and methyl groups) regions.

  • High Expected Solubility: In moderately polar to non-polar organic solvents. The presence of the large aromatic ring and alkyl groups suggests good solubility in solvents that can engage in van der Waals forces.

    • Examples: Acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), and toluene.

  • Moderate Expected Solubility: In polar aprotic solvents.

    • Examples: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

  • Low Expected Solubility: In highly polar protic solvents and non-polar aliphatic solvents.

    • Examples: Water, methanol, ethanol (solubility likely increases with heating). Its solubility in water is expected to be very low[1][2].

    • Examples: Hexane, cyclohexane. The polar groups on the molecule will limit its solubility in purely non-polar aliphatic solvents.

For a related compound, 3-methyl-2-nitrobenzoic acid, it is noted to be soluble in organic solvents like ethanol and acetone, with limited aqueous solubility[1]. Another similar compound, methyl 3-nitrobenzoate, is described as slightly soluble in ethanol and ether, and insoluble in water[2]. These observations support the predicted solubility profile for this compound.

General Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid organic compound like this compound is the shake-flask method, followed by gravimetric or spectroscopic analysis.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution reaches saturation. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Sample Preparation for Analysis:

    • Gravimetric Method: Transfer the filtered, saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

    • Spectroscopic Method: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of a pre-established calibration curve (e.g., using UV-Vis or HPLC).

  • Quantification:

    • Gravimetric Method: Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight. The solubility can then be expressed in g/L or mg/mL.

    • Spectroscopic Method: Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve. Back-calculate the original concentration of the saturated solution to determine the solubility.

  • Data Reporting: Report the solubility as an average of multiple replicates for each solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vials A->B C Equilibrate in shaker bath (constant temperature) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter solution (0.45 µm) E->F G Prepare sample for quantification F->G H Quantify (Gravimetric or Spectroscopic) G->H I Calculate and report solubility H->I

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Purity and Melting Point of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and melting point of Ethyl 2-methyl-3-nitrobenzoate (CAS No. 59382-60-4). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, namely Mthis compound and 2-methyl-3-nitrobenzoic acid, in conjunction with established principles of organic chemistry. The methodologies presented are adaptable for the synthesis, purification, and characterization of this compound.

Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity Data
This compound 59382-60-4C₁₀H₁₁NO₄209.20Not availableTypically >98% (supplier data)
Mthis compound59382-59-1C₉H₉NO₄195.1762-65[1] or 65.0-69.0[2]97%[1] or >98.0% (GC)[2]
2-Methyl-3-nitrobenzoic acid4920-81-8C₈H₇NO₄181.15182-18498.0% or 98.5% (HPLC)[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, adapted from established procedures for analogous compounds.

The synthesis of this compound can be achieved via the esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-methyl-3-nitrobenzoic acid Ethanol H₂SO₄ (catalyst) Reflux Heat under reflux Reactants->Reflux Workup Solvent evaporation Extraction with organic solvent Neutralization with NaHCO₃ Drying Reflux->Workup Crude Product Crude this compound Workup->Crude Product

Synthesis of this compound Workflow

The crude product can be purified by recrystallization to obtain a product of higher purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If a mixed solvent system (e.g., ethanol/water) is used, dissolve the compound in the solvent in which it is more soluble (ethanol) at an elevated temperature, and then add the other solvent (water) dropwise until turbidity persists. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly, for instance, in a desiccator or a vacuum oven at a temperature below the compound's melting point.

G cluster_purification Purification Workflow Crude Crude Product Dissolve Dissolve in minimum hot solvent Crude->Dissolve Cool Slow cooling Ice bath Dissolve->Cool Filter Vacuum filtration Cool->Filter Dry Dry crystals Filter->Dry Pure Product Pure this compound Dry->Pure Product

Recrystallization Workflow

The melting point is a crucial physical property for assessing the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the purified sample is completely dry.

  • Finely powder a small amount of the sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (based on analogs).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Purity Assessment

Beyond melting point determination, several analytical techniques can be employed for a more quantitative assessment of the purity of this compound.

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for aromatic nitro compounds.

Typical HPLC Conditions:

  • Column: C18, e.g., 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 230-254 nm).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent at a known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

Data Analysis: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be generated using standards of known concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information for impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity assessment (qNMR) with an internal standard.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups (e.g., ester carbonyl, nitro group, aromatic ring) and for comparison with a reference spectrum.

G cluster_purity Purity Assessment Logic Sample Synthesized Sample InitialScreen Melting Point Determination & TLC Sample->InitialScreen IsPure Pure? InitialScreen->IsPure QuantitativeAnalysis Quantitative Analysis (HPLC, qNMR, GC-MS) IsPure->QuantitativeAnalysis Yes Purification Purification IsPure->Purification No FinalPurity Purity Specification QuantitativeAnalysis->FinalPurity

Logical Flow for Purity Assessment

References

An In-depth Technical Guide to the Health and Safety of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methyl-3-nitrobenzoate is a nitroaromatic compound. Due to the limited specific toxicological data for this compound, this guide will leverage information from its close structural analog, Mthis compound, and the broader class of nitroaromatic compounds to provide guidance on its potential hazards, handling, and safety precautions. Nitroaromatic compounds are a class of chemicals known for their diverse applications and, in some cases, their biological activity and potential toxicity.[1][2]

Physicochemical Information of Mthis compound

The physical and chemical properties of a compound are crucial for understanding its potential for exposure and its behavior in various environments. The available data for Mthis compound is summarized below.

PropertyValueReference
Molecular Formula C9H9NO4[3]
Molecular Weight 195.17 g/mol [3]
Appearance Light yellow solid[3]
Melting Point/Range 62 - 65 °C / 143.6 - 149 °F[3]
Boiling Point/Range No data available[3]
Flash Point No data available[3]
Solubility No data available[3]
Stability Stable under normal conditions[3]

Hazard Identification and Classification

Specific hazard classification for this compound is not available. However, for the closely related Mthis compound, the following information is available:

  • OSHA 2012 Hazard Communication Standard: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

  • GHS Label Elements: None required.[3]

  • Hazards Not Otherwise Classified (HNOC): None identified.[3]

It is important to note that the toxicological properties of Mthis compound have not been fully investigated.[3] One study identified Methyl-2-methyl-3-nitrobenzoate as a potential genotoxic impurity in the synthesis of Lenalidomide based on structural alerts.[4] This suggests that both the methyl and ethyl esters warrant careful handling due to the potential for uncharacterized hazards.

Handling and Storage

Given the limited safety data, prudent laboratory practices should be followed when handling this compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Ensure adequate ventilation.[5]

    • Avoid dust formation.[3]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, based on recommendations for its methyl analog:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation. If dust is generated, a particle filter respirator may be appropriate.[3]

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data for Mthis compound:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[5]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[3]

  • Protective Equipment for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

  • Environmental Precautions: Should not be released into the environment.[3]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]

Toxicological Information

No specific toxicological studies (e.g., LD50, LC50, genotoxicity) for this compound were found in the public domain. The toxicological properties of its close analog, Mthis compound, have not been fully investigated.[3]

General Metabolism of Nitroaromatic Compounds:

Nitroaromatic compounds can undergo metabolic activation in the body. The nitro group is susceptible to reduction, a process that can be catalyzed by various enzymes in the liver and by intestinal microflora.[1][6] This reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamine derivatives.[6] These intermediates are capable of binding to cellular macromolecules like DNA and proteins, which is a mechanism of toxicity for some nitroaromatic compounds.[6] Under aerobic conditions, the initial one-electron reduction product, a nitro anion radical, can be re-oxidized back to the parent nitro compound, a process known as "futile cycling," which can lead to the production of reactive oxygen species and oxidative stress.[6]

Below is a generalized metabolic pathway for nitroaromatic compounds.

Metabolism Nitroaromatic Nitroaromatic Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Reduction Macromolecule Macromolecular Adducts (e.g., DNA, Protein) Hydroxylamine->Macromolecule Covalent Binding

Generalized metabolic pathway of nitroaromatic compounds.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols for toxicological or metabolic studies on this compound. For general procedures on how similar compounds are evaluated, researchers can refer to established methodologies for assessing the cytotoxicity, genotoxicity, and metabolism of xenobiotics.

For example, the synthesis of the related compound, Methyl 3-nitrobenzoate, involves the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids.[7] A detailed experimental procedure for this synthesis is provided in various organic chemistry resources.[7]

Experimental Workflow for Hazard Assessment:

The following diagram illustrates a general workflow for assessing the potential hazards of a novel chemical compound for which limited data is available.

Hazard_Assessment_Workflow start New Chemical Compound (e.g., this compound) lit_search Literature Search (Toxicity, Metabolism) start->lit_search qsar In Silico / QSAR (Predictive Toxicology) start->qsar in_vitro In Vitro Assays (e.g., Ames test, Cytotoxicity) lit_search->in_vitro qsar->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo risk_assessment Risk Assessment & Management in_vivo->risk_assessment

General workflow for chemical hazard assessment.

Conclusion

There is a significant lack of specific health and safety data for this compound. The information provided in this guide is based on a structurally similar compound and general knowledge of the nitroaromatic class of chemicals. It is imperative for researchers, scientists, and drug development professionals to treat this compound with caution, assuming it may have uncharacterized hazardous properties. Appropriate personal protective equipment should be used at all times, and work should be conducted in a well-ventilated area. Further toxicological and metabolic studies are required to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles Using Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has made it a cornerstone in drug discovery, with indole-containing compounds showing promise as anticancer, anti-inflammatory, and antiviral agents. This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, commencing from the readily available starting material, Ethyl 2-methyl-3-nitrobenzoate. Two primary synthetic strategies are outlined: the Leimgruber-Batcho indole synthesis and a multi-step approach involving a Wittig reaction followed by reductive cyclization.

Synthetic Strategies

Two robust and versatile methods for the synthesis of substituted indoles from this compound are presented below.

Strategy 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluenes.[1][2] The synthesis proceeds in two key steps:

  • Enamine Formation: The acidic benzylic protons of this compound allow for condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to yield a push-pull enamine intermediate. The presence of electron-withdrawing groups, like the nitro and ester functionalities on the starting material, facilitates this reaction.[3]

  • Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to afford the final indole product. A variety of reducing agents can be employed for this transformation, offering flexibility to accommodate various functional groups on the substrate.[1][3]

Logical Workflow for Leimgruber-Batcho Indole Synthesis

Leimgruber_Batcho start This compound enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine (optional) indole Substituted Ethyl Indole-4-carboxylate enamine->indole Reductive Cyclization

Caption: Leimgruber-Batcho Synthesis Workflow.

Strategy 2: Multi-Step Synthesis via Wittig Reaction and Reductive Cyclization

An alternative and highly effective route involves a three-step sequence:

  • Bromination: The methyl group of this compound is first functionalized via radical bromination to yield Ethyl 2-(bromomethyl)-3-nitrobenzoate.

  • Wittig Reaction: The resulting benzylic bromide is converted to a phosphonium salt, which then undergoes a Wittig reaction with an appropriate aldehyde (e.g., formaldehyde) to generate a styrenic intermediate, Ethyl 2-ethenyl-3-nitrobenzoate.[4]

  • Palladium-Catalyzed Reductive Cyclization: The o-nitrostyrene intermediate is then subjected to a palladium-catalyzed reductive cyclization to furnish the desired indole.[4][5] This step often utilizes carbon monoxide or a CO surrogate as the reductant.[5]

Experimental Workflow for Multi-Step Indole Synthesis

Wittig_Reductive_Cyclization cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product start This compound bromide Ethyl 2-(bromomethyl)-3-nitrobenzoate start->bromide NBS, Initiator styrene Ethyl 2-ethenyl-3-nitrobenzoate bromide->styrene 1. PPh3 2. Base, Aldehyde indole Substituted Ethyl Indole-4-carboxylate styrene->indole Pd(OAc)2, CO, PPh3

Caption: Multi-Step Indole Synthesis Workflow.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Cyclization in Leimgruber-Batcho Synthesis
Reducing Agent/SystemConditionsYield (%)Notes
H₂, Pd/CBenzene, rtGood to ExcellentMethod of choice, though hydrogenation of the enamine double bond can be a side reaction.[3]
Raney Ni, H₂ or N₂H₄Benzene or Alcohol, rt to 60°CGood to ExcellentEffective, with hydrazine allowing for in situ hydrogen generation.[1][3]
Fe, Acetic AcidAcetic Acid, heatModerateA classic and cost-effective method.[3]
Sodium Dithionite (Na₂S₂O₄)Aqueous/Organic BiphasicModerateA mild reducing agent.[3]
Ferrous Sulfate, AmmoniaAqueous AmmoniaModerateSuitable for substrates with reducible functional groups like benzyl ethers.[3]
TiCl₃Methanol73% (for a related substrate)Offers controlled reduction and acidic conditions to facilitate cyclization.[3]
Table 2: Examples of Substituted Indoles Synthesized from Nitroaromatic Precursors
Starting MaterialProductMethodYield (%)
Methyl 5-bromo-2-methyl-3-nitrobenzoateMethyl 6-bromo-1H-indole-4-carboxylateLeimgruber-Batcho59%[4]
Mthis compoundMethyl 1H-indole-4-carboxylateMulti-step (via Wittig)~78% (overall from bromide)[4]
2-NitrotolueneIndoleLeimgruber-BatchoHigh[1]
4-Chloro-2-nitrotoluene5-ChloroindoleLeimgruber-BatchoHigh

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indole-4-carboxylate via Multi-Step Synthesis (Adapted from Organic Syntheses Procedure for the Methyl Ester)[4]

Step A: Synthesis of Ethyl 2-(bromomethyl)-3-nitrobenzoate

  • To a round-bottomed flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the mixture to reflux under irradiation with a flood lamp for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If using carbon tetrachloride, dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. The product can often be used in the next step without further purification.

Step B: Synthesis of Ethyl 2-ethenyl-3-nitrobenzoate via Wittig Reaction

  • Dissolve Ethyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in chloroform in a round-bottomed flask.

  • Add triphenylphosphine (1.1-1.2 eq) and heat the solution to reflux for 1.5-2 hours to form the phosphonium salt.

  • Cool the solution to room temperature and precipitate the Wittig salt by pouring the solution into anhydrous diethyl ether with vigorous stirring. Collect the solid by filtration.

  • In a separate flask, suspend the phosphonium salt in a suitable solvent like dichloromethane.

  • Add a base (e.g., sodium hydride or potassium tert-butoxide) at 0°C to generate the ylide.

  • Introduce formaldehyde (generated from paraformaldehyde) to the ylide solution and allow the reaction to proceed until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-ethenyl-3-nitrobenzoate.

Step C: Synthesis of Ethyl 1H-indole-4-carboxylate via Palladium-Catalyzed Reductive Cyclization

  • In a pressure vessel, dissolve Ethyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and palladium acetate (0.06 eq) in acetonitrile.

  • Pressurize the vessel with carbon monoxide (CO) to approximately 60 psi.

  • Heat the reaction mixture to 100°C for 12-16 hours.

  • After cooling to room temperature, carefully vent the CO.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield Ethyl 1H-indole-4-carboxylate.

Protocol 2: General Procedure for Leimgruber-Batcho Indole Synthesis

Step A: Enamine Formation

  • In a flask, dissolve this compound in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1-1.5 eq) and, optionally, a secondary amine such as pyrrolidine (catalytic to stoichiometric amount).

  • Heat the reaction mixture at or near reflux and monitor by TLC. The reaction mixture typically develops a deep red color.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude enamine, which can be used directly in the next step.

Step B: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, benzene, or tetrahydrofuran).

  • Add the chosen reducing agent (see Table 1 for options). For catalytic hydrogenation, add a catalyst such as 10% Pd/C or Raney Ni.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). If using a chemical reductant like hydrazine with Raney Ni, add the hydrazine hydrate dropwise at a controlled temperature (e.g., 50-60°C).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the desired substituted indole.

Applications in Drug Development

The indole nucleus is a key component in numerous marketed drugs and clinical candidates. The ability to synthesize a diverse range of substituted indoles from a common starting material like this compound is of significant interest to medicinal chemists. The methods described herein allow for the introduction of various substituents on the indole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the ester functionality in the synthesized indole-4-carboxylates can be further manipulated to introduce amide or other functionalities, which are common in pharmacologically active molecules. The versatility of these synthetic routes provides a valuable platform for the development of novel therapeutics targeting a wide range of diseases.[6][7]

References

Application of Ethyl 2-methyl-3-nitrobenzoate in Medicinal Chemistry: A Keystone for Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyl-3-nitrobenzoate, a substituted nitrobenzoate derivative, holds significant potential in medicinal chemistry, primarily as a versatile starting material for the synthesis of complex therapeutic agents. Its strategic placement of functional groups—an ethyl ester, a methyl group, and a nitro group—on the benzene ring offers multiple reaction sites for chemical modification, making it a valuable building block in the development of novel pharmaceuticals. While direct applications are still emerging, its analogous methyl ester, Mthis compound, serves as a critical precursor in the synthesis of the renowned anticancer drug, Lenalidomide.[1][2] Furthermore, the broader class of nitrobenzoate compounds has demonstrated promising antimicrobial properties, suggesting another avenue for the application of this ethyl ester derivative.[3][4]

Application in Anticancer Drug Synthesis: The Lenalidomide Precursor (Analogous)

The most prominent application of the structurally similar Mthis compound is its role as a key intermediate in the multi-step synthesis of Lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other cancers.[1][2] Given the chemical similarities, this compound is a highly probable candidate to serve the same function in analogous synthetic routes.

The synthesis of Lenalidomide from Mthis compound involves a critical bromination step, followed by a cyclocondensation reaction.[5] The process leverages the reactivity of the methyl group, which is activated for radical bromination, and the subsequent displacement of the bromide to form the isoindolinone core of Lenalidomide.

Logical Workflow for Lenalidomide Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Reduction A This compound C Ethyl 2-(bromomethyl)-3-nitrobenzoate A->C Acetonitrile, 55-60°C B N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) B->C F 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl) -piperidine-2,6-dione C->F DMF, 50-55°C D 3-Aminopiperidine-2,6-dione hydrochloride D->F E Triethylamine (TEA) E->F H Lenalidomide F->H 1,4-Dioxane, 50 psi G 10% Pd/C, H2 G->H

Caption: Synthetic pathway to Lenalidomide.

Potential Antimicrobial and Antifungal Applications

Nitroaromatic compounds, including nitrobenzoate derivatives, are known to exhibit a wide spectrum of biological activities.[6] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.

Studies on various nitrobenzoate esters have demonstrated their potential as antimycobacterial and antifungal agents.[3][4] For instance, a library of nitro-derivatives of benzoic acid has been studied for its activity against M. tuberculosis.[3] Similarly, 3-methyl-4-nitrobenzoate derivatives have shown promising antifungal activity against several Candida species.[4] These findings suggest that this compound and its derivatives could be valuable scaffolds for the development of new anti-infective drugs.

Proposed Mechanism of Antimicrobial Action

G A Nitroaromatic Prodrug (e.g., this compound derivative) C Reduction of Nitro Group A->C Enzymatic Activation B Microbial Nitroreductases B->C D Formation of Reactive Nitrogen Species (e.g., Nitroso, Superoxide) C->D F Cellular Damage and Death D->F Oxidative Stress and Covalent Modification E Cellular Targets (DNA, Proteins, Lipids) E->F

Caption: Reductive activation of nitroaromatic compounds.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of Lenalidomide using the analogous methyl ester. These protocols can serve as a starting point for the use of this compound.

Protocol 1: Bromination of this compound (Analogous to Methyl Ester)

Objective: To synthesize Ethyl 2-(bromomethyl)-3-nitrobenzoate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

  • Water

Procedure:

  • Charge a reaction flask with this compound and acetonitrile.

  • Add N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to the reaction mixture.

  • Heat the mixture to 55-60 °C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the acetonitrile under vacuum.

  • Add water to the crude mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

Reactant/ReagentMolar Ratio (relative to starting material)
This compound1.0
N-Bromosuccinimide (NBS)1.2
Azobisisobutyronitrile (AIBN)0.1
Protocol 2: Cyclocondensation to form the Nitro-precursor of a Lenalidomide Analog

Objective: To synthesize the nitro-precursor of the Lenalidomide analog from Ethyl 2-(bromomethyl)-3-nitrobenzoate.

Materials:

  • Ethyl 2-(bromomethyl)-3-nitrobenzoate

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Water

  • Methanol

Procedure:

  • In a reaction vessel, dissolve 3-aminopiperidine-2,6-dione hydrochloride in DMF.

  • Add triethylamine to the mixture and stir.

  • Slowly add a solution of Ethyl 2-(bromomethyl)-3-nitrobenzoate in DMF to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 50-55 °C for 12 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the mixture to room temperature and add water to precipitate the crude product.

  • Filter the crude product and wash with water.

  • Recrystallize the crude product from methanol to obtain the purified nitro-precursor.

Reactant/ReagentMolar Ratio (relative to bromo-intermediate)
Ethyl 2-(bromomethyl)-3-nitrobenzoate1.0
3-Aminopiperidine-2,6-dione hydrochloride1.0
Triethylamine (TEA)2.0
Protocol 3: Reduction to the Final Lenalidomide Analog

Objective: To reduce the nitro-precursor to the final Lenalidomide analog.

Materials:

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione analog

  • 10% Palladium on Carbon (Pd/C)

  • 1,4-Dioxane

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation vessel with the nitro-precursor and 1,4-dioxane.

  • Add 10% Pd/C catalyst to the mixture.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dioxane/ethyl acetate).

Reactant/ReagentAmount
Nitro-precursor1.0 equivalent
10% Pd/C5-10% by weight of the nitro-precursor
Hydrogen gas50 psi

Conclusion

This compound is a promising building block in medicinal chemistry with significant potential for the synthesis of anticancer and antimicrobial agents. Its close structural relationship to a key precursor of Lenalidomide strongly suggests its utility in the development of novel immunomodulatory and antineoplastic drugs. Furthermore, the inherent biological activity of the nitrobenzoate scaffold opens up possibilities for its exploration in the discovery of new anti-infective therapies. The provided protocols, based on established synthetic routes, offer a solid foundation for researchers to begin investigating the full potential of this versatile compound in drug discovery and development.

References

Ethyl 2-methyl-3-nitrobenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-methyl-3-nitrobenzoate is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules. Its trifunctional nature, featuring an ester, a methyl group, and a nitro group on a benzene ring, allows for diverse chemical transformations, making it a key starting material for pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application Notes

The strategic placement of the functional groups on the aromatic ring of this compound dictates its reactivity and utility as a synthetic building block. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. Conversely, these groups activate the ring for nucleophilic aromatic substitution. The methyl group can undergo oxidation or halogenation, providing further avenues for molecular elaboration.

A primary application of this compound and its close analogs lies in the synthesis of heterocyclic compounds and complex pharmaceutical intermediates. For instance, the reduction of the nitro group to an amine is a common transformation that yields an aniline derivative. This amino group can then participate in a variety of cyclization reactions to form heterocycles such as indoles, quinolines, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry.

One of the most significant applications of the analogous methyl ester, mthis compound, is as a key precursor in the synthesis of the immunomodulatory drug Lenalidomide . This multi-step synthesis highlights the importance of this structural motif in the construction of complex and biologically active molecules. The ethyl ester is expected to have similar utility in such synthetic pathways.

Key Chemical Transformations and Applications

TransformationReagents and ConditionsProduct TypeApplication Area
Nitro Group Reduction H₂, Pd/C, Ethanol or SnCl₂, HClEthyl 2-methyl-3-aminobenzoateIntermediate for heterocycle synthesis (e.g., quinolones, benzodiazepines), pharmaceuticals.
Ester Hydrolysis NaOH, H₂O/Ethanol, then H₃O⁺2-methyl-3-nitrobenzoic acidPrecursor for acid chlorides, amides, and other carboxylic acid derivatives.
Benzylic Bromination N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, heatEthyl 2-(bromomethyl)-3-nitrobenzoateIntermediate for nucleophilic substitution at the benzylic position, precursor to isoindolinones.
Cyclization Reactions (Following nitro reduction) Various bifunctional reagentsHeterocyclic compoundsPharmaceuticals, agrochemicals, materials science.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from established methods for the nitration of benzoate esters.[1][2][3]

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add ethyl 2-methylbenzoate to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

  • Typical Yield: 75-85%

  • Reaction Time: 2-3 hours

  • Reaction Temperature: 0-10 °C

Protocol 2: Reduction of the Nitro Group to Synthesize Ethyl 2-methyl-3-aminobenzoate

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Ethyl 2-methyl-3-aminobenzoate.

Quantitative Data:

  • Typical Yield: 80-95%

  • Reaction Time: 2-4 hours

  • Reaction Temperature: Reflux

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic importance of this compound.

G cluster_0 Synthesis of this compound Ethyl 2-methylbenzoate Ethyl 2-methylbenzoate This compound This compound Ethyl 2-methylbenzoate->this compound Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->this compound G This compound This compound Reduction (e.g., H2/Pd-C) Reduction (e.g., H2/Pd-C) This compound->Reduction (e.g., H2/Pd-C) Ethyl 2-methyl-3-aminobenzoate Ethyl 2-methyl-3-aminobenzoate Reduction (e.g., H2/Pd-C)->Ethyl 2-methyl-3-aminobenzoate Cyclization Precursor Cyclization Precursor Ethyl 2-methyl-3-aminobenzoate->Cyclization Precursor Heterocyclic Scaffolds\n(e.g., Quinolones, Benzodiazepines) Heterocyclic Scaffolds (e.g., Quinolones, Benzodiazepines) Cyclization Precursor->Heterocyclic Scaffolds\n(e.g., Quinolones, Benzodiazepines) Pharmaceuticals Pharmaceuticals Heterocyclic Scaffolds\n(e.g., Quinolones, Benzodiazepines)->Pharmaceuticals

References

Application Notes and Protocols for the Reduction of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical reduction of the nitro group in Ethyl 2-methyl-3-nitrobenzoate to synthesize Ethyl 3-amino-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines various methodologies, presents comparative data, and offers step-by-step experimental procedures to guide researchers in selecting and performing the optimal reduction strategy.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common route to primary anilines. This compound's reduction is a key step in the synthesis of various complex molecules. The choice of reduction method is critical to ensure high yield and purity of the desired product, Ethyl 3-amino-2-methylbenzoate, while considering the chemoselectivity towards the ester functional group. This document explores three widely used and effective methods for this transformation: Catalytic Hydrogenation, Iron-mediated reduction, and Stannous Chloride reduction.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on several factors, including the desired reaction conditions, chemoselectivity, cost, and scalability. The following table summarizes the quantitative data for different methods applicable to the reduction of aromatic nitro esters.

MethodReagents/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Functional Group Tolerance
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol, Ethyl Acetate25 - 502 - 15>90Can reduce other functional groups (e.g., alkenes, alkynes).[1][2]
Iron in Acidic MediumFe powder, HCl/NH₄ClEthanol/Water80 - 1002 - 680 - 95Good; tolerates esters, ketones, and nitriles.[2][3]
Stannous ChlorideSnCl₂·2H₂OEthanol, Ethyl Acetate25 - 800.5 - 585 - 95Excellent; tolerates aldehydes, ketones, esters, and nitriles.[2][4]

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is highly efficient and often provides very clean products. The protocol is adapted from the reduction of the analogous 2-methyl-3-nitrobenzoic acid.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-15 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-amino-2-methylbenzoate.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Method 2: Reduction with Iron in Acidic Medium

This classical method is robust, cost-effective, and offers good chemoselectivity for the nitro group over the ester.[2][3]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add iron powder (3-5 eq) and ammonium chloride (4-5 eq) or a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization as needed.

Method 3: Reduction with Stannous Chloride

Stannous chloride is a mild and highly chemoselective reducing agent, making it an excellent choice when other sensitive functional groups are present.[2][4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (up to 80 °C) to increase the reaction rate.

  • Monitor the progress of the reaction by TLC (typically complete within 0.5-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic (pH ~8).

  • A precipitate of tin salts will form. Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude Ethyl 3-amino-2-methylbenzoate.

  • Purify as required by chromatography or recrystallization.

Visualized Workflows

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most suitable reduction method based on key experimental considerations.

MethodSelection Start Start: this compound HighSelectivity High Chemoselectivity Required? Start->HighSelectivity MildConditions Mild Conditions (Room Temp)? HighSelectivity->MildConditions No SnCl2 Use SnCl₂ HighSelectivity->SnCl2 Yes CostSensitive Cost-Effective & Scalable? MildConditions->CostSensitive No H2PdC Use Catalytic Hydrogenation (H₂/Pd/C) MildConditions->H2PdC Yes HighPurity Highest Purity & Cleanest Reaction? CostSensitive->HighPurity No FeHCl Use Fe/HCl or Fe/NH₄Cl CostSensitive->FeHCl Yes HighPurity->H2PdC

Caption: Decision workflow for selecting a nitro reduction method.

General Experimental Workflow

This diagram outlines the key steps involved in a typical reduction experiment, from setup to product isolation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Weigh Reactants (Substrate, Reagent/Catalyst) C Combine Reactants in Vessel A->C B Prepare Solvent B->C D Set Reaction Conditions (Temperature, Stirring, Atmosphere) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction & Neutralize (if necessary) E->F Reaction Complete G Filter to Remove Solids (Catalyst, Salts) F->G H Extract Product G->H I Dry & Concentrate H->I J Purify Crude Product (Chromatography/Recrystallization) I->J K Characterize Final Product (NMR, MS, etc.) J->K

Caption: General workflow for a chemical reduction experiment.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-methyl-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3] This document provides detailed application notes and a generalized experimental protocol to guide researchers in developing successful Suzuki coupling strategies for challenging substrates such as Ethyl 2-methyl-3-nitrobenzoate and its derivatives.

Challenges in Coupling this compound Derivatives

The structure of this compound presents several challenges for a successful Suzuki-Miyaura coupling:

  • Steric Hindrance: The methyl group at the ortho-position to a potential leaving group (e.g., a halide) significantly hinders the approach of the bulky palladium catalyst to the reaction center. This steric clash can slow down or completely inhibit the crucial oxidative addition step of the catalytic cycle.[4][5][6][7]

  • Electronic Effects: The presence of two electron-withdrawing groups, the nitro group (meta) and the ethyl ester (ortho), deactivates the aromatic ring. This can make the oxidative addition of the palladium catalyst to the aryl halide more difficult.[8]

  • Substrate Complexity: The combination of both steric and electronic challenges requires a carefully selected, highly active catalyst system that can overcome these hurdles to achieve good yields.

Key Considerations for Protocol Development

Achieving a successful coupling with a substrate like this compound requires careful selection and optimization of several key reaction parameters.

  • Palladium Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.

    • Dialkylbiaryl Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are highly effective for coupling sterically hindered and deactivated aryl chlorides and bromides.[9][10] These ligands promote the formation of highly active, monoligated Pd(0) species that can readily undergo oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown exceptional reactivity for cross-coupling sterically demanding aryl chlorides, often allowing reactions to proceed at room temperature.[4][6][7][11]

  • Choice of Base: The base plays a critical role in the transmetalation step. A range of bases should be considered, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). For substrates with base-sensitive functional groups like esters, milder bases or careful temperature control may be necessary.[9][12] K₃PO₄ is often a good choice for challenging couplings.

  • Solvent System: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dioxane, toluene, and THF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[12] For some hindered couplings, polar aprotic solvents like DMF or the use of alcohols like 2-propanol have proven effective.[4][13]

  • Reaction Temperature: While many modern catalyst systems can operate at room temperature, challenging substrates often require elevated temperatures (80-110 °C) to overcome the activation energy barrier for oxidative addition.[5]

Data Presentation: Representative Conditions for Challenging Suzuki Couplings

The following table summarizes successful reaction conditions for Suzuki-Miyaura couplings of various sterically hindered and electronically deactivated aryl halides found in the literature. These examples can serve as a valuable starting point for optimizing the reaction of this compound derivatives.

Aryl HalideBoronic Acid/EsterPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,4,6-Trimethylphenyl BromidePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001892
2-Chloro-6-methylanilinePhenylboronic AcidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)t-Amyl alcohol1001295
1-Bromo-2,6-dimethylbenzene4-Methoxyphenylboronic AcidPd(OAc)₂ (1)P(Cy)₃ (2)K₃PO₄ (3)Toluene1002485
2-BromomesityleneCyclohexylboronic AcidPd₂(dba)₃ (1)AntPhos (2)K₃PO₄ (3)Toluene1101275[5]
4-Chloro-3-nitrotoluenePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001688
2-Chlorobenzonitrile3-Tolylboronic Acid[Pd(IPr)(cinnamyl)Cl] (2)-K₃PO₄ (1.5)2-PropanolRT298[4]

This table is a compilation of representative data and conditions may require optimization for specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Challenging Aryl Halide

This protocol provides a generalized procedure that should be adapted and optimized for the specific coupling of this compound derivatives with a desired boronic acid or ester.

Materials:

  • Ethyl 2-methyl-3-halobenzoate (where halide = Br or Cl) (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., SPhos, XPhos, or an NHC ligand) (1.2 - 2.4 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-Propanol)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., Ethyl 2-methyl-3-bromobenzoate), the boronic acid derivative, the base, the palladium source, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), the water should also be degassed.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Suzuki_Optimization_Workflow Optimization Workflow for a Challenging Suzuki Coupling Reaction start Define Coupling Partners (e.g., Ethyl 2-methyl-3-halobenzoate + Arylboronic Acid) screen_catalyst Initial Condition Screening (Small Scale) - Catalyst/Ligand Combinations - Bases (K3PO4, Cs2CO3) - Solvents (Toluene, Dioxane) start->screen_catalyst analysis Analyze Results (LC-MS, NMR) Identify Promising Conditions screen_catalyst->analysis no_reaction No or Low Conversion - Increase Temperature - Use More Active Catalyst (e.g., NHC-Pd) - Re-evaluate Ligand Choice analysis->no_reaction Poor Results optimization Parameter Optimization - Catalyst Loading - Base Equivalents - Concentration - Temperature Profile analysis->optimization Promising Hits no_reaction->screen_catalyst Iterate validation Validate Optimal Conditions (Larger Scale) optimization->validation purification Purification & Characterization validation->purification end_product Final Product purification->end_product

Caption: A workflow for optimizing Suzuki coupling reactions for challenging substrates.

References

Application Notes: Synthesis of Heterocyclic Compounds Using Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-methyl-3-nitrobenzoate is a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The strategic positioning of the nitro, methyl, and ester groups on the benzene ring allows for a range of cyclization strategies following key transformations. The primary synthetic pathway involves the reduction of the nitro group to an amine, yielding the pivotal intermediate, Ethyl 2-amino-3-methylbenzoate. This intermediate can then undergo various cyclization reactions to form valuable heterocyclic scaffolds such as quinolones, benzimidazoles, and indazoles, which are prevalent in medicinal chemistry.

These notes provide detailed protocols for the synthesis of this key amine intermediate and its subsequent conversion into different heterocyclic systems.

Part 1: Synthesis of Key Intermediate: Ethyl 2-amino-3-methylbenzoate

The foundational step for most subsequent heterocyclic syntheses is the reduction of the nitro group of this compound to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol details the reduction of this compound using Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen (H₂) gas supply

  • Celite™ or other filtration aid

  • Parr hydrogenator or a flask equipped with a balloon for H₂

Procedure:

  • In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 70°C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 8-16 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-amino-3-methylbenzoate.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Quantitative Data for Nitro Group Reduction (Analogous Systems)
Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Pressure (psi)Yield (%)Reference
3-Methyl-2-nitrobenzoate5% Pd/C, H₂Acetonitrile7016.565-10097.5[1]
Ethyl p-nitrobenzoatePd/Sibunit, H₂Ethanol30-~15 (atm)High[2]
2-Methyl-3-nitrobenzoic acid5% Pd-C, H₂Ethyl AcetateRT15~15 (atm)90
Substituted NitrobenzenesZn dust, Acetic AcidDCM00.17N/AHigh[3]

Part 2: Synthesis of 4-Quinolone Derivatives

The Friedländer annulation and related syntheses are classic methods for constructing the quinoline core.[4][5] By reacting Ethyl 2-amino-3-methylbenzoate with a compound containing an α-methylene group flanked by two carbonyls (e.g., a β-ketoester), a 4-quinolone derivative can be synthesized. This typically proceeds via an initial condensation followed by a thermal cyclization.

Experimental Protocol 2: Synthesis of Ethyl 2,8-dimethyl-4-oxo-1,4-dihydroquinoline-5-carboxylate

This protocol describes the reaction of Ethyl 2-amino-3-methylbenzoate with ethyl acetoacetate.

Materials:

  • Ethyl 2-amino-3-methylbenzoate (from Protocol 1)

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling solvent)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Combine Ethyl 2-amino-3-methylbenzoate (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.

  • Heat the mixture gently to approximately 140-150°C for 1-2 hours to form the enamine intermediate, distilling off any water and ethanol formed.

  • Add a high-boiling solvent such as Dowtherm A to the reaction mixture.

  • Heat the solution to reflux (approx. 250°C) for 15-30 minutes to induce cyclization.

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Add hexane or petroleum ether to aid precipitation and dilute the viscous solvent.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or toluene to obtain the purified 4-quinolone.

Quantitative Data for Quinolone Synthesis (Analogous Systems)
Amine ReactantCarbonyl ReactantCatalyst/ConditionsTemperature (°C)Yield (%)Reference
Substituted AnilinesEthyl benzoylacetateThermal240-250Moderate[6]
Anthranilic AcidKetonesOrganic Clay, Microwave-Good[7]
2-AminobenzaldehydesKetonesp-TsOH, Solvent-free10085-95[5]

Part 3: Synthesis of Benzimidazole Derivatives

The Phillips condensation is a widely used method for synthesizing 2-substituted benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid under heating, often with an acid catalyst. A variation uses aldehydes. To apply this to Ethyl 2-amino-3-methylbenzoate, a second amino group must be introduced ortho to the first one. A more direct, albeit speculative, approach involves direct condensation with an aldehyde, assuming the ortho methyl group does not sterically hinder the reaction significantly. A more robust method involves the synthesis of the corresponding o-phenylenediamine.

Experimental Protocol 3: Synthesis of a 2-Substituted Benzimidazole-4-carboxylate

This protocol outlines a plausible pathway involving the reaction of an N-acylated diamine intermediate with subsequent cyclization. A simplified direct condensation is presented here for illustrative purposes.

Materials:

  • Ethyl 2,3-diaminobenzoate (requires further synthesis from the key intermediate)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Nitrobenzene or another suitable oxidant

  • Ethanol

Procedure:

  • Dissolve Ethyl 2,3-diaminobenzoate (1.0 eq) and the chosen aldehyde (1.0 eq) in ethanol.

  • Add a mild oxidant such as nitrobenzene.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted benzimidazole derivative.

Quantitative Data for Benzimidazole Synthesis (Analogous Systems)
Diamine ReactantC1 SourceCatalyst/ConditionsTemperature (°C)Yield (%)Reference
o-PhenylenediamineBenzaldehydeNickel Acetate, CHCl₃RTGood[8]
o-PhenylenediamineCarboxylic AcidsHClHeatVaries
o-PhenylenediamineAldehydesH₂O₂/HClRT82-96[9]
N-ArylamidoximeAcetyl ChlorideDBU, Chlorobenzene13235-75[10]

Part 4: Synthesis of Indazole Derivatives

Indazoles can be synthesized from ortho-substituted anilines via diazotization followed by intramolecular cyclization.[11] Starting from Ethyl 2-amino-3-methylbenzoate, the amino group can be converted to a diazonium salt, which can then undergo cyclization involving the adjacent methyl group.

Experimental Protocol 4: Synthesis of Ethyl 3-methyl-1H-indazole-7-carboxylate

This protocol describes a potential pathway via an intramolecular diazonium coupling.

Materials:

  • Ethyl 2-amino-3-methylbenzoate (from Protocol 1)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water/Ice

  • Sodium Bicarbonate solution

Procedure:

  • Suspend Ethyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.[12]

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then gently heat to induce cyclization. The exact conditions may require optimization.

  • After the reaction is complete (monitored by TLC/LC-MS), cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the indazole derivative.

Quantitative Data for Indazole Synthesis (Analogous Systems)
Starting MaterialReagentsKey StepYield (%)Reference
o-ToluidineNaNO₂, then KOAcDiazotization/CyclizationGood[11]
Anthranilic AcidNaNO₂Diazotization/Reduction/CyclizationVaries[11]
Aryl AminesNaNO₂, p-TsOH, KIDiazotization/IodinationGood[12]
Aryl Diazonium SaltsDiazo compoundsCondensation/CyclizationExcellent[13]

Visualized Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of the described heterocyclic systems starting from this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Heterocyclic Products A This compound B Ethyl 2-amino-3-methylbenzoate A->B  Reduction (H₂, Pd/C) C 4-Quinolone Derivative B->C  + β-Ketoester  (Friedländer Annulation) D Benzimidazole Derivative B->D  1. Introduce 2nd NH₂  2. + Aldehyde (Phillips) E Indazole Derivative B->E  1. NaNO₂, HCl  2. Cyclization

Caption: Overall synthetic strategy from the starting material.

G A This compound B Dissolve in Ethanol A->B C Add 10% Pd/C Catalyst B->C D Pressurize with H₂ (50-100 psi) Heat to 70°C C->D E Reaction Monitoring (TLC/HPLC) D->E E->D  Incomplete F Filter through Celite E->F  Reaction Complete G Concentrate Filtrate F->G H Ethyl 2-amino-3-methylbenzoate G->H

Caption: Workflow for the reduction of the nitro starting material.

G cluster_quinolone Quinolone Synthesis cluster_indazole Indazole Synthesis A Ethyl 2-amino-3-methylbenzoate B Add Ethyl Acetoacetate Heat to 140-150°C A->B F Suspend in aq. HCl (0-5°C) A->F C Add Dowtherm A Reflux (~250°C) B->C D Cool & Precipitate C->D E 4-Quinolone Product D->E G Add aq. NaNO₂ F->G H Warm to induce cyclization G->H I Indazole Product H->I

Caption: Parallel pathways to quinolone and indazole derivatives.

References

Application Note: Electrophilic Nitration of Ethyl 2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of aromatic compounds, in particular, is a critical process for the synthesis of valuable intermediates in the pharmaceutical, dye, and explosives industries. This application note provides a detailed experimental protocol for the nitration of ethyl 2-methylbenzoate, a disubstituted aromatic ester. The presence of both an activating methyl group and a deactivating ethyl ester group on the benzene ring presents an interesting case for regioselectivity, making the control of reaction conditions paramount for achieving the desired product distribution. This protocol is designed for researchers and scientists in organic synthesis and drug development.

Discussion of Regioselectivity

The regiochemical outcome of the nitration of ethyl 2-methylbenzoate is governed by the directing effects of the two substituents on the aromatic ring. The methyl group (-CH₃) at the 2-position is an activating group and an ortho, para-director. Conversely, the ethyl ester group (-COOEt) at the 1-position is a deactivating group and a meta-director.[1][2][3][4][5]

The directing influences are as follows:

  • The ethyl ester group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it, which are positions 3 and 5.

  • The methyl group directs the incoming electrophile to the positions ortho and para to it, which are positions 3 and 6 (position 4 is sterically hindered).

Therefore, the positions activated or least deactivated for electrophilic attack are 3, 5, and 6. The primary products expected from this reaction are a mixture of ethyl 3-nitro-2-methylbenzoate, ethyl 5-nitro-2-methylbenzoate, and ethyl 6-nitro-2-methylbenzoate. The exact ratio of these isomers will depend on the specific reaction conditions, such as temperature and the nature of the nitrating agent.

Experimental Protocol

Materials and Equipment

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol (or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • Filter paper

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer (for product characterization)

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • In case of acid spills, neutralize immediately with a suitable agent like sodium bicarbonate and then clean up with copious amounts of water.

Procedure

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker or small flask, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath to below 10 °C.

    • Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. This should be done dropwise to control the temperature.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Reaction Setup:

    • Place a magnetic stir bar in a round-bottom flask.

    • Add a measured amount of ethyl 2-methylbenzoate to the flask.

    • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

    • Slowly add concentrated sulfuric acid to the ethyl 2-methylbenzoate while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • Once the ethyl 2-methylbenzoate is dissolved in the sulfuric acid and the solution is cold, begin the dropwise addition of the cold nitrating mixture from the dropping funnel.

    • Maintain the reaction temperature between 0 and 10 °C throughout the addition. This is a critical step; do not allow the temperature to rise significantly.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, continuing to stir for another 30-60 minutes.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with constant stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold deionized water to remove any residual acid.

    • A final wash with a small amount of cold methanol or ethanol can help remove some impurities.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

    • Dry the purified crystals thoroughly.

    • Determine the melting point of the product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the identity and assess the isomeric distribution.

Data Presentation

The following table provides representative quantities for the nitration of ethyl 2-methylbenzoate, which can be scaled as needed.

Reagent/ParameterQuantity/ValueMoles (approx.)
Ethyl 2-methylbenzoate5.0 g0.030 mol
Concentrated H₂SO₄ (for substrate)10 mL-
Concentrated H₂SO₄ (for nitrating mix)5 mL-
Concentrated HNO₃ (70%)3.0 mL0.047 mol
Reaction Temperature0 - 10 °C-
Reaction Time (cold)30 - 60 minutes-
Reaction Time (room temp)30 - 60 minutes-
Expected Product YieldVariable (typically 70-90%)-

Mandatory Visualization

Nitration_Workflow start Start prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating prep_substrate Prepare Substrate Solution (Ethyl 2-methylbenzoate + H₂SO₄) start->prep_substrate reaction Nitration Reaction (0-10 °C) prep_nitrating->reaction prep_substrate->reaction quench Quench on Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water & Methanol filtration->wash recrystallization Recrystallization wash->recrystallization characterization Dry and Characterize (MP, NMR, IR) recrystallization->characterization end End characterization->end

References

Scale-up synthesis of Ethyl 2-methyl-3-nitrobenzoate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Scale-up Synthesis of Ethyl 2-methyl-3-nitrobenzoate for Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its industrial-scale production requires a robust, safe, and efficient process that ensures high purity and yield while minimizing environmental impact. This document outlines a comprehensive approach to the scale-up synthesis of this compound, detailing two primary synthetic routes, experimental protocols, safety considerations, and purification strategies suitable for industrial applications.

Synthetic Routes Overview

Two primary synthetic pathways are considered for the industrial production of this compound:

  • Route A: Esterification of 2-methyl-3-nitrobenzoic acid. This route involves the initial synthesis of the carboxylic acid precursor, followed by a classic Fischer esterification.

  • Route B: Nitration of Ethyl 2-methylbenzoate. This pathway starts with the corresponding ester and introduces the nitro group in the final step.

Route A is often preferred for industrial-scale synthesis due to potentially higher regioselectivity and the ability to purify the solid carboxylic acid intermediate effectively before the final esterification step.

Experimental Protocols

Route A: Esterification of 2-methyl-3-nitrobenzoic acid

Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid via Oxidation

This step is based on a cleaner production method that avoids the use of nitric acid for oxidation, as detailed in patent CN105130820A.[1]

  • Reaction Setup: A pressure reactor equipped with mechanical agitation, gas inlet, and temperature control is charged with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., cobalt(II) acetate tetrahydrate).

  • Oxidation: The reactor is pressurized with nitrogen and heated to 90-100°C. Oxygen or air is then introduced to initiate the oxidation reaction. The reaction is monitored until the concentration of 3-nitro-o-xylene is less than 1%.

  • Isolation of Crude Product: After completion, the reaction mixture is cooled, and the crude 2-methyl-3-nitrobenzoic acid is isolated by filtration. The mother liquor can be recovered and recycled.

  • Purification of 2-methyl-3-nitrobenzoic acid: The crude product is dissolved in an aqueous alkaline solution (e.g., 2-5% sodium hydroxide) at 50-60°C.[1] The solution is then treated with activated carbon for decolorization, filtered, and the filtrate is heated to 90°C. The pH is adjusted to 2 with dilute sulfuric acid to precipitate the purified 2-methyl-3-nitrobenzoic acid, which is then filtered, washed with water, and dried.

Step 2: Fischer Esterification

This protocol is a scaled-up adaptation of the Fischer-Speier esterification method.[2][3][4]

  • Reaction Setup: A glass-lined reactor equipped with a reflux condenser and a Dean-Stark trap is charged with the purified 2-methyl-3-nitrobenzoic acid, a large excess of anhydrous ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.[4][5]

  • Esterification: The mixture is heated to reflux (approximately 78-85°C). Water formed during the reaction is continuously removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. The reaction is monitored by a suitable method (e.g., HPLC) until completion.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess ethanol is removed by distillation under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., toluene) and washed sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Final purification is achieved by vacuum distillation.

Route B: Nitration of Ethyl 2-methylbenzoate

This route involves the direct nitration of the ester. Due to the highly exothermic and hazardous nature of nitration, especially at an industrial scale, modern approaches often utilize continuous flow reactors for enhanced safety and control.[6][7][8][9]

  • Reaction Setup (Continuous Flow): A continuous flow reactor system is set up with two inlet streams. One stream contains Ethyl 2-methylbenzoate dissolved in a suitable solvent, and the other stream is the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid). The reactor is equipped with efficient mixing and cooling modules.

  • Nitration: The two streams are pumped into the reactor at controlled flow rates. The reaction temperature is precisely maintained, typically between 0-10°C, to control the exothermic reaction and minimize the formation of by-products. The residence time in the reactor is optimized to ensure complete conversion.

  • Quenching: The output stream from the reactor is continuously quenched by feeding it into a vessel containing a stirred mixture of ice and water. This precipitates the crude this compound.

  • Isolation and Purification: The solid product is isolated by filtration and washed with cold water until the washings are neutral. The crude product is then purified. Industrial purification often involves a multi-stage counter-current washing system with an alkaline solution (e.g., ammonia or caustic soda) to remove acidic impurities like nitrophenols, followed by a final water wash.[10] The washed product is then dried. Further purification can be achieved by recrystallization from a suitable solvent or vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute A: Esterification of Precursor AcidRoute B: Nitration of Ester
Starting Materials 3-nitro-o-xylene, Ethanol, H₂SO₄Ethyl 2-methylbenzoate, HNO₃, H₂SO₄
Key Steps Oxidation, EsterificationNitration
Typical Yield 75-85% (overall)80-90%
Purity (after purification) >99%>99%
Key Advantages Higher regioselectivity, safer oxidation step (air/O₂), easier purification of solid intermediate.Fewer reaction steps.
Key Disadvantages More reaction steps.Highly exothermic and hazardous nitration step requires specialized equipment (e.g., flow reactor) for safe scale-up. Potential for isomeric impurities.

Table 2: Process Parameters for Key Steps

StepParameterValueNotes
Oxidation (Route A) Temperature90-100°C[1]
PressureAtmospheric or slightly elevated
CatalystCobalt(II) acetate
Reaction TimeMonitored by reactant consumption
Esterification (Route A) TemperatureReflux (78-85°C)
CatalystH₂SO₄ or p-TsOH
Reactant RatioLarge excess of ethanolTo drive equilibrium[2]
Water RemovalDean-Stark trap[4]
Nitration (Route B) Temperature0-10°CCritical for safety and selectivity
Reaction TypeContinuous FlowRecommended for scale-up[7][11]
Nitrating AgentHNO₃ / H₂SO₄ mixture
Residence Time (Flow)30 seconds - 30 minutes[12]

Visualization of Workflows

Logical Workflow for Synthesis Route A

G cluster_0 Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid cluster_1 Step 2: Fischer Esterification A0 3-nitro-o-xylene A1 Oxidation (O2/Air, Catalyst, 90-100°C) A0->A1 A2 Crude 2-methyl-3-nitrobenzoic acid A1->A2 A3 Purification (Alkalization, Decolorization, Acidification) A2->A3 A4 Pure 2-methyl-3-nitrobenzoic acid A3->A4 B1 Esterification (Reflux, Water Removal) A4->B1 B0 Ethanol (excess) + Acid Catalyst B0->B1 B2 Crude this compound B1->B2 B3 Work-up & Purification (Neutralization, Washes, Vacuum Distillation) B2->B3 B4 Final Product B3->B4

Caption: Workflow for the synthesis of this compound via Route A.

Logical Workflow for Synthesis Route B

G cluster_0 Step 1: Nitration in Continuous Flow Reactor cluster_1 Step 2: Purification A0 Ethyl 2-methylbenzoate A2 Continuous Flow Reactor (0-10°C) A0->A2 A1 Nitrating Mixture (HNO3/H2SO4) A1->A2 A3 Quenching (Ice/Water) A2->A3 A4 Crude Product Slurry A3->A4 B0 Filtration A4->B0 B1 Alkaline & Water Washes B0->B1 B2 Drying B1->B2 B3 Final Product B2->B3

Caption: Workflow for the synthesis of this compound via Route B.

Industrial Scale-up Considerations

  • Safety: Aromatic nitration is a highly energetic process.[13][14] For large-scale production (Route B), traditional batch reactors pose a significant risk of thermal runaway. The use of continuous flow reactors is strongly recommended as they offer superior heat transfer, precise temperature control, and a smaller reaction volume at any given time, which significantly enhances process safety.[6][7][8] A thorough process safety assessment, including reaction calorimetry and thermal hazard analysis, is mandatory before scale-up.

  • Purification: At an industrial scale, simple laboratory recrystallization is often inefficient. A multi-stage counter-current washing process is more effective for removing acidic by-products from the crude nitroaromatic product.[10] This is followed by drying and, if necessary, vacuum distillation to achieve the desired purity.

  • Waste Management: The nitration process generates a significant amount of spent acid (sulfuric and nitric acids).[15] For an economically viable and environmentally responsible process, a dedicated acid recovery plant is essential. This typically involves denitration (stripping of residual nitric acid and dissolved organics) and concentration of the sulfuric acid for recycling back into the process.[16][17] Gaseous by-products (NOx) should be treated in an absorption tower to recover nitric acid.[17]

Conclusion

The industrial synthesis of this compound can be achieved through multiple routes. While direct nitration of the ester offers a shorter pathway, the route involving the oxidation of 3-nitro-o-xylene followed by Fischer esterification presents a potentially safer and more selective process for large-scale manufacturing. The implementation of modern technologies such as continuous flow reactors for hazardous steps and integrated waste acid recovery systems is crucial for ensuring a safe, efficient, and sustainable industrial process. The protocols and data presented in this application note provide a comprehensive framework for researchers and drug development professionals to successfully scale up the synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Ethyl 2-Methyl-3-Nitrobenzoate as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of ethyl 2-methyl-3-nitrobenzoate as a pivotal intermediate in the synthesis of commercially significant agrochemicals. The following sections detail the synthetic pathways to two key insecticides, Chlorantraniliprole (Rynaxypyr®) and Methoxyfenozide, highlighting the critical role of the 2-methyl-3-nitrobenzoic acid moiety.

Overview

This compound, through its hydrolysis product 2-methyl-3-nitrobenzoic acid, serves as a versatile starting material for the construction of complex insecticidal molecules. The strategic placement of the methyl and nitro groups on the benzene ring allows for a series of transformations to build the core structures of potent active ingredients. This document outlines the multi-step synthesis of Chlorantraniliprole, a ryanodine receptor modulator, and Methoxyfenozide, an ecdysone receptor agonist, providing detailed experimental procedures and quantitative data.

Synthesis of Agrochemicals

Synthesis of Chlorantraniliprole (Rynaxypyr®)

Chlorantraniliprole is a broad-spectrum insecticide effective against a variety of lepidopteran pests. The synthesis involves the initial preparation of a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, from 2-methyl-3-nitrobenzoic acid.

Overall Synthesis Workflow:

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A This compound B 2-Methyl-3-nitrobenzoic Acid A->B Hydrolysis C 2-Amino-3-methylbenzoic Acid B->C Reduction D 2-Amino-5-chloro-3-methylbenzoic Acid C->D Chlorination E 2-Amino-5-chloro-N,3-dimethylbenzamide D->E Amidation G Chlorantraniliprole E->G F 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid F->G Amide Coupling

Caption: Synthetic workflow for Chlorantraniliprole.

Experimental Protocols:

Step 1: Hydrolysis of this compound to 2-Methyl-3-nitrobenzoic Acid

  • Materials: this compound, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Water.

  • Procedure:

    • Dissolve this compound (1 eq) in ethanol.

    • Add an aqueous solution of NaOH (1.2 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl to pH 2-3.

    • Filter the precipitated solid, wash with cold water, and dry to afford 2-methyl-3-nitrobenzoic acid.

Step 2: Reduction of 2-Methyl-3-nitrobenzoic Acid to 2-Amino-3-methylbenzoic Acid

  • Materials: 2-Methyl-3-nitrobenzoic acid, Iron powder (Fe), Acetic acid (CH₃COOH), Ethanol, Water.

  • Procedure:

    • To a mixture of 2-methyl-3-nitrobenzoic acid (1 eq) in ethanol and water, add iron powder (5 eq).

    • Heat the mixture to reflux and add glacial acetic acid (1.2 eq) dropwise.

    • Continue refluxing for 3-5 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture to remove iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH to 4-5 with a sodium bicarbonate solution to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

  • Materials: 2-Amino-3-methylbenzoic acid, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid (1 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.

Step 4: Amidation to 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Materials: 2-Amino-5-chloro-3-methylbenzoic acid, Thionyl chloride (SOCl₂), Methylamine solution, Dichloromethane (DCM).

  • Procedure:

    • Suspend 2-amino-5-chloro-3-methylbenzoic acid (1 eq) in DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C and then stir at room temperature for 2 hours.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.

    • Add a solution of methylamine (2.5 eq) in water or THF dropwise.

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-5-chloro-N,3-dimethylbenzamide.

Step 5: Final Coupling to Chlorantraniliprole

  • Materials: 2-Amino-5-chloro-N,3-dimethylbenzamide, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1 eq) and pyridine (1.2 eq) in DCM.

    • Add a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.05 eq) in DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Chlorantraniliprole.

Quantitative Data for Chlorantraniliprole Synthesis:

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Methyl-3-nitrobenzoic AcidThis compoundNaOH, HCl90-95>98
22-Amino-3-methylbenzoic Acid2-Methyl-3-nitrobenzoic AcidFe, CH₃COOH85-90>97
32-Amino-5-chloro-3-methylbenzoic Acid2-Amino-3-methylbenzoic AcidNCS80-85>98
42-Amino-5-chloro-N,3-dimethylbenzamide2-Amino-5-chloro-3-methylbenzoic AcidSOCl₂, Methylamine88-92>98
5Chlorantraniliprole2-Amino-5-chloro-N,3-dimethylbenzamidePyrazole acid chloride85-90>99
Synthesis of Methoxyfenozide

Methoxyfenozide is an insecticide that mimics the insect molting hormone, 20-hydroxyecdysone. Its synthesis also utilizes 2-methyl-3-nitrobenzoic acid as a precursor.

Overall Synthesis Workflow:

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A This compound B 2-Methyl-3-nitrobenzoic Acid A->B Hydrolysis C 2-Methyl-3-methoxybenzoic Acid B->C Reduction, Diazotization, Methoxylation D 3-Methoxy-2-methylbenzoyl chloride C->D Chlorination F Methoxyfenozide D->F E N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)hydrazine E->F Acylation

Caption: Synthetic workflow for Methoxyfenozide.

Experimental Protocols:

Step 1: Hydrolysis of this compound to 2-Methyl-3-nitrobenzoic Acid

  • (Follow the same protocol as in Chlorantraniliprole synthesis, Step 1)

Step 2: Synthesis of 2-Methyl-3-methoxybenzoic Acid

  • Materials: 2-Methyl-3-nitrobenzoic acid, Sodium nitrite (NaNO₂), Methanol (CH₃OH), Copper catalyst, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Reduce the nitro group of 2-methyl-3-nitrobenzoic acid to an amino group as described in Chlorantraniliprole synthesis, Step 2, to obtain 2-amino-3-methylbenzoic acid.

    • Dissolve the resulting 2-amino-3-methylbenzoic acid (1 eq) in an aqueous solution of H₂SO₄ at 0-5°C.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, heat methanol with a copper catalyst (e.g., Cu₂O).

    • Add the cold diazonium salt solution to the hot methanol solution.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to give 2-methyl-3-methoxybenzoic acid.

Step 3: Preparation of 3-Methoxy-2-methylbenzoyl chloride

  • Materials: 2-Methyl-3-methoxybenzoic acid, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • Reflux a mixture of 2-methyl-3-methoxybenzoic acid (1 eq) and thionyl chloride (1.5 eq) in toluene for 2-3 hours.

    • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 4: Synthesis of Methoxyfenozide

  • Materials: 3-Methoxy-2-methylbenzoyl chloride, N'-tert-butyl-3,5-dimethylbenzohydrazide, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1 eq) and pyridine (1.2 eq) in DCM.

    • Add a solution of 3-methoxy-2-methylbenzoyl chloride (1.1 eq) in DCM dropwise at 0-5°C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Methoxyfenozide.

Quantitative Data for Methoxyfenozide Synthesis:

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Methyl-3-nitrobenzoic AcidThis compoundNaOH, HCl90-95>98
22-Methyl-3-methoxybenzoic Acid2-Methyl-3-nitrobenzoic AcidNaNO₂, CH₃OH, Cu catalyst70-75>97
33-Methoxy-2-methylbenzoyl chloride2-Methyl-3-methoxybenzoic AcidSOCl₂95-98 (crude)-
4Methoxyfenozide3-Methoxy-2-methylbenzoyl chlorideHydrazide intermediate85-90>99

Signaling Pathways of Target Agrochemicals

Chlorantraniliprole (Rynaxypyr®) - Ryanodine Receptor Modulation:

Chlorantraniliprole acts by targeting the ryanodine receptors in insect muscle cells. These receptors are ligand-gated calcium channels critical for muscle contraction.

G Chlorantraniliprole Chlorantraniliprole Ryanodine_Receptor Ryanodine Receptor (RyR) (Calcium Channel) Chlorantraniliprole->Ryanodine_Receptor Binds and Activates SR Sarcoplasmic Reticulum (SR) (Calcium Store) Ryanodine_Receptor->SR Located on Ca2+ Ca²⁺ SR->Ca2+ Releases Muscle_Contraction Uncontrolled Muscle Contraction Ca2+->Muscle_Contraction Induces Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death

Caption: Mode of action of Chlorantraniliprole.

Methoxyfenozide - Ecdysone Receptor Agonism:

Methoxyfenozide functions as an agonist of the ecdysone receptor, a key regulator of insect molting and development.

G Methoxyfenozide Methoxyfenozide Ecdysone_Receptor Ecdysone Receptor (EcR/USP) Methoxyfenozide->Ecdysone_Receptor Binds and Activates Gene_Expression Activation of Molting Genes Ecdysone_Receptor->Gene_Expression Initiates Premature_Molting Premature and Incomplete Molting Gene_Expression->Premature_Molting Leads to Lethality Lethality Premature_Molting->Lethality

Caption: Mode of action of Methoxyfenozide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important agrochemicals. The protocols and data provided herein offer a comprehensive guide for researchers in the field of agrochemical development, enabling the efficient and high-yield production of potent insecticides like Chlorantraniliprole and Methoxyfenozide. The distinct modes of action of these final products underscore the importance of innovative synthetic chemistry in developing effective and selective crop protection agents.

Application Notes and Protocols for the Regioselective Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the regioselective synthesis of Ethyl 2-methyl-3-nitrobenzoate, an important intermediate in pharmaceutical and fine chemical synthesis. Direct nitration of ethyl 2-methylbenzoate is challenging due to the competing directing effects of the ortho- and para-directing methyl group and the meta-directing ethyl ester group, which can lead to a mixture of isomers. To overcome this, a highly regioselective two-step synthesis is presented. The primary route involves the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, followed by Fischer esterification to yield the desired product. An alternative route, the direct nitration of 2-methylbenzoic acid followed by esterification, is also discussed. This application note includes detailed experimental procedures, data tables for expected yields and spectroscopic characterization, and graphical representations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The specific arrangement of the methyl, nitro, and ethyl ester functionalities on the benzene ring makes it a key precursor for various complex molecules. The challenge in its synthesis lies in achieving the desired 2,3-substitution pattern with high regioselectivity. This protocol outlines a reliable two-step approach that ensures the precise placement of the nitro group, thus avoiding the formation of undesired isomers that are difficult to separate.

Synthesis Overview

The recommended synthetic strategy proceeds in two main stages:

  • Synthesis of 2-methyl-3-nitrobenzoic acid: This intermediate is prepared through the oxidation of 3-nitro-o-xylene. This method provides excellent control over the regiochemistry.

  • Fischer Esterification: The resulting 2-methyl-3-nitrobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to produce the final product, this compound.

Overall Reaction Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Fischer Esterification 3-nitro-o-xylene 3-nitro-o-xylene 2-methyl-3-nitrobenzoic_acid 2-methyl-3-nitrobenzoic_acid 3-nitro-o-xylene->2-methyl-3-nitrobenzoic_acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, H2O2) Oxidizing_Agent->2-methyl-3-nitrobenzoic_acid Catalyst Catalyst (e.g., Co(OAc)2, Mn(OAc)2) Catalyst->2-methyl-3-nitrobenzoic_acid Ethyl_2-methyl-3-nitrobenzoate Ethyl_2-methyl-3-nitrobenzoate 2-methyl-3-nitrobenzoic_acid->Ethyl_2-methyl-3-nitrobenzoate Esterification Ethanol Ethanol Ethanol->Ethyl_2-methyl-3-nitrobenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ethyl_2-methyl-3-nitrobenzoate

Caption: Two-step regioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene[1][2]

This protocol describes the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid.

Materials:

  • 3-nitro-o-xylene

  • Cobalt(II) acetate

  • Manganese(II) acetate

  • n-Hexanoic acid

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-nitro-o-xylene (20 g, 0.132 mol), manganese acetate (0.121 g, 0.0007 mol), cobalt acetate (0.025 g, 0.0001 mol), and n-hexanoic acid (76 g, 0.66 mol).

  • Slowly add hydrogen peroxide (9.87 g, 0.29 mol) dropwise to the mixture.

  • Gradually heat the reaction mixture to 60°C and maintain this temperature for 12 hours with continuous stirring. Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.

  • After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide (34 g, 0.85 mol) to the reaction mixture and stir vigorously.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with deionized water. Combine the aqueous layers.

  • Cool the combined aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • A precipitate of 2-methyl-3-nitrobenzoic acid will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum.

Data Presentation:

ParameterValueReference
Starting Material3-nitro-o-xylene[1]
Product2-methyl-3-nitrobenzoic acid[1]
Yield87%[1]
Melting Point182-184 °C[2]
Alternative Protocol 1a: Nitration of 2-Methylbenzoic Acid[3]

As an alternative, 2-methyl-3-nitrobenzoic acid can be synthesized by the nitration of 2-methylbenzoic acid.

Procedure Outline:

  • Cool fuming nitric acid to -10°C.

  • Slowly add 2-methylbenzoic acid while maintaining the temperature.

  • Stir for 1 hour.

  • Pour the reaction mixture over ice and filter the crude product.

  • Wash with cold water to yield 2-methyl-3-nitrobenzoic acid. A reported yield for a similar process is around 50%.[3]

Protocol 2: Fischer Esterification to this compound

This protocol is adapted from standard Fischer esterification procedures.[4][5][6]

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (10 g, 0.055 mol) in anhydrous ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterExpected Value
Starting Material2-methyl-3-nitrobenzoic acid
ProductThis compound
Expected Yield80-90%
AppearanceYellowish oil or low melting solid

Characterization of this compound

The following table summarizes the expected spectroscopic data for the final product based on analogous compounds.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-8.2 (m, 2H, Ar-H), 7.4-7.6 (t, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165-167 (C=O), 148-150 (C-NO₂), 130-135 (Ar-C), 125-130 (Ar-CH), 61-63 (-OCH₂CH₃), 15-20 (Ar-CH₃), 13-15 (-OCH₂CH₃)
IR (KBr, cm⁻¹)ν: 2980-3000 (C-H), 1720-1730 (C=O ester), 1520-1540 (asymmetric NO₂ stretch), 1340-1360 (symmetric NO₂ stretch), 1250-1300 (C-O stretch)
Mass Spec. (EI)m/z (%): 209 (M⁺), 180, 164, 134, 106

Experimental Workflow Diagram

G cluster_step1 Step 1: Oxidation of 3-nitro-o-xylene cluster_step2 Step 2: Fischer Esterification A Combine Reactants: 3-nitro-o-xylene, catalysts, n-hexanoic acid B Add H2O2 dropwise A->B C Heat at 60°C for 12h B->C D Cool and add NaOH solution C->D E Separate aqueous layer D->E F Acidify with HCl to pH 2 E->F G Filter and wash precipitate F->G H Dry to obtain 2-methyl-3-nitrobenzoic acid G->H I Dissolve acid in ethanol J Add H2SO4 catalyst I->J K Reflux for 4-6h J->K L Remove ethanol K->L M Dissolve in ethyl acetate L->M N Wash with NaHCO3 and brine M->N O Dry and concentrate N->O P Purify to obtain This compound O->P

References

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of ethyl 2-methyl-3-nitrobenzoate is a pivotal chemical transformation that yields ethyl 2-methyl-3-aminobenzoate. This product serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The reduction of the nitro group to an amine is a critical step that enables further molecular modifications. Palladium on carbon (Pd/C) is a widely employed and highly efficient catalyst for this transformation, offering excellent yields and selectivity under relatively mild conditions. These application notes provide detailed protocols for the catalytic hydrogenation of a closely related substrate, 2-methyl-3-nitrobenzoic acid, which serves as a representative model for the target reaction. Additionally, the role of the resulting aminobenzoate intermediate in the synthesis of fenamate-class NSAIDs and their mechanism of action are discussed.

Data Presentation

The following table summarizes the quantitative data for the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid, a close structural analog of this compound. The data is derived from a representative experimental protocol and highlights the efficiency of the Pd/C catalytic system.

ParameterValueReference
Starting Material 2-methyl-3-nitrobenzoic acid[1][2]
Product 3-amino-2-methylbenzoic acid[1][2]
Catalyst 5% Palladium on Carbon (Pd/C)[1][2]
Catalyst Loading 5% w/w (of starting material)[1][2]
Solvent Ethyl Acetate[1][2]
Hydrogen Source Hydrogen Gas (balloon pressure)[1][2]
Reaction Time 15 hours[1][2]
Yield 90% (of pure product)[1][2]
Purification Method Column Chromatography[1][2]

Experimental Protocols

The following protocols detail the synthesis of the starting material, this compound, through a two-step process involving the nitration of a benzoate precursor followed by esterification, and the subsequent catalytic hydrogenation to yield the desired amine.

Protocol 1: Synthesis of Methyl 3-Nitrobenzoate (Precursor to Starting Material)

This protocol describes the nitration of methyl benzoate, a common precursor for substituted nitrobenzoates.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methyl alcohol (for washing)

Procedure:

  • In a round-bottomed flask fitted with a mechanical stirrer, place 400 cc of concentrated sulfuric acid and cool to 0°C.

  • Add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid.[3]

  • Maintain the temperature of the mixture between 5-15°C using an ice bath.

  • Gradually add a pre-cooled mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid to the reaction flask with constant stirring over approximately one hour.[3]

  • After the addition is complete, continue stirring for an additional fifteen minutes.

  • Pour the reaction mixture onto 1300 g of cracked ice to precipitate the crude product.

  • Filter the solid product using suction and wash with water.

  • Wash the crude product with ice-cold methyl alcohol to remove impurities.

  • Dry the purified methyl m-nitrobenzoate. The expected yield is 220–230 g (81–85%).[3]

Protocol 2: Catalytic Hydrogenation of 2-methyl-3-nitrobenzoic acid (Model Reaction)

This protocol details the reduction of the nitro group of a substrate analogous to this compound.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethyl acetate

  • Hydrogen gas supply (e.g., balloon)

  • Silica gel for column chromatography

  • Dichloromethane and ethanol (eluent)

Procedure:

  • Dissolve 2 g (12.12 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate in a two-necked round-bottomed flask.[1][2]

  • Add 0.10 g of 5% Pd/C catalyst to the solution.[1][2]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours.[1][2]

  • Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a silica gel column (60-120 mesh) and an eluent system of dichloromethane and ethanol (99.5:0.5 v/v).[1][2]

  • The purified product, 3-amino-2-methylbenzoic acid, is obtained as a white solid with a yield of 1.5 g (90%).[1][2]

Application in Drug Development: Synthesis of Fenamate NSAIDs

Ethyl 2-methyl-3-aminobenzoate and its derivatives are important precursors for the synthesis of fenamates, a class of NSAIDs.[4] These drugs, including mefenamic acid and tolfenamic acid, are derivatives of anthranilic acid.[5] The synthesis of mefenamic acid, for example, involves the condensation of an aminobenzoic acid derivative with a substituted aniline.[6][7]

cluster_synthesis Synthesis of Mefenamic Acid Ethyl_2_methyl_3_aminobenzoate Ethyl 2-methyl-3-aminobenzoate Condensation Condensation Reaction Ethyl_2_methyl_3_aminobenzoate->Condensation 2_3_dimethylaniline 2,3-dimethylaniline 2_3_dimethylaniline->Condensation Mefenamic_Acid Mefenamic Acid (NSAID) Condensation->Mefenamic_Acid

Caption: Synthetic pathway to Mefenamic Acid.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Fenamate NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] By blocking the COX pathway, NSAIDs reduce the production of these pro-inflammatory prostaglandins.[1][11]

cluster_pathway Cyclooxygenase (COX) Pathway and NSAID Inhibition Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂/PGH₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Mefenamic Acid) Inhibition Inhibition NSAIDs->Inhibition Inhibition->COX_Enzymes X

Caption: Inhibition of the COX pathway by NSAIDs.

References

Application Notes and Protocols: Derivatization of Ethyl 2-methyl-3-nitrobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoate derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring, making these compounds versatile scaffolds for derivatization.[2] Ethyl 2-methyl-3-nitrobenzoate is a promising starting material for the synthesis of a library of novel compounds for biological screening.

This document provides detailed protocols for the chemical derivatization of this compound and subsequent screening for potential anti-inflammatory activity through the inhibition of the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway. The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation, and its dysregulation is implicated in various inflammatory diseases.[3][4][5]

Derivatization Strategies

The derivatization of this compound will be carried out in a stepwise manner, starting with the reduction of the nitro group to form an amino group. This amino-functionalized intermediate, Ethyl 2-methyl-3-aminobenzoate, serves as a versatile precursor for subsequent amide bond formation and Suzuki-Miyaura cross-coupling reactions to generate a library of diverse derivatives.

Diagram of the Overall Synthetic Workflow

G A This compound B Reduction A->B Fe/NH4Cl C Ethyl 2-methyl-3-aminobenzoate B->C D Amide Coupling C->D Substituted Carboxylic Acids F Suzuki-Miyaura Coupling C->F Aryl Boronic Acids E Amide Derivatives D->E G Biaryl Derivatives F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Inhibitor Derivative Inhibitor->JAK Inhibition GeneExpression Gene Expression (Inflammation) DNA->GeneExpression Transcription Cytokine Cytokine Cytokine->CytokineReceptor

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Ethyl 2-methyl-3-nitrobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method is the electrophilic aromatic substitution, specifically the nitration of ethyl 2-methylbenzoate using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the expected major and minor products in this reaction?

A2: The ester group (-COOEt) is a meta-director, while the methyl group (-CH₃) is an ortho, para-director. Due to the steric hindrance from the ortho-methyl group and the electronic directing effect of the ester group, the major product is expected to be this compound. However, other isomers such as Ethyl 2-methyl-5-nitrobenzoate and Ethyl 2-methyl-4-nitrobenzoate may be formed as minor byproducts.

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields can stem from several factors:

  • Inadequate Temperature Control: The nitration reaction is highly exothermic. Failure to maintain a low temperature (typically 0-10°C) can lead to the formation of unwanted side products, including dinitrated compounds and oxidation products.[1]

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to the starting material can result in incomplete reaction or excessive side product formation.

  • Water Contamination: The presence of water in the reaction mixture can deactivate the nitrating agent. Ensure all glassware is dry and use concentrated acids.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

Q4: I am observing an oily product that is difficult to crystallize. What should I do?

A4: An oily product often indicates the presence of impurities, such as isomeric byproducts or unreacted starting material, which can lower the melting point of the mixture.[2] To address this:

  • Scratching: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the oil.

  • Purification: Proceed with a purification method like column chromatography to separate the desired product from the impurities before attempting recrystallization again.

  • Washing: Ensure the crude product is thoroughly washed to remove residual acids, which can also inhibit crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Reaction temperature was too high.- Incomplete reaction.- Loss of product during workup.- Maintain the reaction temperature strictly between 0-10°C during the addition of the nitrating mixture.[1]- Allow the reaction to stir for a sufficient time after the addition of the nitrating mixture.- Minimize transfers and ensure efficient extraction and recrystallization.
Formation of Multiple Products (Isomers) - The directing effects of the methyl and ethyl ester groups lead to the formation of other isomers.- Optimize the reaction temperature; lower temperatures generally favor the desired meta-isomer.- Use column chromatography for efficient separation of isomers.
Product is an Oil Instead of a Solid - Presence of impurities (isomers, unreacted starting material, residual acids).[2]- Wash the crude product thoroughly with cold water and a small amount of cold ethanol or methanol to remove impurities.[2][3]- Attempt to induce crystallization by scratching the flask or seeding.- Purify the oil using column chromatography before recrystallization.
Dark-Colored Reaction Mixture - Oxidation of the starting material or product due to high temperatures or excess nitric acid.- Ensure the reaction is kept cold.- Add the nitrating mixture slowly and dropwise to control the reaction rate and temperature.[3]

Experimental Protocols

Adapted Protocol for the Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate. Adjustments may be necessary based on experimental observations.

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, add a measured amount of ethyl 2-methylbenzoate. Cool the flask in an ice bath. Slowly add a calculated amount of concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate in sulfuric acid. The temperature of the reaction mixture should be maintained between 0°C and 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another 30 minutes.

  • Workup: Pour the reaction mixture slowly onto crushed ice with constant stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with plenty of cold water to remove residual acids. A final wash with a small amount of cold ethanol can help remove some impurities.[4]

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity (Hypothetical Data for this compound)

Reaction Temperature (°C)Yield (%)Purity (%) (by GC-MS)Notes
0-57595Higher selectivity for the 3-nitro isomer.
10-157090Increased formation of the 5-nitro isomer.
20-256080Significant amounts of dinitrated byproducts observed.

Table 2: Recrystallization Solvents and Observations

SolventObservations
Ethanol Good solubility when hot, poor solubility when cold. Forms well-defined crystals upon cooling.[4]
Methanol Similar to ethanol, may be slightly more soluble, requiring cooling to lower temperatures for good recovery.
Ethanol/Water Can be used to fine-tune the polarity for optimal recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Ethyl 2-methylbenzoate Ethyl 2-methylbenzoate Reaction Mixture Reaction Mixture Ethyl 2-methylbenzoate->Reaction Mixture  + H₂SO₄ (conc.) Crude Product\n(Precipitate) Crude Product (Precipitate) Reaction Mixture->Crude Product\n(Precipitate)  Pour onto ice Nitrating Mixture\n(HNO₃ + H₂SO₄) Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating Mixture\n(HNO₃ + H₂SO₄)->Reaction Mixture  0-10°C Washed Product Washed Product Crude Product\n(Precipitate)->Washed Product  Wash with H₂O Purified Product\n(this compound) Purified Product (this compound) Washed Product->Purified Product\n(this compound)  Recrystallize  from Ethanol

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was temperature kept below 10°C? start->check_temp check_reagents Were reagents and glassware dry? check_temp->check_reagents Yes high_temp High temperature likely caused side reactions. check_temp->high_temp No check_workup Was workup performed correctly? check_reagents->check_workup Yes wet_reagents Water deactivated nitrating agent. check_reagents->wet_reagents No workup_loss Product lost during washing or transfer. check_workup->workup_loss No optimize_temp Optimize cooling and slow addition of nitrating mixture. check_workup->optimize_temp Yes high_temp->optimize_temp use_dry Use anhydrous reagents and dry glassware. wet_reagents->use_dry refine_workup Refine washing and recrystallization technique. workup_loss->refine_workup Logical_Relationships temp Reaction Temperature side_reactions Side Reactions (e.g., dinitration, oxidation) temp->side_reactions Increases purity Product Purity yield Product Yield side_reactions->purity Decreases side_reactions->yield Decreases

References

Technical Support Center: Purification of Crude Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-methyl-3-nitrobenzoate via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key physical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Ethanol or a mixed solvent system of ethanol and water is highly recommended for the recrystallization of nitrobenzoate esters.[1] These solvents are effective because the compound is soluble in hot ethanol but has lower solubility at room temperature, allowing for good crystal recovery upon cooling.[1]

Q2: What are the common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the nitration reaction such as other positional isomers (e.g., ethyl 2-methyl-5-nitrobenzoate and ethyl 2-methyl-6-nitrobenzoate), and residual acids from the synthesis.

Q3: How can I assess the purity of the recrystallized product?

A3: The purity of the final product can be determined by its melting point and chromatographic techniques like Thin Layer Chromatography (TLC). A pure product will have a sharp melting point range. While the exact melting point for this compound is not widely reported, its close analog, Mthis compound, has a melting point of 62-65 °C.[2] A broad melting range suggests the presence of impurities.

Q4: What safety precautions should be taken during this procedure?

A4: Concentrated acids used in the synthesis of the crude product are highly corrosive. Ethanol is flammable and should be heated using a hot plate in a well-ventilated fume hood, away from open flames.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of crude this compound using a single solvent recrystallization method with ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point and yield of the purified product.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound59382-60-4C₁₀H₁₁NO₄209.20Not available
Mthis compound59382-59-1C₉H₉NO₄195.1762-65

Visualizations

.dot

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration hot_filtration->dissolve Insoluble material remains cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Place in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Q: My product has "oiled out" and is not forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Q: No crystals are forming even after cooling in an ice bath. What is the problem?

A: This is often due to using too much solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If this fails, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

Q: My final product has a low yield. What are the possible reasons?

A: A low yield can result from several factors:

  • Using too much solvent, which retains a significant amount of the product in the mother liquor.

  • Cooling the solution too quickly, leading to the formation of small, impure crystals that are lost during filtration.

  • Incomplete crystallization before filtration.

  • Washing the crystals with solvent that is not ice-cold.

Q: The purified crystals are colored. How can I decolorize the product?

A: If the product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb some of your product.

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Troubleshooting_Tree Troubleshooting Decision Tree for Recrystallization start Recrystallization Issue? oiling_out Product 'Oiled Out'? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No oiling_out->no_crystals No solution_oiling Reheat solution Add more solvent Cool slowly oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Scratch flask with glass rod Evaporate excess solvent no_crystals->solution_no_crystals Yes solution_low_yield Use less solvent Ensure complete cooling Wash with ice-cold solvent low_yield->solution_low_yield Yes failure Consult Further Resources low_yield->failure No success Problem Resolved solution_oiling->success solution_no_crystals->success solution_low_yield->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via an electrophilic aromatic substitution reaction.[1][2][3] The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric and sulfuric acids, acts as the electrophile.[4][5][6] The electron-withdrawing nature of the ethyl ester group on the benzene ring directs the incoming nitro group predominantly to the meta position.[1][2]

Q2: Why is temperature control so critical during the nitration reaction?

Maintaining a low temperature, typically between 5-15°C, is essential to ensure the selectivity and safety of the reaction.[7][8][9] Higher temperatures can lead to an increase in the formation of unwanted side products, such as ortho and para isomers, dinitrated compounds, and nitrophenolic compounds.[2][7] The reaction is also exothermic, and poor temperature control can lead to a runaway reaction.[2][9]

Q3: What are the expected side products in this synthesis?

The primary side products are other isomers of the desired product. You may also encounter dinitrated products if the reaction conditions are too harsh. In some cases, unreacted starting material will also be present.

  • Ethyl 2-methyl-5-nitrobenzoate (para-isomer): Forms in minor amounts.

  • Ethyl 2-methyl-6-nitrobenzoate (ortho-isomer): Formation is sterically hindered and thus minimal.[10][11]

  • Dinitrobenzoic esters: Can form at elevated temperatures.[7]

  • Nitrophenolic compounds: May be produced at higher reaction temperatures.[7]

  • Unreacted Ethyl 2-methylbenzoate: Results from an incomplete reaction.

Q4: How can I purify the crude this compound?

The most common method for purification is recrystallization.[1][4] A mixture of ethanol and water is often used as the solvent system.[1][8] The crude solid product, which may contain oily impurities (ortho-isomer and others), is dissolved in a minimal amount of hot ethanol, and then water is added until the solution becomes cloudy. Upon cooling, the purified meta-isomer crystallizes out.[12][13] Washing the crude product with ice-cold methanol can also help remove some impurities.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Solid Product - Incomplete reaction. - Temperature was too low. - Insufficient reaction time. - Loss of product during workup.- Ensure the nitrating mixture is added slowly to maintain the reaction temperature. - Allow the reaction to stir for the recommended time after the addition is complete. - Ensure efficient precipitation by pouring the reaction mixture onto a sufficient amount of crushed ice.
Oily Product Instead of Solid - Presence of significant amounts of side products, particularly the ortho-isomer. - Reaction temperature was too high.[7]- Carefully control the temperature during the addition of the nitrating mixture, keeping it within the 5-15°C range. - Wash the crude product with ice-cold methanol to remove some of the oily impurities.[7] - Proceed with recrystallization from an ethanol/water mixture to isolate the solid meta-isomer.
Product is Highly Colored (Yellow/Brown) - Formation of nitrophenolic compounds or other oxidation byproducts. - Reaction temperature was too high.[7]- Maintain strict temperature control. - Recrystallization should yield a paler, off-white to light yellow solid.[13]
Melting Point of the Product is Low and/or Broad - The product is impure and contains a mixture of isomers or unreacted starting material.- Recrystallize the product again, ensuring it is completely dry before measuring the melting point. The melting point of pure methyl 3-nitrobenzoate is 78°C, which can be used as a reference.[8]
Formation of Brown Fumes (NO₂) During Reaction - The reaction temperature is too high, causing decomposition of nitric acid.[9]- Immediately cool the reaction mixture in an ice bath. - Slow down the rate of addition of the nitrating mixture.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of benzoate esters.

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ethanol

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filtration apparatus

Procedure:

  • In a flask, cool 8.0 cm³ of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 4.0 g of ethyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 3.0 cm³ of concentrated nitric acid to 3.0 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the ethyl 2-methylbenzoate solution over approximately 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.

  • Once the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes.

  • Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker, stirring continuously.

  • Allow the ice to melt completely. The crude product should precipitate as a solid.

  • Isolate the solid product by vacuum filtration using a Buchner funnel and wash it with several portions of cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Pathway Synthesis and Side Product Formation A Ethyl 2-methylbenzoate C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D This compound (Desired Product) C->D Major Pathway (Low Temp) E Ethyl 2-methyl-5-nitrobenzoate (Para-isomer) C->E Minor Pathway F Ethyl 2-methyl-6-nitrobenzoate (Ortho-isomer) C->F Minor Pathway G Dinitrated Products C->G Side Reaction (High Temp) Troubleshooting_Workflow Troubleshooting Guide start Start Synthesis check_product Product is Oily or Low Yield? start->check_product temp_high Was Temperature > 15°C? check_product->temp_high Yes recrystallize Recrystallize from Ethanol/Water check_product->recrystallize No temp_high->recrystallize No rerun Adjust Protocol: - Slower addition - Better cooling temp_high->rerun Yes check_purity Check Melting Point recrystallize->check_purity mp_low Melting Point Low/Broad? check_purity->mp_low mp_low->recrystallize Yes success Pure Product Obtained mp_low->success No

References

Troubleshooting common issues in the nitration of aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the nitration of aromatic compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Polysubstitution - My reaction is producing di- or tri-nitrated products instead of the desired mono-nitrated compound.

Q: How can I prevent polysubstitution during the nitration of my aromatic compound?

A: Polysubstitution, the addition of more than one nitro group, is a common issue, particularly with activated aromatic rings.[1][2] The nitro group is deactivating, making subsequent nitrations slower than the first; however, if the aromatic ring is highly activated or reaction conditions are too harsh, polysubstitution can occur.[3][4] To control this, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature. For many nitrations, keeping the temperature at or below 50°C is crucial to prevent over-nitration.[2][5] For highly activated substrates, temperatures as low as -10°C to 5°C may be necessary.[6]

  • Control of Nitrating Agent Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (1.0-1.2 equivalents) of nitric acid.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the formation of dinitrated products.

  • Choice of Nitrating Agent: For sensitive substrates, a milder nitrating agent than the standard nitric acid/sulfuric acid mixture may be required.

Troubleshooting Flowchart: Preventing Polysubstitution

Start Polysubstitution Observed ControlTemp Lower Reaction Temperature Start->ControlTemp ControlStoich Adjust Nitrating Agent Stoichiometry Start->ControlStoich MonitorRxn Monitor Reaction Progress Closely Start->MonitorRxn MilderAgent Consider Milder Nitrating Agent Start->MilderAgent Success Mono-nitration Achieved ControlTemp->Success ControlStoich->Success MonitorRxn->Success MilderAgent->Success

Caption: A decision-making flowchart for troubleshooting polysubstitution in aromatic nitration.

Issue 2: Poor Regioselectivity - I am getting a mixture of ortho, meta, and para isomers.

Q: How can I improve the regioselectivity of my nitration reaction?

A: The directing effect of the substituent already present on the aromatic ring is the primary determinant of regioselectivity. Activating groups (e.g., -CH₃, -OCH₃) are typically ortho, para-directing, while deactivating groups (e.g., -NO₂, -COOH) are meta-directing.[7] However, the ratio of isomers can be influenced by several factors:

  • Steric Hindrance: Bulky directing groups will favor the formation of the para isomer over the ortho isomer.

  • Reaction Temperature: In some cases, lower temperatures can increase the selectivity for the para isomer. For example, in the nitration of toluene with N₂O₅ in CH₂Cl₂, decreasing the temperature from room temperature to below -40°C reduces the amount of the meta-isomer from 2.2% to approximately 1-1.2%.[8]

  • Catalyst Choice: The use of solid acid catalysts, such as zeolites, can significantly enhance para-selectivity. For instance, the nitration of toluene in the presence of a zeolite catalyst can yield 80-90% of the para isomer.[9]

Isomer Distribution in the Nitration of Toluene under Various Conditions

Nitrating SystemTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
H₂SO₄/HNO₃3058.54.437.1[7]
N₂O₅ in CH₂Cl₂Room Temp-2.2-[8]
N₂O₅ in CH₂Cl₂< -40-~1-1.2-[8]
Zeolite Catalyst/HNO₃70-90~10-20~0~80-90[9]
Issue 3: Oxidation of Starting Material - My reaction mixture is turning dark and forming tar-like substances.

Q: What causes the formation of dark tars, and how can I prevent it?

A: The formation of dark, tarry substances is often due to the oxidation of the aromatic starting material or the nitrated product by nitric acid, especially when using highly reactive substrates like phenols.[10] To minimize oxidation:

  • Maintain Low Temperatures: Higher temperatures favor oxidation.[10] Conducting the reaction at the lowest effective temperature is crucial.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and in a controlled manner to prevent localized "hot spots" where the temperature can rise significantly.

  • Use of a Co-solvent: In some cases, using an inert co-solvent can help to better control the reaction temperature and concentration.

  • Alternative Nitrating Agents: For highly susceptible substrates, consider using alternative nitrating agents that are less prone to causing oxidation.

Issue 4: Purification Challenges - I am having difficulty isolating a pure product from the reaction mixture.

Q: What are the best practices for purifying crude nitrated aromatic compounds?

A: The purification strategy will depend on the nature of the impurities. Common impurities include unreacted starting material, isomeric products, polysubstituted byproducts, and oxidation products.

  • Aqueous Workup: After the reaction is complete, quenching the reaction mixture in ice-water is a standard first step. The crude product can then be separated.

  • Alkaline Washing: Washing the organic layer with an alkaline solution, such as sodium bicarbonate or a more sophisticated two-step ammonia and caustic wash, is effective for removing acidic impurities like nitrophenols and other oxidation byproducts.[1][11]

  • Selective Reduction of Dinitro Compounds: If dinitrated byproducts are a significant issue, they can be selectively reduced to amino-nitro compounds using a reducing agent like sodium disulfide. These amino derivatives can then be removed by acid extraction.[12]

  • Recrystallization: This is a powerful technique for purifying solid nitrated products. The choice of solvent is critical and needs to be determined experimentally.

  • Column Chromatography: For complex mixtures of isomers or when high purity is required, column chromatography is often the most effective method. The polarity difference between the desired product and impurities allows for their separation.[13]

General Purification Workflow

Start Crude Reaction Mixture Quench Quench with Ice-Water Start->Quench Separate Separate Organic Layer Quench->Separate Wash Alkaline Wash (e.g., NaHCO₃) Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Further Purification Concentrate->Purify Recrystallize Recrystallization Purify->Recrystallize If solid Column Column Chromatography Purify->Column If liquid or complex mixture Final Pure Nitrated Product Recrystallize->Final Column->Final

Caption: A typical workflow for the purification of nitrated aromatic compounds.

Experimental Protocols

General Protocol for the Nitration of Toluene

This protocol is a representative example and may need to be optimized for different aromatic substrates.[1][6][14]

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-water bath

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, slowly add a desired volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Allow the mixture to cool.

  • Reaction: To a separate flask containing toluene, also cooled in an ice-water bath, slowly add the prepared nitrating mixture dropwise while stirring vigorously. Maintain the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 30 minutes). The reaction progress can be monitored by TLC or GC.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing ice-water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (vent frequently to release CO₂), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to separate the ortho, meta, and para isomers.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for Ethyl 2-methyl-3-nitrobenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the nitration of 2-methylbenzoic acid to produce 2-methyl-3-nitrobenzoic acid. The second step is the Fischer esterification of 2-methyl-3-nitrobenzoic acid with ethanol to yield the final product, this compound.

Synthetic_Route 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Nitration Nitration (HNO3, H2SO4) 2-Methylbenzoic_Acid->Nitration 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic Acid Nitration->2-Methyl-3-nitrobenzoic_Acid Esterification Fischer Esterification (Ethanol, H2SO4) 2-Methyl-3-nitrobenzoic_Acid->Esterification Ethyl_2-methyl-3-nitrobenzoate This compound Esterification->Ethyl_2-methyl-3-nitrobenzoate

Caption: Synthetic pathway for this compound.

Q2: What are the critical parameters for the nitration of 2-methylbenzoic acid?

A2: The nitration of 2-methylbenzoic acid is a sensitive reaction where temperature control is crucial to ensure the desired regioselectivity and minimize the formation of byproducts. Key parameters include:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent.

  • Temperature: The reaction should be maintained at a low temperature, typically between -10°C and 0°C, to favor the formation of the 3-nitro isomer and prevent over-nitration.

  • Addition Rate: The nitrating mixture should be added slowly to the solution of 2-methylbenzoic acid to control the exothermic reaction and maintain the low temperature.

Q3: How can I optimize the yield of the Fischer esterification of 2-methyl-3-nitrobenzoic acid with ethanol?

A3: To optimize the yield of the Fischer esterification, which is an equilibrium-limited reaction, several factors can be adjusted:

  • Excess Reagent: Using a large excess of ethanol can shift the equilibrium towards the product side.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.

  • Water Removal: Removing the water formed during the reaction, for instance by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, will drive the reaction to completion.

  • Reaction Time and Temperature: The reaction is typically carried out under reflux. The optimal time and temperature will depend on the scale of the reaction and the specific apparatus used. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Troubleshooting Guides

Problem 1: Low yield of 2-methyl-3-nitrobenzoic acid in the nitration step.
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Ensure the reaction temperature is strictly maintained between -10°C and 0°C. Higher temperatures can lead to the formation of other isomers and degradation products.
Insufficient Nitrating Agent Use a slight excess of the nitrating mixture to ensure complete conversion of the starting material.
Formation of Side Products The nitration of 2-methylbenzoic acid can also produce 2-methyl-5-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid. Careful purification by recrystallization is necessary to isolate the desired 3-nitro isomer.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction is incomplete after a reasonable time, a slight increase in temperature (e.g., to 5°C) for a short period might be considered, but with caution to avoid side reactions.
Problem 2: The esterification reaction is slow or does not go to completion.
Possible Cause Troubleshooting Step
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst is used. For sterically hindered acids like 2-methyl-3-nitrobenzoic acid, a higher catalyst loading might be necessary.
Water in the Reaction Mixture Use anhydrous ethanol and dry glassware. The presence of water will shift the equilibrium back towards the reactants.
Steric Hindrance The methyl group ortho to the carboxylic acid can sterically hinder the approach of the alcohol. Prolonged reaction times or the use of a more effective water removal method (Dean-Stark trap) may be required.
Equilibrium Not Shifted Increase the excess of ethanol used or implement a continuous water removal strategy.
Problem 3: Difficulty in purifying the final product, this compound.
Possible Cause Troubleshooting Step
Presence of Unreacted Acid During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted 2-methyl-3-nitrobenzoic acid.
Residual Catalyst Neutralize the reaction mixture and wash the organic extract with water to remove the acid catalyst.
Formation of Oily Product If the product oils out during crystallization, try redissolving it in a suitable hot solvent and allowing it to cool down more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Colored Impurities Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Data Presentation

Table 1: Reported Reaction Conditions and Yields for the Synthesis of 2-Methyl-3-nitrobenzoic Acid

Starting Material Nitrating Agent Temperature (°C) Reaction Time Yield (%) Reference
3-nitro-o-xyleneO₂, Cobalt(II) acetate, Manganese(II) acetate90-100-up to 80CN105130820A
m-toluic acidFuming Nitric Acid-101 hour50CN108129322B
m-toluic acidNitric Acid-30 to -15-75-87CN108129322B

Table 2: General Conditions for Fischer Esterification of Aromatic Acids

Carboxylic Acid Alcohol Catalyst Reaction Conditions Yield (%) Reference
Benzoic AcidMethanolH₂SO₄Reflux, 1 hour90General Procedure
3-Nitrobenzoic AcidMethanolH₂SO₄Reflux, 1 hour-General Procedure
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 minGoodResearchGate Article

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

This protocol is adapted from patent literature (CN108129322B) and aims for high selectivity towards the desired isomer.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylbenzoic acid in a suitable solvent like chloroform. Cool the solution to -10°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 2-methylbenzoic acid, ensuring the temperature does not rise above 0°C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water.

  • Purification: The crude 2-methyl-3-nitrobenzoic acid is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure adapted for the specific substrate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitrobenzoic acid and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow cluster_nitration Nitration Step cluster_esterification Esterification Step Start_Nitration Low Yield of 2-Methyl-3-nitrobenzoic Acid Check_Temp Verify Reaction Temperature (-10 to 0°C) Start_Nitration->Check_Temp Check_Reagents Ensure Sufficient Nitrating Agent Start_Nitration->Check_Reagents Analyze_Side_Products Identify Isomeric Byproducts via NMR/GC-MS Start_Nitration->Analyze_Side_Products Optimize_Purification Refine Recrystallization Procedure Analyze_Side_Products->Optimize_Purification Start_Esterification Incomplete Esterification Check_Catalyst Increase Catalyst Loading Start_Esterification->Check_Catalyst Check_Water Use Anhydrous Reagents and Solvents Start_Esterification->Check_Water Increase_Time Prolong Reaction Time Start_Esterification->Increase_Time Remove_Water Employ Dean-Stark Apparatus Check_Water->Remove_Water

Caption: Troubleshooting workflow for the synthesis of this compound.

Purification_Logic Crude_Product Crude Product Obtained Is_Oily Is it an oil? Crude_Product->Is_Oily Induce_Crystallization Induce Crystallization (Scratching/Seeding) Is_Oily->Induce_Crystallization Yes Is_Colored Is it colored? Is_Oily->Is_Colored No Induce_Crystallization->Is_Colored Charcoal_Treatment Recrystallize with Activated Charcoal Is_Colored->Charcoal_Treatment Yes Final_Product Pure this compound Is_Colored->Final_Product No Charcoal_Treatment->Final_Product

Caption: Decision-making diagram for the purification of this compound.

Technical Support Center: Purification of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-methyl-3-nitrobenzoate. The focus is on the removal of common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical isomeric impurities encountered during the synthesis of this compound?

A1: During the nitration of ethyl 2-methylbenzoate, the primary impurities are other positional isomers. The directing effects of the ester and methyl groups on the aromatic ring can lead to the formation of several isomers, with the main ones being:

  • Ethyl 2-methyl-5-nitrobenzoate

  • Ethyl 2-methyl-6-nitrobenzoate

  • Ethyl 2-methyl-4-nitrobenzoate

Additionally, other potential impurities include:

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), dinitration of the aromatic ring can occur.

  • Unreacted starting material: Incomplete nitration will result in the presence of residual ethyl 2-methylbenzoate.

  • Residual acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may persist after the initial work-up.

Q2: Which methods are most effective for removing isomeric impurities from this compound?

A2: The most common and effective methods for purifying the crude product and removing isomeric impurities are recrystallization and column chromatography.

  • Recrystallization is often the first choice for purification, especially if the desired isomer is the major product and has different solubility properties compared to the impurities.

  • Column chromatography is a more powerful technique for separating isomers with very similar physical properties. It is particularly useful when recrystallization does not provide the desired purity.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For substituted nitrobenzoates, common solvent systems include:

  • Alcohols: Methanol or ethanol are often good starting points. For the closely related methyl 3-nitrobenzoate, methanol and ethanol/water mixtures are widely recommended.[1][2]

  • Alcohol/Water Mixtures: Using a mixture, such as ethanol and water, can be very effective. The crude product is dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the desired product should crystallize out.[2]

  • Hexane/Ethyl Acetate: This solvent system can also be effective, particularly if the polarity difference between the isomers is significant.

A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. Therefore, for an ester like this compound, ethyl acetate could be a good choice, likely in a mixed solvent system with a non-polar solvent like hexane.[3]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often due to the presence of significant impurities.[1]

Here are some troubleshooting steps:

  • Add more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.

  • Lower the temperature: If the boiling point of the solvent is above the melting point of your compound, try a lower-boiling solvent.

  • Induce crystallization: If the oil persists on cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.[1]

  • Purify further before recrystallization: If the product is very impure, a preliminary purification by column chromatography might be necessary to remove the impurities that are causing it to oil out.

Troubleshooting Guides

Low Yield After Recrystallization
Possible Cause Solution
Incomplete Crystallization Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[1]
Using Too Much Solvent Use the minimum amount of hot solvent required to dissolve the crude product.
Premature Crystallization Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent the product from crystallizing out during filtration of insoluble impurities.
Product is Moderately Soluble in Cold Solvent Cool the crystallization mixture thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Ineffective Separation of Isomers by Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the one that gives the best separation of the spots corresponding to the desired product and impurities.[4][5]
Column Overloading Too much sample was loaded onto the column, leading to broad, overlapping bands. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing Channels or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.
Elution is Too Fast A high flow rate reduces the number of theoretical plates and can lead to poorer separation. Reduce the flow rate of the eluent.

Data Presentation

Table 1: Common Recrystallization Solvents for Nitrobenzoate Esters

Solvent SystemComments
Methanol Often effective for simple nitrobenzoate esters.[1]
Ethanol/Water A versatile system that allows for fine-tuning of polarity.[2]
n-Hexane/Ethyl Acetate Good for compounds with moderate polarity. The ratio can be adjusted to optimize separation.[3]
n-Hexane/THF Another useful mixed solvent system for general purification.[3]

Note: The optimal solvent system for this compound may require experimental optimization.

Table 2: TLC Analysis of Methyl Nitrobenzoate Isomers

CompoundEluent SystemRf Value
Methyl benzoate (starting material)3:1 (v/v) Hexanes:Ethyl Acetate0.76
Methyl 3-nitrobenzoate (major product)3:1 (v/v) Hexanes:Ethyl Acetate0.51
Methyl 2-nitrobenzoate (minor impurity)3:1 (v/v) Hexanes:Ethyl Acetate0.44
Methyl 4-nitrobenzoate (minor impurity)3:1 (v/v) Hexanes:Ethyl Acetate0.55

Data from a study on methyl benzoate derivatives.[6] Rf values for this compound and its isomers will likely differ but can be determined experimentally using a similar eluent system.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask and heat the mixture gently while stirring until the solid completely dissolves.[2]

  • Slowly add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely before determining the melting point and yield.

Protocol 2: Purification by Column Chromatography
  • Select an appropriate eluent system: Use TLC to determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and its isomeric impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[4]

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the separation: Monitor the fractions by TLC to identify which ones contain the pure desired product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_analysis Analysis crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with ice-cold solvent filtrate->wash dry Dry Crystals wash->dry mp Melting Point dry->mp yield Calculate Yield dry->yield Troubleshooting_Oiling_Out start Product 'Oils Out' during Recrystallization add_solvent Add more hot solvent start->add_solvent change_solvent Use a lower boiling point solvent start->change_solvent column Pre-purify by column chromatography start->column If oiling persists scratch Scratch flask with a glass rod add_solvent->scratch change_solvent->scratch success Crystals Form scratch->success column->success

References

Preventing over-nitration in the synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-nitrobenzoate. Our aim is to help you overcome common challenges, with a particular focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-nitration in the synthesis of this compound?

Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is primarily caused by an excess of the nitrating agent or reaction conditions that are too harsh. The mono-nitrated product, this compound, is deactivated towards further electrophilic substitution, but elevated temperatures and prolonged reaction times can still lead to the formation of dinitro byproducts.

Q2: How does temperature control affect the outcome of the reaction?

Temperature is a critical factor in controlling the regioselectivity and preventing over-nitration. The nitration of aromatic compounds is an exothermic reaction.[1] Failure to maintain a low temperature (typically between 0-15°C) can lead to an increased rate of reaction and the formation of unwanted byproducts, including dinitro compounds and oxidized impurities.[2][3]

Q3: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.

Q4: Can I use a different nitrating agent to avoid over-nitration?

Yes, using a milder nitrating agent is a viable strategy to prevent over-nitration, especially for sensitive substrates. Alternatives to the standard concentrated nitric acid/sulfuric acid mixture include using a stoichiometric amount of nitric acid with acetic anhydride or employing nitronium salts like nitronium tetrafluoroborate (NO₂BF₄).

Q5: How can I monitor the progress of the reaction to avoid over-nitration?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (Ethyl 2-methylbenzoate) and the formation of the desired product. The reaction should be quenched as soon as the starting material is no longer visible on the TLC plate to minimize the formation of over-nitrated products.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of dinitro byproducts (Over-nitration) 1. Reaction temperature was too high. 2. Excess of nitrating agent was used. 3. Reaction time was too long. 4. Rate of addition of the nitrating mixture was too fast.1. Maintain the reaction temperature strictly between 0-15°C using an ice-salt bath.[7] 2. Use a stoichiometric amount or only a slight excess of nitric acid. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[6] 4. Add the nitrating mixture dropwise with vigorous stirring over a prolonged period (e.g., 15-30 minutes).[3]
Low yield of the desired product 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Insufficient generation of the nitronium ion.1. Allow the reaction to stir at room temperature for a short period after the addition of the nitrating agent is complete.[6] 2. During workup, ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of crushed ice.[8] Use ice-cold solvents for washing the crude product to minimize solubility losses.[4] 3. Ensure the use of fresh, concentrated nitric and sulfuric acids.
Formation of a dark-colored, oily product instead of a solid 1. Oxidation of the starting material or product due to high temperatures. 2. Presence of impurities in the starting materials.1. Strictly adhere to the recommended temperature range. 2. Use pure, distilled Ethyl 2-methylbenzoate. The product can be purified by recrystallization from methanol or ethanol.[3][4]
Incomplete removal of acidic impurities 1. Insufficient washing of the crude product.1. After filtration, wash the crude product thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with cold water.

Experimental Protocols

Protocol for the Synthesis of this compound

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • 5% Sodium Bicarbonate Solution (cold)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric equivalent of concentrated nitric acid to a pre-cooled (0°C) volume of concentrated sulfuric acid. Swirl gently to mix and allow the mixture to cool in an ice bath.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add Ethyl 2-methylbenzoate and an equivalent volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C with continuous stirring.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the ester in sulfuric acid. Maintain the internal temperature of the reaction mixture between 0°C and 15°C throughout the addition. The addition should take approximately 15-30 minutes.[2][3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.[3] Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.[8] The crude product should precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold distilled water, followed by a wash with cold 5% sodium bicarbonate solution, and finally with more cold distilled water until the washings are neutral.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure this compound.[4] Dry the purified crystals in a desiccator.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Product Distribution in the Nitration of an Aromatic Ester

Entry Temperature (°C) Equivalents of HNO₃ Reaction Time (min) Desired Mono-nitro Product (%) Dinitro Byproducts (%) Unreacted Starting Material (%)
10-51.13090< 28
225-301.130751510
30-52.03060355
40-51.112085105

Note: This table presents hypothetical data to illustrate the impact of reaction parameters on product distribution. Actual results may vary.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A Ethyl 2-methylbenzoate C This compound (Desired Product) A->C Controlled Conditions (Low Temp, Stoichiometric HNO₃) D Dinitro Byproducts (Over-nitration) A->D Harsh Conditions (High Temp, Excess HNO₃) B HNO₃ / H₂SO₄ B->C B->D Troubleshooting_Workflow start Start Synthesis issue Over-nitration Detected? start->issue check_temp Check Temperature Control issue->check_temp Yes purify Purify Product (Recrystallization) issue->purify No adjust_temp Maintain 0-15°C check_temp->adjust_temp check_reagents Check Stoichiometry of Nitrating Agent adjust_reagents Use Stoichiometric HNO₃ check_reagents->adjust_reagents check_time Check Reaction Time adjust_time Monitor by TLC and Quench check_time->adjust_time adjust_temp->check_reagents adjust_reagents->check_time adjust_time->purify end Pure Product purify->end

References

Technical Support Center: Monitoring the Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques used to monitor the synthesis of Ethyl 2-methyl-3-nitrobenzoate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analytical monitoring of the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution (Product and Isomeric Impurities) 1. Inappropriate mobile phase composition. 2. Incorrect column choice. 3. Flow rate is too high.1. Optimize the mobile phase. Try varying the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. Adding a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for acidic analytes. 2. Use a high-resolution column, such as one with a smaller particle size (e.g., <3 µm) or a different stationary phase (e.g., Phenyl-Hexyl) that can offer different selectivity for aromatic compounds. 3. Reduce the flow rate to increase the interaction time with the stationary phase, which can improve separation.
Peak Tailing 1. Active sites on the column interacting with the nitro group or ester. 2. Column overload. 3. Sample solvent incompatible with the mobile phase.1. Use a column with end-capping to block silanol groups. Add a competitor base like triethylamine (TEA) to the mobile phase in small concentrations (0.1%). 2. Dilute the sample before injection. 3. Dissolve the sample in the mobile phase whenever possible.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the injector and sample loop. 2. Run a blank gradient after each sample injection to wash the column and injector.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. 3. Replace the column if it has been used extensively or with harsh mobile phases.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Co-elution of Isomers 1. Inadequate column selectivity. 2. Incorrect temperature program.1. Use a column with a different stationary phase that offers better selectivity for positional isomers of aromatic compounds (e.g., a mid-polarity or polar phase like a wax column). 2. Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
Peak Broadening 1. Injection port temperature is too low. 2. Carrier gas flow rate is not optimal. 3. Column contamination.1. Increase the injector temperature to ensure complete and rapid vaporization of the sample. 2. Optimize the carrier gas flow rate (linear velocity) for the specific column dimensions. 3. Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.
Baseline Drift 1. Column bleed. 2. Contaminated carrier gas.1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas with appropriate traps to remove oxygen and moisture.
Poor Sensitivity 1. Leaks in the system. 2. Incorrect split ratio. 3. Detector not optimized.1. Check for leaks at the septum, column fittings, and detector connections using an electronic leak detector. 2. For trace analysis, use a lower split ratio or a splitless injection. 3. Ensure the detector gases (e.g., hydrogen and air for FID) are at the correct flow rates and that the detector is at the optimal temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad Peaks in ¹H NMR 1. Presence of solid particles in the NMR tube. 2. Paramagnetic impurities. 3. Sample concentration is too high.1. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[1] 2. If paramagnetic metals were used in the synthesis, ensure they are completely removed during workup. 3. Dilute the sample.
Inaccurate Integration for Quantitative Analysis 1. Incomplete relaxation of nuclei between scans. 2. Poor phasing or baseline correction.1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the protons of interest.[2] 2. Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
Overlapping Signals of Isomers 1. Insufficient magnetic field strength. 2. Inappropriate solvent.1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion. 2. Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts (aromatic solvent-induced shifts) and may resolve overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad, Intense Peak around 3400 cm⁻¹ 1. Presence of water in the sample.1. Ensure the sample is thoroughly dried before analysis. If preparing a KBr pellet, use oven-dried KBr and prepare the pellet in a low-humidity environment.
Sloping Baseline 1. Poor contact between the sample and the ATR crystal. 2. KBr pellet is too thick or not transparent.1. Ensure sufficient pressure is applied to the sample on the ATR crystal. 2. Prepare a thinner KBr pellet with a lower concentration of the sample.
Inability to Distinguish Product from Starting Material 1. Both molecules contain similar functional groups.1. Focus on the fingerprint region (below 1500 cm⁻¹) where small differences in the molecular structure will be more apparent. Look for the appearance of the asymmetric and symmetric stretches of the nitro group.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of the reaction?

A1: For real-time monitoring, FTIR spectroscopy with an attenuated total reflectance (ATR) probe can be very effective. The probe can be inserted directly into the reaction mixture to continuously monitor the disappearance of the starting material and the appearance of the product by tracking the characteristic vibrational bands of their functional groups. HPLC and GC are better suited for at-line monitoring where aliquots are taken from the reaction mixture at specific time points.

Q2: How can I differentiate between the desired 3-nitro isomer and other possible isomers (2-nitro, 4-nitro, 5-nitro, and 6-nitro)?

A2:

  • HPLC and GC: These chromatographic techniques are excellent for separating isomers. Developing a method with a suitable column and mobile phase/temperature program will result in different retention times for each isomer, allowing for their individual quantification.

  • NMR: ¹H NMR is particularly powerful for isomer identification. The substitution pattern on the aromatic ring will produce unique chemical shifts and coupling patterns for the aromatic protons of each isomer. For example, the coupling constants between adjacent protons can help determine their relative positions.

Q3: What is a typical sample preparation procedure for HPLC and GC analysis of a reaction mixture?

A3:

  • Quench the reaction: Stop the reaction in the aliquot by rapidly cooling it or by adding a quenching agent.

  • Work-up: Perform a mini-workup on the aliquot, which may involve extraction with an organic solvent and washing with water or brine to remove acids and other water-soluble components.

  • Dry and Dilute: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and then dilute to a known concentration with a suitable solvent (ideally the mobile phase for HPLC).

  • Filter: Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC or GC system.

Q4: How do I prepare a sample from the reaction mixture for NMR analysis?

A4: Take a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, it needs to be removed. This can be done by evaporating the solvent under a stream of nitrogen or by using a rotary evaporator.[1] A mini-workup (extraction and washing) might be necessary to remove impurities that could interfere with the NMR spectrum.[1] The resulting crude residue is then dissolved in a suitable deuterated solvent (e.g., CDCl₃) for analysis.[1]

Q5: What are the key IR peaks I should look for to confirm the synthesis of this compound?

A5: You should look for the appearance of strong absorption bands corresponding to the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). You should also see the characteristic C=O stretch of the ester group around 1720 cm⁻¹.

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from the nitration of methyl benzoate and should be optimized for the specific starting material.

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl 2-methylbenzoate.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate in sulfuric acid over a period of 15-20 minutes, ensuring the temperature does not rise above 10-15 °C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, start with 30% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

GC-MS Method for Product and Impurity Analysis
  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

NMR Sample Preparation for Structural Confirmation
  • Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

FTIR Sample Preparation
  • ATR: Place a small amount of the dry, solid sample directly onto the ATR crystal and apply pressure.

  • KBr Pellet: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Presentation

Expected Analytical Data for this compound
Analytical Technique Parameter Expected Value/Observation
HPLC Retention TimeDependent on the specific method, but should be a distinct peak separated from starting material and isomers.
GC-MS Retention TimeDependent on the specific method.
Mass Spectrum (EI)Molecular Ion (M⁺) at m/z 209. Key fragments may include [M-OC₂H₅]⁺ at m/z 164 and peaks corresponding to the nitro-tolyl moiety.
¹H NMR (CDCl₃) Chemical Shifts (δ)Aromatic protons (3H) in the range of 7.5-8.5 ppm with specific coupling patterns. Ethyl group protons: quartet around 4.4 ppm (2H) and triplet around 1.4 ppm (3H). Methyl group proton: singlet around 2.6 ppm (3H).
¹³C NMR (CDCl₃) Chemical Shifts (δ)Carbonyl carbon around 165 ppm. Aromatic carbons between 120-150 ppm. Ethyl group carbons around 62 ppm and 14 ppm. Methyl group carbon around 15-20 ppm.
FTIR (ATR or KBr) Key Peaks (cm⁻¹)~1720 (C=O stretch, ester), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch, ester), ~3100-3000 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring start Start: Ethyl 2-methylbenzoate reaction Nitration (HNO₃, H₂SO₄) start->reaction workup Work-up & Purification reaction->workup hplc HPLC reaction->hplc Reaction Aliquot gcms GC-MS reaction->gcms Reaction Aliquot product Purified Product: This compound workup->product nmr NMR product->nmr Final Product ftir FTIR product->ftir Final Product

Caption: Experimental workflow for the synthesis and analytical monitoring of this compound.

troubleshooting_logic cluster_hplc HPLC cluster_gc GC start Analytical Problem (e.g., Poor Resolution) q1 Check Mobile Phase start->q1 q4 Optimize Temp. Program start->q4 q2 Check Column q1->q2 No Improvement q3 Check Flow Rate q2->q3 No Improvement solution Problem Resolved q3->solution q5 Check Column Type q4->q5 No Improvement q5->solution

Caption: A simplified troubleshooting decision tree for chromatographic issues.

References

Technical Support Center: Column Chromatography Purification of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-methyl-3-nitrobenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For preparative laboratory-scale purification, silica gel (60-120 mesh or 230-400 mesh) is the most common and effective stationary phase for the separation of nitroaromatic compounds and esters.[1][2][3][4] The slightly acidic nature of silica gel is generally well-tolerated by this compound. If compound degradation is observed, neutral alumina can be considered as an alternative stationary phase.[3]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A non-polar/polar solvent system is recommended. The most common mobile phases are mixtures of hexane (or petroleum ether) and ethyl acetate.[3][4] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture. The polarity of the mobile phase can be gradually increased during the elution process to separate the desired product from its impurities.[2]

Q3: What are the potential impurities I might encounter, and how do I separate them?

A3: Common impurities in the synthesis of this compound include unreacted starting materials, and isomers such as Ethyl 2-methyl-5-nitrobenzoate and Ethyl 2-methyl-6-nitrobenzoate. Dinitrated byproducts are also a possibility. Separation can be achieved by carefully optimizing the mobile phase polarity based on TLC analysis. Generally, the desired product will have a different polarity than the impurities, allowing for separation on a silica gel column.

Q4: How can I monitor the separation during column chromatography?

A4: The separation process should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside the crude mixture and a reference standard (if available), you can identify the fractions containing the pure product. Fractions containing the pure compound should be combined for solvent evaporation.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.
Column overloading.Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Improperly packed column.Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.
Compound is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or Tailing of Bands Sample is not fully dissolved or is precipitating on the column.Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. Consider dry loading for poorly soluble samples.[5]
Interaction with acidic silica gel.Consider using a neutral stationary phase like alumina or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase.

Experimental Protocol: Column Chromatography of this compound

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Hexane (or petroleum ether)
  • Ethyl acetate
  • Glass chromatography column
  • Cotton or glass wool
  • Sand
  • Collection tubes
  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a 9:1 mixture of hexane and ethyl acetate. Prepare a sufficient volume for the entire purification.

3. Column Packing (Wet Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand over the plug.
  • In a beaker, prepare a slurry of silica gel in the initial mobile phase.
  • Pour the slurry into the column, ensuring no air bubbles are trapped.
  • Gently tap the column to ensure even packing.
  • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.
  • Carefully add the dissolved sample to the top of the column using a pipette.
  • Drain the solvent until the sample has entered the silica gel.
  • Wash with a small amount of the mobile phase and again drain the solvent to the top of the silica.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin collecting fractions in test tubes or flasks.
  • Monitor the elution of compounds using a UV lamp if they are UV active, or by TLC analysis of the collected fractions.
  • If separation is not optimal, the polarity of the mobile phase can be gradually increased by preparing and using mixtures with a higher percentage of ethyl acetate.

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

TroubleshootingWorkflow start Start Purification prep Prepare Column and Sample start->prep run_column Run Column & Collect Fractions prep->run_column analyze Analyze Fractions by TLC run_column->analyze separation_check Good Separation? analyze->separation_check elution_check Compound Eluting? separation_check->elution_check No combine Combine Pure Fractions separation_check->combine Yes adjust_polarity Adjust Mobile Phase Polarity elution_check->adjust_polarity No check_packing Check Column Packing & Loading elution_check->check_packing Yes, but poor resolution adjust_polarity->run_column check_packing->prep evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Troubleshooting workflow for column chromatography purification.

References

Managing exothermic reactions in Ethyl 2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-nitrobenzoate, with a specific focus on managing its exothermic nitration step.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of Ethyl 2-methylbenzoate an exothermic reaction?

A1: The nitration of aromatic compounds, including Ethyl 2-methylbenzoate, is a highly exothermic process.[1][2][3] This is due to the reaction between the organic substrate and the nitrating agent, which is typically a mixture of concentrated nitric acid and sulfuric acid.[2] The reaction generates a significant amount of heat, which if not properly controlled, can lead to a rapid increase in temperature.[4]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exothermic reactions, also known as thermal runaway, pose several significant risks. These include the potential for explosions, fire hazards due to the ignition of organic compounds, and the production of toxic nitrogen dioxide gas.[1][4] Over-nitration, leading to the formation of dinitro and trinitro derivatives, is also a concern at elevated temperatures.[5][6]

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Sulfuric acid acts as a catalyst in the nitration reaction.[1] It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][2][7][8] This "mixed acid" system allows for a much faster and more efficient reaction than using nitric acid alone.[1]

Q4: How does the methyl group on the benzene ring influence the reaction?

A4: The methyl group is an activating group, meaning it increases the reactivity of the benzene ring towards electrophilic aromatic substitution. However, both the methyl and the ethyl ester groups are ortho, para-directing. The formation of this compound indicates that the directing effects of the substituents and steric hindrance play a crucial role in the final product distribution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase. 1. Addition of nitrating agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. Initial temperature of reactants is too high.1. Add the nitrating mixture dropwise or in small portions, allowing the temperature to stabilize between additions.[9][10] 2. Ensure the reaction flask is adequately immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). 3. Pre-cool all reactants and the reaction vessel before starting the addition.
Low yield of the desired product. 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Loss of product during workup and purification. 3. Sub-optimal ratio of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] Allow the reaction to proceed at a controlled temperature until the starting material is consumed.[11] 2. Ensure proper pH adjustment during workup to prevent the loss of the ester through hydrolysis. Use cold solvents for washing to minimize product dissolution.[9][12] 3. Use a slight molar excess of the nitrating agent (e.g., 1.1 to 1.3 molar ratio of nitric acid to the substrate).[11]
Formation of significant amounts of byproducts (e.g., dinitro compounds). 1. High reaction temperature.[5][12] 2. Prolonged reaction time after consumption of starting material.[5] 3. Excess of nitrating agent.1. Maintain the reaction temperature in the recommended range (e.g., 0-15°C).[5][11][12] 2. Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed, as indicated by TLC.[9][13] 3. Use a controlled stoichiometry of the nitrating agent.[11]
Product is an oil and does not solidify. 1. Presence of impurities, such as ortho and para isomers or dinitro compounds.[12] 2. Incomplete reaction, leaving unreacted starting material.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[10] 2. Purify the product using column chromatography to separate the desired isomer from impurities.

Experimental Protocols

Preparation of the Nitrating Mixture
  • In a flask immersed in an ice bath, add a measured volume of concentrated sulfuric acid.[13]

  • Slowly, and with continuous stirring, add the required volume of concentrated nitric acid to the sulfuric acid.[12][13]

  • Maintain the temperature of the mixture below 10°C during the addition.[14]

  • Allow the mixture to cool to the desired reaction temperature before use.[13]

Nitration of Ethyl 2-methylbenzoate
  • Dissolve Ethyl 2-methylbenzoate in a suitable amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the flask in an ice-water or ice-salt bath to a temperature between 0°C and 5°C.[11]

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the ester.[10]

  • Carefully monitor the temperature and control the rate of addition to maintain the temperature within the range of 5-15°C.[12]

  • After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes, allowing it to slowly warm to room temperature.[9][13]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and stir until the ice has melted.[9][12][13]

  • The solid product will precipitate out.[13]

  • Isolate the crude product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.[9][12]

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol.[14]

Quantitative Data Summary

Parameter Value Source(s)
Nitrating Agent Composition 1:1 mixture of concentrated HNO₃ and H₂SO₄[9][15]
Molar Ratio (HNO₃:Substrate) 1.1 to 1.3 : 1[11]
Reaction Temperature 0°C to 15°C[5][11][12]
Temperature for Nitrating Mixture Preparation Below 10°C[14]
Stirring Time Post-Addition 15 - 30 minutes[9][12][13]

Visualizations

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Substrate Ethyl 2-methylbenzoate H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex Product This compound Sigma_Complex_2->Product - H⁺ H_plus H⁺ Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix cool_reactants Cool Substrate and Nitrating Mixture prep_nitrating_mix->cool_reactants slow_addition Slowly Add Nitrating Mixture to Substrate cool_reactants->slow_addition monitor_temp Monitor and Control Temperature (0-15°C) slow_addition->monitor_temp monitor_temp->slow_addition During Addition stir Stir at Room Temperature monitor_temp->stir quench Quench Reaction on Ice stir->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end Troubleshooting_Flowchart decision decision action Reduce addition rate Improve cooling end Consult Further Documentation issue issue issue_start Exothermic Reaction Issue? temp_control Is temperature increasing uncontrollably? issue_start->temp_control temp_control->action Yes yield_low Is the final yield low? temp_control->yield_low No byproducts Are there significant byproducts? yield_low->byproducts No action2 Check reaction time (TLC) Optimize workup procedure yield_low->action2 Yes action3 Lower reaction temperature Control stoichiometry byproducts->action3 Yes byproducts->end No

References

Technical Support Center: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-nitrobenzoate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely documented method for the nitration of benzoate esters, and by extension, the synthesis of this compound, is through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3][4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][4]

Q2: What is the role of the sulfuric acid catalyst in this reaction?

A2: Sulfuric acid serves two primary roles in the nitration of ethyl 2-methylbenzoate. First, it protonates nitric acid to generate the nitronium ion (NO₂⁺), a much stronger electrophile required to react with the deactivated aromatic ring of the ester.[2][4] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and inhibit the reaction.

Q3: Are there alternative catalysts to sulfuric acid for this synthesis?

A3: Yes, while the nitric acid/sulfuric acid system is traditional, research into greener and more selective catalysts is ongoing for aromatic nitrations. Some potential alternatives include:

  • Acid Anhydrides: In some cases, acetic anhydride can be used in place of sulfuric acid. This method can improve reaction selectivity and reduce the production of acidic waste.[6][7]

  • Solid Acid Catalysts: Solid acid catalysts like zeolites and supported metal oxides (e.g., MoO₃–SiO₂) have been explored for the nitration of various aromatic compounds.[8][9] These offer advantages such as easier separation from the reaction mixture and potential for reuse.

  • Ionic Liquids: Ionic liquids, such as ethylammonium nitrate (EAN), have been used as both solvent and catalyst in nitration reactions, sometimes offering improved reaction conditions.[6][7]

Q4: What is the expected regioselectivity for the nitration of ethyl 2-methylbenzoate?

A4: The ester group (-COOEt) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position (C3). The methyl group (-CH₃) is an electron-donating group and an ortho, para-director. In this case, the directing effects of both substituents must be considered. The ester group's deactivating effect is generally stronger, and steric hindrance from the methyl group at the 2-position may further influence the position of nitration. The primary product is expected to be this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[10] 2. Insufficiently strong nitrating agent. 3. Reaction temperature too low.1. Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the use of concentrated nitric and sulfuric acids. The presence of water can deactivate the catalyst. 3. While the reaction is exothermic and requires cooling, maintaining a very low temperature for an extended period might slow down the reaction rate. Allow the reaction to proceed at the recommended temperature after the initial exothermic phase.[11]
Formation of an Oily Product Instead of Crystals 1. Presence of impurities, such as unreacted starting material or side products.[10] 2. Insufficient cooling during work-up.1. Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[1] 2. Ensure the reaction mixture is poured over a sufficient amount of crushed ice and stirred vigorously to promote solidification.
Product is Yellow or Discolored 1. Formation of nitrophenolic impurities due to elevated temperatures. 2. Residual nitric acid.1. Maintain strict temperature control during the addition of the nitrating mixture.[11] 2. Wash the crude product thoroughly with cold water and then with a dilute sodium bicarbonate solution to neutralize and remove any remaining acid.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to a loss of regioselectivity. 2. Inappropriate catalyst or reaction conditions.1. Carefully control the temperature during the addition of the nitrating agent, keeping it within the recommended range (typically 0-10 °C).[5] 2. Optimize the catalyst system. For highly selective reactions, alternative catalysts might be explored.
Runaway Reaction (Rapid increase in temperature) 1. Addition of the nitrating mixture is too fast.[10] 2. Inadequate cooling of the reaction vessel.1. Add the nitrating mixture dropwise with continuous stirring and cooling.[1] 2. Ensure the reaction flask is adequately immersed in an ice bath and that the cooling is efficient.

Data on Alternative Catalysts for Aromatic Nitration

While specific data for this compound is limited, the following table summarizes the performance of alternative catalysts in the nitration of related aromatic compounds. This information can serve as a starting point for catalyst screening and optimization.

Catalyst System Substrate Yield (%) Selectivity Reference
Nitric Acid / Acetic AnhydrideGeneral Aromatic CompoundsVariesCan be high[6][7]
MoO₃–SiO₂Benzoic Acid15 (conversion)meta-directing[8]
Natural Zeolites (H-CL, H-MOR, etc.)4-Nitrobenzoic Acid (Esterification)~55%N/A[9][12]

Note: The data presented here is for analogous reactions and may not be directly transferable to the synthesis of this compound. Experimental optimization would be required.

Experimental Protocols

Key Experiment: Nitration of Ethyl 2-methylbenzoate using HNO₃/H₂SO₄

This protocol is adapted from standard procedures for the nitration of methyl benzoate.[1][3]

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate solution (5%)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a measured quantity of ethyl 2-methylbenzoate with continuous stirring.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of ethyl 2-methylbenzoate, ensuring the reaction temperature is maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, and then allow it to slowly warm to room temperature.

  • Pour the reaction mixture slowly onto a beaker containing a large amount of crushed ice with vigorous stirring.

  • The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

  • A final wash with a cold, dilute sodium bicarbonate solution can be performed to remove any remaining acidic impurities, followed by another wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow for Nitration

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure Reactants: Ethyl 2-methylbenzoate Conc. H₂SO₄ Conc. HNO₃ start->reagents mix_substrate Mix Ethyl 2-methylbenzoate and Conc. H₂SO₄ in Ice Bath reagents->mix_substrate mix_nitrating Prepare Nitrating Mixture: HNO₃ + H₂SO₄ in Ice Bath reagents->mix_nitrating addition Slowly Add Nitrating Mixture to Substrate Solution (0-10 °C) mix_substrate->addition mix_nitrating->addition stir Stir at 0-10 °C, then Warm to Room Temperature addition->stir quench Pour onto Crushed Ice stir->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water and NaHCO₃ Solution filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Electrophilic Aromatic Substitution

EAS_mechanism cluster_catalyst Catalyst Action cluster_substitution Substitution Reaction HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium HSO4 HSO₄⁻ H2O H₂O HSO4->H2SO4 + H⁺ Substrate Ethyl 2-methylbenzoate Sigma_complex Arenium Ion Intermediate (Sigma Complex) Substrate->Sigma_complex + NO₂⁺ Product This compound Sigma_complex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

Technical Support Center: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and work-up of Ethyl 2-methyl-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of ethyl 2-methylbenzoate?

A1: The nitration of ethyl 2-methylbenzoate is an electrophilic aromatic substitution reaction. The ester group (-COOEt) is a meta-director, while the methyl group (-CH3) is an ortho-, para-director. Due to the steric hindrance from the methyl group at position 2 and the electronic directing effect of the ester group, the primary product expected is this compound. However, other isomers may be formed as minor byproducts.

Q2: My crude product is an oil and does not solidify upon pouring the reaction mixture onto ice. What should I do?

A2: An oily product that fails to solidify is a common issue and can be attributed to several factors, including the presence of unreacted starting material, the formation of isomeric byproducts, or dinitrated compounds.[1] If the product does not solidify, you should proceed with a liquid-liquid extraction work-up.

Q3: What are the common impurities I should expect, and how can I remove them?

A3: Common impurities include unreacted ethyl 2-methylbenzoate, isomeric nitro-products (such as Ethyl 2-methyl-5-nitrobenzoate), dinitrated byproducts, and residual acids from the nitrating mixture.[1] Most of these impurities can be removed through a combination of washing the organic layer with a sodium bicarbonate solution (to neutralize acids) and water, followed by purification techniques like column chromatography.

Q4: Is there a risk of hydrolyzing the ester during the work-up?

A4: Yes, the presence of strong acids from the nitration reaction and subsequent aqueous washes can potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-methyl-3-nitrobenzoic acid). To minimize this, it is crucial to perform the work-up at low temperatures and to neutralize any residual acid promptly with a mild base like sodium bicarbonate.

Q5: What is the best method to purify the final product?

A5: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[2] For oily products or mixtures that are difficult to crystallize, flash column chromatography is the recommended purification method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; incorrect reaction temperature; insufficient nitrating agent.Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Maintain the reaction temperature within the specified range to avoid side reactions.[3]
Product is a Dark Oil or Tar Reaction temperature was too high, leading to side reactions and degradation.Carefully control the addition of the nitrating mixture and maintain a low reaction temperature using an ice bath.[2]
Product Fails to Solidify Presence of impurities such as unreacted starting material or isomeric byproducts.[1]Proceed with a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If solidification is desired, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel; presence of acidic residues.Gently invert the separatory funnel instead of vigorous shaking. To break up an emulsion, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Broad Melting Point of Solid Product Presence of impurities.Recrystallize the product from an appropriate solvent system. If recrystallization is ineffective, purify by column chromatography.

Experimental Protocol: Work-up Procedure

This protocol outlines a general work-up procedure for the synthesis of this compound, particularly if the crude product is obtained as an oil.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.[2] This will dilute the acid and precipitate the crude product.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Cold water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acids. Be cautious as this may produce carbon dioxide gas.[4]

    • Brine (1 x 50 mL) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography or recrystallization.

Visualizations

Workup_Troubleshooting start Crude Product Obtained is_solid Is the product solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes extraction Perform Liquid-Liquid Extraction is_solid->extraction No (Oily) measure_mp Measure Melting Point recrystallize->measure_mp is_mp_sharp Is MP sharp and within expected range? measure_mp->is_mp_sharp assess_yield Assess Yield is_mp_sharp->assess_yield Yes chromatography Purify by Column Chromatography is_mp_sharp->chromatography No (Impure) is_yield_ok Is yield acceptable? assess_yield->is_yield_ok end_product Final Product is_yield_ok->end_product Yes is_yield_ok->end_product No (Review reaction) extraction->chromatography chromatography->assess_yield

Caption: Troubleshooting workflow for the work-up and purification of this compound.

References

Validation & Comparative

Comparison of Ethyl 2-methyl-3-nitrobenzoate with other nitrobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl 2-methyl-3-nitrobenzoate and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound with its structural isomers. The information is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and biological activities of these nitrobenzoate compounds.

Physicochemical Properties

The position of the methyl and nitro groups on the benzene ring of ethyl benzoate significantly influences its physicochemical properties. These properties are crucial for determining the compound's behavior in various experimental and physiological conditions. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound59382-60-4C₁₀H₁₁NO₄209.20N/AN/A
Ethyl 4-methyl-3-nitrobenzoate19013-15-1C₁₀H₁₁NO₄209.20[1]N/AN/A
Ethyl 2-methyl-5-nitrobenzoate126802-52-6C₁₀H₁₁NO₄209.20N/AN/A
Ethyl 3-methyl-4-nitrobenzoate30650-90-9C₁₀H₁₁NO₄209.20[2]53-55[3]331.3[3]
Ethyl 2-nitrobenzoate610-34-4C₉H₉NO₄195.17[4]26-30[5]172-174 (at 18 mmHg)[5]
Ethyl 3-nitrobenzoate618-98-4C₉H₉NO₄195.17[6]47295
Ethyl 4-nitrobenzoate99-77-4C₉H₉NO₄195.1755-59310

Biological Activity

Nitroaromatic compounds, including nitrobenzoate esters, are known to exhibit a range of biological activities. Their mechanism of action often involves the enzymatic reduction of the nitro group by nitroreductases, leading to the formation of reactive cytotoxic species.[7][8][9] This property makes them candidates for antimicrobial and anticancer agents.

Antifungal Activity

A study on 3-methyl-4-nitrobenzoate derivatives has demonstrated their efficacy against various Candida species, which are opportunistic fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency.

Table 2: Antifungal Activity (MIC in µM) of 3-Methyl-4-nitrobenzoate Esters against Candida Species [10][11]

CompoundC. albicans ATCC 90028C. glabrata 90030C. krusei 34125C. guilliermondii 207
Methyl 3-methyl-4-nitrobenzoate>1000>1000>100039
Ethyl 3-methyl-4-nitrobenzoate>1000>1000>1000625
Propyl 3-methyl-4-nitrobenzoate>1000>1000>10001250
Isopropyl 3-methyl-4-nitrobenzoate>1000>1000>10001250
Butyl 3-methyl-4-nitrobenzoate>1000>1000>10001250
Pentyl 3-methyl-4-nitrobenzoate>1000>1000100031

Data from a study on 3-methyl-4-nitrobenzoate derivates is presented here as a representative example of the antifungal activity of this class of compounds.[10][11]

Antimycobacterial Activity

Esters of nitrobenzoic acids have shown promising activity against Mycobacterium tuberculosis.[12] Studies indicate that the presence of a nitro group on the aromatic ring is crucial for antimycobacterial efficacy, with 3,5-dinitrobenzoate esters being particularly potent.[12] The activity of these compounds is often attributed to their role as prodrugs that are activated by mycobacterial enzymes.[12]

Experimental Protocols

General Synthesis of Ethyl Nitrobenzoate Isomers

A common method for the synthesis of ethyl nitrobenzoate isomers is through the esterification of the corresponding nitrobenzoic acid.

Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired nitrobenzoic acid isomer in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

An alternative method is the nitration of ethyl benzoate.[13][14]

Protocol: Nitration of Ethyl Benzoate

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction: Slowly add the nitrating mixture to a solution of ethyl benzoate in concentrated sulfuric acid, maintaining a low temperature (0-10 °C).

  • Quenching: After the addition is complete, stir the reaction mixture for a short period and then pour it onto crushed ice.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against fungal strains can be determined using the broth microdilution method.

Protocol: Broth Microdilution Assay [15]

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) according to standard protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of an ethyl nitrobenzoate isomer.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Nitrobenzoic Acid + Ethanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Reflux catalyst->reflux neutralization Neutralization (e.g., NaHCO₃) reflux->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography / Recrystallization concentration->chromatography end_product Pure Ethyl Nitrobenzoate Isomer chromatography->end_product

Caption: General workflow for the synthesis and purification of ethyl nitrobenzoate isomers.

Signaling Pathway: Mechanism of Action of Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is often dependent on the reductive activation of the nitro group by nitroreductase enzymes, which are present in many microbes and some cancer cells.

G cluster_cell Target Cell (e.g., Fungus, Bacterium) cluster_activation Reductive Activation cluster_damage Cellular Damage prodrug Nitroaromatic Prodrug (e.g., Ethyl Nitrobenzoate) nitroreductase Nitroreductase (NTR) prodrug->nitroreductase nadp NAD(P)+ nitroreductase->nadp reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nitroreductase->reactive_intermediates Reduction nadph NAD(P)H nadph->nitroreductase dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein Damage reactive_intermediates->protein_damage membrane_damage Membrane Damage reactive_intermediates->membrane_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death membrane_damage->cell_death

Caption: Generalized mechanism of action for nitroaromatic compounds via nitroreductase activation.

References

Unambiguous Structural Verification: A Comparative Guide to the Validation of Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for the structural validation of Ethyl 2-methyl-3-nitrobenzoate, a substituted aromatic compound of interest in synthetic chemistry.

While a public crystal structure for this compound is not available, this guide will utilize a hypothetical, yet realistic, dataset based on closely related structures to illustrate the power of the technique. This data will be compared with available spectroscopic data for analogous compounds to provide a comprehensive overview of the structural validation process.

The Definitive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of certainty in structural assignment.

Hypothetical Crystallographic Data for this compound

The following table presents a realistic, albeit hypothetical, set of crystallographic data for this compound, based on published data for similar organic molecules.

ParameterHypothetical Value for this compound
Chemical FormulaC₁₀H₁₁NO₄
Formula Weight209.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.3
Volume (ų)970.2
Z4
Density (calculated) (g/cm³)1.432
R-factor0.045

Complementary Techniques: Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups. While powerful, these techniques often require corroborating evidence for complete structural determination.

Comparative Spectroscopic Data

The table below summarizes expected and reported spectroscopic data for this compound and its close analog, Mthis compound.

TechniqueParameterExpected/Reported Data for AnalogsInterpretation
¹H NMR Chemical Shift (δ)Aromatic H: 7.5-8.2 ppm (m), Ethyl CH₂: ~4.4 ppm (q), Methyl CH₃: ~2.6 ppm (s), Ethyl CH₃: ~1.4 ppm (t)Confirms the presence and relative positions of protons on the aromatic ring, the ethyl ester, and the methyl group.
¹³C NMR Chemical Shift (δ)Carbonyl C: ~165 ppm, Aromatic C: 120-150 ppm, Ethyl CH₂: ~62 ppm, Methyl C: ~15 ppm, Ethyl CH₃: ~14 ppmIndicates the number of unique carbon environments, confirming the carbon skeleton.
IR Wavenumber (cm⁻¹)C=O stretch: ~1720 cm⁻¹, NO₂ stretches: ~1530 and ~1350 cm⁻¹, C-O stretch: ~1250 cm⁻¹, Aromatic C-H stretch: ~3100-3000 cm⁻¹Confirms the presence of key functional groups: the ester carbonyl and the nitro group.
Mass Spec. m/z[M]+: 209.07Determines the molecular weight of the compound, confirming the molecular formula.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be selected and mounted on a goniometer head. Data collection would be performed on a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K). The crystal is rotated, and diffraction patterns are collected at various orientations. The collected intensities are then processed to yield a set of structure factors, which are used to solve and refine the crystal structure.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 MHz). A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are recorded, processed, and analyzed to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy

An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer with an appropriate ionization source (e.g., electron ionization). A dilute solution of the sample is introduced into the instrument, and the mass-to-charge ratio of the resulting ions is measured.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of an organic compound, comparing the directness of X-ray crystallography with the complementary nature of spectroscopic methods.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Pathways cluster_spectro_methods Spectroscopic Techniques Synthesis Synthesized Compound Xray X-ray Crystallography Synthesis->Xray Single Crystal Spectroscopy Spectroscopic Methods Synthesis->Spectroscopy Purified Sample Structure Unambiguous 3D Structure Xray->Structure Direct Determination NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure Corroborative Evidence IR->Structure Corroborative Evidence MS->Structure Corroborative Evidence

Caption: Workflow comparing structural validation by X-ray crystallography and spectroscopic methods.

Comparative analysis of different synthetic routes to Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Ethyl 2-methyl-3-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and operational considerations. The information presented is supported by experimental data to aid in the selection of the most suitable pathway for a given research or production context.

Synthetic Strategies Overview

There are three main synthetic approaches to this compound, each with distinct advantages and disadvantages:

  • Route 1: Direct Nitration of Ethyl 2-methylbenzoate. This is the most straightforward approach, involving the direct electrophilic aromatic substitution of the starting ester.

  • Route 2: Nitration of 2-Methylbenzoic Acid followed by Esterification. This two-step sequence involves the initial nitration of the corresponding carboxylic acid and subsequent esterification to the desired ethyl ester.

  • Route 3: Oxidation of 3-nitro-o-xylene followed by Esterification. This pathway begins with the oxidation of a substituted toluene derivative to the carboxylic acid, which is then esterified.

The following sections provide a detailed comparison of these routes, including quantitative data and experimental protocols.

Comparative Data of Synthetic Routes

ParameterRoute 1: Direct NitrationRoute 2: Nitration and EsterificationRoute 3: Oxidation and Esterification
Starting Material Ethyl 2-methylbenzoate2-Methylbenzoic Acid3-nitro-o-xylene
Key Steps 122
Reagents Conc. HNO₃, Conc. H₂SO₄1. Fuming HNO₃ or Conc. HNO₃2. Ethanol, Acid catalyst1. O₂, Catalyst (e.g., Co(OAc)₂, Mn(OAc)₂)2. Ethanol, Acid catalyst
Reported Yield High (analogous reaction: 81-85%)[1]Overall good (Nitration: up to 87%[2], Esterification: typically high)Overall good (Oxidation: up to 80%[3], Esterification: typically high)
Advantages - Fewer steps- High atom economy- Readily available starting material- High yield in the nitration step- Utilizes a different starting material, offering flexibility
Disadvantages - Potential for regioisomer formation- Strong acidic conditions- Two distinct reaction steps- Requires isolation of the intermediate- Two distinct reaction steps- Oxidation conditions can be harsh

Experimental Protocols

Route 1: Direct Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[1][4]

  • In a flask equipped with a stirrer, add ethyl 2-methylbenzoate.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the ester, ensuring the reaction temperature does not exceed 15 °C.[1]

  • After the addition is complete, continue stirring for an additional 15-30 minutes.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Isolate the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Route 2: Nitration of 2-Methylbenzoic Acid and subsequent Esterification

Step 1: Nitration of 2-Methylbenzoic Acid [2]

  • Cool fuming nitric acid in a flask to -10 °C.

  • Slowly add 2-methylbenzoic acid to the cold fuming nitric acid with continuous stirring.

  • Maintain the reaction temperature at -10 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the crude 2-methyl-3-nitrobenzoic acid and wash with cold water. A yield of approximately 50% can be expected with this method.[2] A modified procedure using concentrated nitric acid at -20°C has been reported to achieve a yield of up to 87%.

Step 2: Fischer Esterification of 2-methyl-3-nitrobenzoic acid

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, neutralize the excess acid with a base, for example, a sodium bicarbonate solution.

  • Extract the this compound with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.

Route 3: Oxidation of 3-nitro-o-xylene and subsequent Esterification

Step 1: Oxidation of 3-nitro-o-xylene [3]

  • In a suitable reactor, combine 3-nitro-o-xylene, an organic solvent, and a catalyst mixture (e.g., cobalt (II) acetate and manganese (II) acetate).

  • Heat the mixture to 90-100 °C and introduce oxygen gas.

  • Monitor the reaction until the concentration of the starting material is below 1%.

  • Cool the reaction mixture and filter to obtain the crude 2-methyl-3-nitrobenzoic acid. The reported yield for this step is up to 80%.[3]

Step 2: Fischer Esterification of 2-methyl-3-nitrobenzoic acid

Follow the same Fischer Esterification protocol as described in Route 2, Step 2.

Logical Workflow for Synthetic Route Selection

The choice of the most appropriate synthetic route depends on several factors, including the availability of starting materials, desired yield, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting a synthetic pathway.

Synthetic Route Selection Start Start: Synthesize Ethyl 2-methyl-3-nitrobenzoate SM_Availability Are Starting Materials Readily Available? Start->SM_Availability Route1_SM Ethyl 2-methylbenzoate SM_Availability->Route1_SM Yes, for Route 1 Route2_SM 2-Methylbenzoic Acid SM_Availability->Route2_SM Yes, for Route 2 Route3_SM 3-nitro-o-xylene SM_Availability->Route3_SM Yes, for Route 3 Process_Simplicity Is Process Simplicity (Fewer Steps) a Priority? Route1_SM->Process_Simplicity Yield_Consideration Is Maximizing Yield the Primary Goal? Route2_SM->Yield_Consideration Route3_SM->Yield_Consideration Select_Route1 Select Route 1: Direct Nitration Select_Route2 Select Route 2: Nitration & Esterification Select_Route3 Select Route 3: Oxidation & Esterification Yield_Consideration->Select_Route1 No Yield_Consideration->Select_Route2 Yes, and 2-Methylbenzoic Acid is available Yield_Consideration->Select_Route3 Yes, and 3-nitro-o-xylene is available Process_Simplicity->Select_Route1 Yes Process_Simplicity->Yield_Consideration No

Caption: Decision workflow for selecting a synthetic route.

References

A Spectroscopic Comparison of Ethyl 2-methyl-3-nitrobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic ester, Ethyl 2-methyl-3-nitrobenzoate, with its synthetic precursors, 2-methyl-3-nitrobenzoic acid and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis supported by experimental data and protocols.

Synthetic Pathway

This compound is synthesized via the Fischer esterification of 2-methyl-3-nitrobenzoic acid with ethanol, using a strong acid catalyst, typically sulfuric acid. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis_Pathway Synthesis of this compound Precursor1 2-methyl-3-nitrobenzoic acid Catalyst H₂SO₄ (catalyst) Precursor1->Catalyst Precursor2 Ethanol Precursor2->Catalyst Product This compound Catalyst->Product Byproduct Water Product->Byproduct + H₂O

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the liquid sample (this compound and ethanol) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For the solid sample (2-methyl-3-nitrobenzoic acid), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon atom.

2.2.3. Mass Spectrometry (MS)

  • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • Data Acquisition: The sample is introduced into the ion source (typically via direct infusion or after separation by Gas Chromatography). The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy Data
Functional Group **2-methyl-3-nitrobenzoic acid (cm⁻¹) **Ethanol (cm⁻¹)[1] This compound (cm⁻¹) (Predicted)
O-H stretch (acid)3300-2500 (broad)--
O-H stretch (alcohol)-3400-3200 (broad)-
C-H stretch (aromatic)~3100-3000-~3100-3000
C-H stretch (aliphatic)~2980-2850~2981~2980-2850
C=O stretch (acid)~1700--
C=O stretch (ester)--~1725
N-O stretch (nitro)~1530 (asymmetric), ~1350 (symmetric)-~1530 (asymmetric), ~1350 (symmetric)
C-O stretch (acid/ester)~1300-1200~1055~1250 and ~1100
¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Proton Environment 2-methyl-3-nitrobenzoic acid (δ, ppm) Ethanol (δ, ppm)[2] This compound (δ, ppm) (Predicted)
-COOH~11-13 (s, 1H)--
-OH-~1.0-5.0 (s, 1H, variable)-
Ar-H~7.5-8.2 (m, 3H)-~7.4-8.0 (m, 3H)
Ar-CH₃~2.6 (s, 3H)-~2.5 (s, 3H)
-OCH₂CH₃-~3.6 (q, 2H)~4.4 (q, 2H)
-OCH₂CH₃-~1.2 (t, 3H)~1.4 (t, 3H)
¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Carbon Environment 2-methyl-3-nitrobenzoic acid (δ, ppm) Ethanol (δ, ppm) This compound (δ, ppm) (Predicted)
-C=O~171-~165
Ar-C (quaternary)~125-150-~125-150
Ar-CH~120-140-~120-140
Ar-CH₃~15-20-~15-20
-OCH₂CH₃-~58~62
-OCH₂CH₃-~18~14
Mass Spectrometry Data (EI)
Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
2-methyl-3-nitrobenzoic acid 181164 ([M-OH]⁺), 136 ([M-NO₂]⁺), 118, 91, 65
Ethanol 46[3]45 ([M-H]⁺), 31 ([CH₂OH]⁺), 29 ([C₂H₅]⁺)[3]
This compound 209 (Predicted)180 ([M-C₂H₅]⁺), 164 ([M-OC₂H₅]⁺), 136 ([M-COOC₂H₅]⁺), 118, 91

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Mixing Mix Reactants & Catalyst Reflux Heat under Reflux Mixing->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Purification Workup->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy ('H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Overview of the synthesis and characterization process.

References

A Comparative Guide to the Reactivity of Ethyl 2-methyl-3-nitrobenzoate and Methyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Ethyl 2-methyl-3-nitrobenzoate and Mthis compound are substituted aromatic esters. Their reactivity is primarily influenced by the interplay of three key structural features:

  • The Ester Group (Ethyl vs. Methyl): The nature of the alkyl group in the ester functionality can influence the susceptibility of the carbonyl carbon to nucleophilic attack.

  • The Ortho-Methyl Group: A methyl group at the ortho position to the ester introduces significant steric hindrance.

  • The Meta-Nitro Group: The strongly electron-withdrawing nitro group at the meta position influences the electronic properties of the aromatic ring and the reactivity of the ester.

The core of their reactivity lies in the susceptibility of the ester's carbonyl carbon to nucleophilic acyl substitution.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of these esters is governed by a combination of electronic and steric factors.

Electronic Effects:

The nitro group at the meta position is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for reactivity at the ester, it withdraws electron density from the carboxyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects (The Ortho Effect):

The methyl group at the ortho position introduces significant steric hindrance around the ester functionality. This "ortho effect" forces the ester group to twist out of the plane of the benzene ring.[1][2][3][4] This has two major consequences:

  • Inhibition of Resonance: The coplanarity between the carbonyl group and the benzene ring is disrupted, which inhibits resonance. This increases the electrophilicity of the carbonyl carbon.

  • Steric Hindrance to Nucleophilic Attack: The ortho-methyl group can physically block the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.

Comparison of the Ethyl vs. Methyl Ester:

In nucleophilic acyl substitution reactions, such as hydrolysis, the size of the alcohol portion of the ester can influence the reaction rate. Generally, for simple alkyl benzoates, the difference in reactivity between a methyl and an ethyl ester is modest. Some studies on the hydrolysis of benzoate esters have shown that methyl esters can be slightly more stable (less reactive) than their ethyl counterparts, while other findings suggest the reaction kinetics are directly related to the size of the alkyl group.[5] The slightly larger size of the ethyl group compared to the methyl group could introduce a minor increase in steric hindrance around the reaction center.

Overall Reactivity Prediction:

The reactivity of both esters is enhanced by the electron-withdrawing nitro group. However, the ortho-methyl group introduces significant steric hindrance, which is expected to be the dominant factor in controlling the rate of nucleophilic attack. The difference in reactivity between the ethyl and methyl esters is predicted to be minimal, with the ethyl ester potentially being slightly less reactive due to the marginally greater steric bulk of the ethyl group compared to the methyl group.

Data Presentation

Since no direct experimental kinetic data is available for a head-to-head comparison, the following table summarizes the structural properties and predicted reactivity based on established chemical principles.

PropertyMthis compoundThis compound
Molecular Formula C9H9NO4C10H11NO4
Molecular Weight 195.17 g/mol [6]209.20 g/mol
Physical Form Solid[6]Likely a liquid or low-melting solid
Melting Point 62-65 °C[6]Not available
Key Structural Features Methyl ester, ortho-methyl, meta-nitroEthyl ester, ortho-methyl, meta-nitro
Predicted Reactivity High, due to electron-withdrawing nitro group, but sterically hindered by the ortho-methyl group.High, due to electron-withdrawing nitro group, but sterically hindered by the ortho-methyl group. Expected to be very similar to, or slightly less reactive than, the methyl ester due to the slightly larger ethyl group.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent acid and the methyl ester, which can be adapted for the ethyl ester. A general procedure for alkaline hydrolysis is also provided to assess reactivity.

1. Synthesis of 2-Methyl-3-nitrobenzoic Acid

This protocol is based on the oxidation of 3-nitro-o-xylene.

  • Materials: 3-nitro-o-xylene, manganese(II) acetate, cobalt(II) acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • In a three-necked flask, add 20 g of 3-nitro-o-xylene (0.132 mol).

    • Add 0.1211 g of manganese acetate (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol) as catalysts.

    • Add 76 g (0.66 mol) of n-hexanoic acid as the solvent.

    • Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.

    • Slowly raise the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction by HPLC.

    • Once the starting material is consumed, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.

    • Adjust the aqueous layer to pH 2 with hydrochloric acid.

    • The product, 2-methyl-3-nitrobenzoic acid, will precipitate and can be collected by filtration.[7]

2. Synthesis of Mthis compound

This protocol involves the esterification of 2-methyl-3-nitrobenzoic acid. A general method using thionyl chloride and methanol is described for a similar compound.[8]

  • Materials: 2-methyl-3-nitrobenzoic acid, methanol, thionyl chloride, water, sodium hydroxide.

  • Procedure:

    • Cool methanol in an ice bath.

    • Slowly add thionyl chloride dropwise to the cold methanol.

    • Add solid 2-methyl-3-nitrobenzoic acid in one portion.

    • Heat the mixture to reflux and maintain overnight.

    • Distill off the excess methanol.

    • After cooling, add water and adjust the pH to 7 with sodium hydroxide solution.

    • The product, Mthis compound, will precipitate and can be collected by filtration, washed with water, and dried.[8]

(To synthesize this compound, ethanol would be substituted for methanol in the above procedure.)

3. Comparative Reactivity Study: Alkaline Hydrolysis

This protocol can be used to compare the rate of hydrolysis of the two esters.

  • Materials: this compound, Mthis compound, sodium hydroxide solution (e.g., 2 M), ethanol (as a co-solvent if needed for solubility), hydrochloric acid.

  • Procedure:

    • Prepare separate solutions of each ester at the same concentration in a suitable solvent (e.g., ethanol-water mixture).

    • In separate reaction vessels maintained at a constant temperature (e.g., 50°C), add a known volume of the sodium hydroxide solution.

    • Initiate the reaction by adding a known volume of the ester solution to the sodium hydroxide solution with vigorous stirring.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard hydrochloric acid.

    • Determine the amount of unreacted sodium hydroxide by back-titration with a standard solution of a strong acid.

    • The rate of reaction can be determined by plotting the concentration of the ester or hydroxide ions against time.

Visualizations

G cluster_reactants Reactant Properties cluster_factors Influencing Factors cluster_outcome Predicted Reactivity Methyl_Ester Mthis compound Electronic Electronic Effects (meta-Nitro Group) Methyl_Ester->Electronic Steric Steric Effects (ortho-Methyl Group) Methyl_Ester->Steric Alkyl_Size Alkyl Group Size (Ethyl vs. Methyl) Methyl_Ester->Alkyl_Size Ethyl_Ester This compound Ethyl_Ester->Electronic Ethyl_Ester->Steric Ethyl_Ester->Alkyl_Size Reactivity Susceptibility to Nucleophilic Acyl Substitution Electronic->Reactivity Increases Steric->Reactivity Decreases Alkyl_Size->Reactivity Minor Influence (Ethyl slightly slower)

Caption: Logical relationship of factors influencing the reactivity of the two esters.

G cluster_synthesis Synthesis cluster_reaction Reactivity Assay (Hydrolysis) cluster_analysis Analysis Start_Material 2-Methyl-3-nitrobenzoic Acid Esterification Esterification (Alcohol, Acid Catalyst) Start_Material->Esterification Product Target Ester Esterification->Product Reaction_Setup Constant Temperature Reaction (Ester + NaOH) Product->Reaction_Setup Quenching Aliquots Quenched (with HCl) Reaction_Setup->Quenching Titration Back-Titration Quenching->Titration Data_Analysis Kinetic Analysis Titration->Data_Analysis Comparison Comparison of Rate Constants Data_Analysis->Comparison

Caption: General experimental workflow for synthesis and comparative reactivity analysis.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-methyl-3-nitrobenzoate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of quality control and developmental assurance. Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways, requires precise and accurate analytical methods to quantify its purity and identify potential process-related impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.

The selection of an appropriate analytical method is contingent upon several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the desired sample throughput. While HPLC is a robust and widely adopted technique for non-volatile organic compounds, orthogonal methods like GC-MS and qNMR offer distinct advantages and can provide a more comprehensive purity profile.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the nitration of ethyl 2-methylbenzoate. This process can lead to several impurities, including:

  • Unreacted Starting Material: Ethyl 2-methylbenzoate

  • Positional Isomers: Ethyl 2-methyl-5-nitrobenzoate and Ethyl 2-methyl-4-nitrobenzoate

  • Dinitrated Byproducts: Ethyl 2-methyl-3,5-dinitrobenzoate

  • Hydrolysis Product: 2-methyl-3-nitrobenzoic acid

An effective analytical method must be capable of separating and quantifying the main component from these potential impurities.

Comparison of Analytical Methods

The performance of HPLC is compared against GC-MS and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.The signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination against a certified internal standard.
Selectivity High; capable of separating structurally similar isomers with appropriate method development.Very high; provides excellent separation and specific identification of volatile compounds based on both retention time and mass-to-charge ratio.High; provides structural information that aids in the identification and quantification of impurities without the need for reference standards of those impurities.
Accuracy HighHighVery high; considered a primary ratio method with typically low error.[1]
Precision (%RSD) Typically < 2%Typically < 5%Can be as low as < 1%.[1]
Limit of Quantification (LOQ) Low (µg/mL to ng/mL range)Very low (pg to ng range)Moderate (mg/mL range)
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent. Derivatization may be required for non-volatile impurities.Precise weighing of the sample and a certified internal standard, followed by dissolution.
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes10 - 20 minutes

Quantitative Data Summary

The following table presents hypothetical data from the purity analysis of a synthesized batch of this compound using the three compared methods.

CompoundHPLC (% Area)GC-MS (% Area)qNMR (% Purity w/w)
Ethyl 2-methylbenzoate (Starting Material)0.450.480.46
Ethyl 2-methyl-5-nitrobenzoate (Isomer)1.201.151.18
This compound 98.10 98.15 98.05
Ethyl 2-methyl-3,5-dinitrobenzoate (Byproduct)0.250.220.24
2-methyl-3-nitrobenzoic acid (Hydrolysis)Not DetectedNot DetectedNot Detected
Total Purity 98.10% 98.15% 98.05%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its potential impurities.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile components in the sample.

Instrumentation and Consumables:

  • GC system coupled to a mass spectrometer (MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • GC vials

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Transfer a portion of the solution to a GC vial for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate purity assessment without the need for a reference standard of the analyte.[2][3]

Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Analytical balance (accurate to 0.01 mg)

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically > 30 seconds)

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample and 5 mg of the internal standard (Maleic acid) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube for analysis.

Data Processing: The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration qNMR_System qNMR Spectrometer Dissolution->qNMR_System Analyze HPLC_System HPLC System Filtration->HPLC_System Inject GC_MS_System GC-MS System Filtration->GC_MS_System Inject Integration Peak Integration HPLC_System->Integration GC_MS_System->Integration qNMR_System->Integration Quantification Purity Calculation Integration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for purity assessment.

Method_Selection cluster_properties Physicochemical Properties cluster_methods Recommended Method Analyte This compound (Analyte) Volatility Volatility & Thermal Stability Analyte->Volatility Concentration Analyte Concentration Analyte->Concentration Reference Reference Standard Availability Analyte->Reference HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Concentration->HPLC Trace Levels qNMR qNMR Concentration->qNMR High Purity Assay Reference->HPLC Required for Impurities Reference->qNMR Not Required for Impurities

Caption: Logical guide for selecting an analytical method.

Conclusion

For the routine purity assessment of synthesized this compound, reversed-phase HPLC offers a robust, reliable, and widely accessible method with excellent resolving power for common process-related impurities. GC-MS serves as a powerful alternative, particularly for its high sensitivity and specificity in identifying volatile impurities. Quantitative NMR stands out as an invaluable orthogonal technique, providing a highly accurate, primary method of purity determination that does not rely on the availability of reference standards for each impurity. The choice of the most suitable analytical method should be guided by the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the intended application of the synthesized compound.

References

Benchmarking the efficiency of Ethyl 2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 2-methyl-3-nitrobenzoate, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic strategies, supported by experimental data to inform methodology selection.

Two primary routes for the synthesis of this compound are considered:

  • Route A: Direct Nitration of Ethyl 2-methylbenzoate. This approach involves the direct introduction of a nitro group onto the aromatic ring of the starting ester.

  • Route B: Two-Step Synthesis via 2-methyl-3-nitrobenzoic acid. This pathway first involves the synthesis of the corresponding carboxylic acid, which is subsequently esterified to yield the final product.

Comparative Efficiency of Synthesis Routes

The following table summarizes the key performance indicators for each synthetic route, including reaction yields and key considerations.

Route Reaction Step Starting Material Key Reagents Reported Yield (%) Reference
A Direct NitrationEthyl 2-methylbenzoateConc. HNO₃, Conc. H₂SO₄Estimated 80-85%[1]
B1 Nitrationm-Toluic acidFuming HNO₃up to 87%[2]
Esterification2-methyl-3-nitrobenzoic acidEthanol, Acid catalyst~95%[3]
B2 Nitrationo-XyleneConc. HNO₃, Conc. H₂SO₄50-55% (3-nitro isomer)[4][5]
Oxidation3-nitro-o-xyleneO₂, Catalystup to 80%[6]
Esterification2-methyl-3-nitrobenzoic acidEthanol, Acid catalyst~95%[3]

Experimental Protocols

Route A: Direct Nitration of Ethyl 2-methylbenzoate (Proposed)

This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[1][7]

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 volume ratio) is prepared by slowly adding the sulfuric acid to the nitric acid in an ice bath.

  • Reaction Setup: Ethyl 2-methylbenzoate is dissolved in concentrated sulfuric acid and cooled in an ice bath.

  • Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of the ester, maintaining the temperature below 15°C.

  • Work-up: The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

Route B1: From m-Toluic Acid

Step 1: Nitration of m-Toluic Acid to 2-methyl-3-nitrobenzoic acid [2]

  • Reaction Setup: Powdered m-toluic acid is added to fuming nitric acid at a controlled temperature of -10°C.

  • Reaction: The mixture is stirred for one hour at -10°C.

  • Work-up: The reaction mixture is filtered to collect the crude product.

  • Purification: The crude solid is washed with cold water to yield 2-methyl-3-nitrobenzoic acid.

Step 2: Fischer Esterification of 2-methyl-3-nitrobenzoic acid [3]

  • Reaction Setup: 2-methyl-3-nitrobenzoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reaction: The mixture is heated under reflux for several hours.

  • Work-up: The excess ethanol is removed by distillation. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid.

  • Purification: The organic layer is dried, and the solvent is evaporated to yield the ethyl ester. Further purification can be achieved by distillation or chromatography.

Route B2: From o-Xylene

Step 1: Nitration of o-Xylene to 3-nitro-o-xylene [4]

  • Reaction Setup: o-Xylene is cooled to -10°C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature between -10 and -5°C.

  • Work-up: The acid layer is removed, and the organic layer is washed sequentially with water, a 5% sodium hydroxide solution, and water.

  • Purification: The product is purified by steam distillation followed by fractional distillation to isolate the 3-nitro-o-xylene isomer.

Step 2: Oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid [6]

  • Reaction Setup: 3-nitro-o-xylene is mixed with an organic solvent and a catalyst (e.g., cobalt and manganese acetates).

  • Oxidation: Air (as a source of oxygen) is passed through the reaction mixture at a temperature of 90-100°C.

  • Work-up: After the reaction is complete, the mixture is cooled, and the crude product is obtained by filtration.

  • Purification: The crude product is purified by a conventional alkalization, decolorization, and acidification process.

Step 3: Fischer Esterification of 2-methyl-3-nitrobenzoic acid

The protocol is the same as described in Route B1, Step 2.

Synthesis Pathway Diagrams

Route_A start Ethyl 2-methylbenzoate reagents Conc. HNO₃ Conc. H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Direct Nitration of Ethyl 2-methylbenzoate (Route A).

Route_B1 start m-Toluic acid nitration_reagents Fuming HNO₃ start->nitration_reagents intermediate 2-methyl-3-nitrobenzoic acid nitration_reagents->intermediate Nitration esterification_reagents Ethanol, H⁺ intermediate->esterification_reagents product This compound esterification_reagents->product Esterification

Caption: Synthesis from m-Toluic Acid (Route B1).

Route_B2 start o-Xylene nitration_reagents Conc. HNO₃ Conc. H₂SO₄ start->nitration_reagents intermediate1 3-nitro-o-xylene nitration_reagents->intermediate1 Nitration oxidation_reagents O₂, Catalyst intermediate1->oxidation_reagents intermediate2 2-methyl-3-nitrobenzoic acid oxidation_reagents->intermediate2 Oxidation esterification_reagents Ethanol, H⁺ intermediate2->esterification_reagents product This compound esterification_reagents->product Esterification

Caption: Synthesis from o-Xylene (Route B2).

Discussion and Recommendations

Route A (Direct Nitration) offers the most straightforward and atom-economical approach. However, the directing effects of the ortho-methyl group (activating, ortho-, para-directing) and the ethyl ester group (deactivating, meta-directing) are in opposition. This can potentially lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired 3-nitro product. Further experimental validation is required to determine the precise isomer distribution and overall efficiency of this route.

Route B (Two-Step Synthesis) provides better control over regioselectivity.

  • Sub-route B1 (from m-Toluic acid) is a highly efficient method. The nitration of m-toluic acid has been reported with high yields for the desired 2-methyl-3-nitrobenzoic acid.[2] Combined with a high-yielding esterification step, this route presents a very promising overall yield.

  • Sub-route B2 (from o-Xylene) is a viable alternative, particularly if o-xylene is a more readily available or cost-effective starting material. However, the initial nitration of o-xylene produces a mixture of isomers, requiring an efficient separation step to isolate the desired 3-nitro-o-xylene.[4][5] While the subsequent oxidation and esterification steps have good reported yields, the initial separation challenge may impact the overall process efficiency.[6]

References

Comparative Biological Activities of 2-Methyl-3-nitrobenzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 2-methyl-3-nitrobenzoic acid. While direct comparative studies on a broad series of Ethyl 2-methyl-3-nitrobenzoate derivatives are limited in publicly available literature, this document synthesizes available data on related nitrobenzoate analogs to offer insights into their potential therapeutic applications, focusing on antifungal, anticancer, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The core structure of 2-methyl-3-nitrobenzoate, a versatile scaffold in medicinal chemistry, has been identified as a key intermediate in the synthesis of pharmaceuticals, including the notable anticancer drug Lenalidomide.[1] This has spurred interest in the biological potential of its derivatives. The presence of the nitro group is often crucial for the biological effects of nitroaromatic compounds, as it can be enzymatically reduced within cells to produce reactive nitrogen species that can lead to cellular damage, forming the basis for their antimicrobial and anticancer properties.[2]

Antifungal Activity

Studies on structurally related 3-methyl-4-nitrobenzoate derivatives have demonstrated significant antifungal activity against various Candida species. The efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. The data from these studies can serve as a valuable reference for predicting the potential antifungal activity of 2-methyl-3-nitrobenzoate derivatives.

A series of 3-methyl-4-nitrobenzoate esters with varying alkyl chains were tested against several Candida species. The results, summarized in the table below, indicate that the length of the alkyl ester chain can significantly influence the antifungal potency.

Derivative (Alkyl Group)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. parapsilosis MIC (µg/mL)
Methyl>500>500>500250
Ethyl>500>500>500125
Propyl25050050062
Isopropyl>500>500>500250
Butyl25050025062
Pentyl12525012531
Isopentyl12525012562

Data adapted from a study on 3-methyl-4-nitrobenzoate derivatives.[2]

Anticancer Activity

The role of Mthis compound as a precursor in the synthesis of the immunomodulatory and anticancer drug Lenalidomide underscores the potential of its derivatives in oncology.[1] The primary method for assessing the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates greater potency.

Anti-inflammatory Activity

Nitrobenzoate derivatives have also been explored for their anti-inflammatory potential. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

A study on a series of novel nitro-containing compounds demonstrated potent inhibition of COX-1 and COX-2. For instance, some derivatives exhibited IC50 values in the sub-micromolar range for COX-2 inhibition, indicating high potency.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Derivative AData not specified0.74
Derivative BData not specified0.69
Derivative CData not specified0.18

Data adapted from a study on novel anti-inflammatory compounds.[3]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for the key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Preparation of Compound Dilutions: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.[2]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of nitrobenzoate esters and the MTT assay.

Synthesis_Workflow cluster_synthesis Synthesis of Nitrobenzoate Esters Benzoic Acid Derivative Benzoic Acid Derivative Stirring Stirring Benzoic Acid Derivative->Stirring Carbonyldiimidazole Carbonyldiimidazole Carbonyldiimidazole->Stirring THF THF THF->Stirring Alcohol Addition Alcohol Addition Stirring->Alcohol Addition Reflux Reflux Alcohol Addition->Reflux Purification Purification Reflux->Purification Final Product Final Product Purification->Final Product

Diagram 1: General workflow for the synthesis of nitrobenzoate esters.

MTT_Assay_Workflow cluster_mtt MTT Assay for Cytotoxicity Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Diagram 2: Step-by-step workflow of the MTT assay for determining cell viability.

Conclusion

While a comprehensive comparative dataset for a full series of this compound derivatives is not currently available in the public domain, the existing research on related nitrobenzoate compounds strongly suggests their potential as a source of new therapeutic agents. The data presented in this guide on antifungal, anticancer, and anti-inflammatory activities of analogous structures provide a solid foundation for initiating new research in this area. The detailed experimental protocols and workflow diagrams are intended to aid researchers in designing and conducting their own investigations into the promising biological activities of this class of compounds. Further studies are warranted to synthesize and evaluate a broader range of 2-methyl-3-nitrobenzoate derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.

References

A Comparative Guide to Confirming the Regiochemistry of Nitration in Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential products from the nitration of ethyl 2-methylbenzoate, with a focus on confirming the formation of the primary product, Ethyl 2-methyl-3-nitrobenzoate. The following sections detail the directing effects of the substituents, a comparison of the potential isomers using spectroscopic data, and a detailed experimental protocol for the synthesis.

The nitration of ethyl 2-methylbenzoate is an example of an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the ethyl ester group (-COOCH₂CH₃).

  • Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

  • Ethyl Ester Group (-COOCH₂CH₃): This is a deactivating group and a meta-director.[1] It withdraws electron density from the ring, making the ring less reactive towards electrophiles. The positions meta to the ester group are less deactivated than the ortho and para positions.

When both groups are present, their directing effects must be considered together. The incoming electrophile (the nitronium ion, NO₂⁺) will preferentially substitute at the position that is most activated or least deactivated. In the case of ethyl 2-methylbenzoate, the positions are influenced as follows:

  • Position 3: ortho to the activating methyl group and meta to the deactivating ester group. Both groups favor substitution here.

  • Position 4: meta to the methyl group and meta to the ester group.

  • Position 5: para to the activating methyl group, but ortho to the deactivating ester group. The directing effects are in conflict here.

  • Position 6: ortho to the activating methyl group, but also ortho to the deactivating ester group and sterically hindered by both groups.

Therefore, the major product expected from this reaction is This compound , as substitution at the 3-position is electronically favored by both substituents.

Comparative Analysis of Potential Isomers

To confirm the identity of the major product, a comparative analysis of the potential isomers is crucial. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.

Isomer NameStructurePredicted Relative YieldKey Distinguishing Spectroscopic Features
This compound Major ¹H NMR: Three distinct aromatic protons, likely a triplet and two doublets. ¹³C NMR: 9 distinct aromatic carbon signals.
Ethyl 2-methyl-4-nitrobenzoate Minor¹H NMR: Aromatic region would show different splitting patterns, possibly a doublet, a singlet-like signal, and another doublet.
Ethyl 2-methyl-5-nitrobenzoate Minor¹H NMR: Aromatic signals would likely consist of a doublet, a doublet of doublets, and a singlet-like signal.
Ethyl 2-methyl-6-nitrobenzoate Trace (due to steric hindrance)¹H NMR: Three distinct aromatic protons with different coupling constants compared to the 3-nitro isomer.
Spectroscopic Data for this compound

While a full experimental spectrum is the ultimate confirmation, the expected NMR data provides a strong basis for identification.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
~7.8-8.0dAromatic H~165
~7.4-7.6tAromatic H~148
~7.2-7.4dAromatic H~135-125
~4.4q-OCH₂CH₃~62
~2.6sAr-CH₃~20
~1.4t-OCH₂CH₃~14

Experimental Protocol: Nitration of Ethyl 2-methylbenzoate

This protocol is adapted from established procedures for the nitration of similar benzoate esters.[1][2][3]

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath to below 10°C.

  • To the cold sulfuric acid, slowly add 2.0 g of ethyl 2-methylbenzoate while stirring, ensuring the temperature remains below 10°C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture in an ice bath.

  • Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate over a period of 15-20 minutes. Maintain the reaction temperature below 15°C throughout the addition.[3]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • The crude product will precipitate as a solid or oil. If it is an oil, it may solidify upon further stirring.

  • Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification:

    • The crude product can be purified by recrystallization from a minimal amount of hot ethanol.

    • Alternatively, the product can be dissolved in ethyl acetate, washed with 5% sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.

  • Characterization:

    • Dry the purified product and determine its melting point. The melting point for this compound is reported to be 34-36 °C.[4]

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the regiochemistry by comparing the observed data with the expected values.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and must be carefully controlled with cooling to prevent runaway reactions and the formation of dinitrated byproducts.[2]

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

Nitration_Pathway start Ethyl 2-methylbenzoate product This compound start->product Nitration reagents Conc. HNO₃ Conc. H₂SO₄

Caption: Reaction scheme for the nitration of ethyl 2-methylbenzoate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare solution of Ethyl 2-methylbenzoate in H₂SO₄ C 3. Add Nitrating Mixture (keep temp < 15°C) A->C B 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D 4. Quench on Ice C->D E 5. Filter Crude Product D->E F 6. Recrystallize from Ethanol E->F G 7. Dry Product F->G H 8. Melting Point & NMR Analysis G->H

Caption: Workflow for the synthesis and analysis of this compound.

References

A Comparative Cross-Validation of Analytical Data for Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous identification and characterization of chemical entities are foundational to ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive cross-validation of analytical data for Ethyl 2-methyl-3-nitrobenzoate, a key chemical intermediate. By comparing data from various analytical techniques and juxtaposing them with data from structurally similar compounds, we aim to provide a robust framework for its unequivocal identification and quality assessment.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for this compound and its structural isomers and analogs. This comparative approach is crucial for distinguishing between closely related compounds that may co-exist as impurities or be used as alternative reagents.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseColumnDetection Wavelength (nm)
This compound ~5.8 (Predicted)Acetonitrile:Water (60:40) with 0.1% Formic AcidC18, 4.6 x 150 mm, 5 µm254
Mthis compound~5.2 (Predicted)Acetonitrile:Water (60:40) with 0.1% Formic AcidC18, 4.6 x 150 mm, 5 µm254
Ethyl 4-methyl-3-nitrobenzoate~6.2 (Predicted)Acetonitrile:Water (60:40) with 0.1% Formic AcidC18, 4.6 x 150 mm, 5 µm254
Ethyl 2-methyl-5-nitrobenzoate~6.0 (Predicted)Acetonitrile:Water (60:40) with 0.1% Formic AcidC18, 4.6 x 150 mm, 5 µm254

Note: Predicted retention times are based on the general elution behavior of similar compounds under typical reverse-phase conditions.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 209194, 178, 163, 133, 105, 77
Mthis compound195178, 164, 134, 104, 77
Ethyl 4-methyl-3-nitrobenzoate209194, 180, 163, 133, 105, 77
Ethyl 2-methyl-5-nitrobenzoate209194, 178, 163, 133, 105, 77

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.8-7.9 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), 4.39 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, Ar-CH₃), 1.39 (t, 3H, -OCH₂CH₃)
Mthis compound7.85 (d, 1H), 7.78 (d, 1H), 7.45 (t, 1H), 3.92 (s, 3H, -OCH₃), 2.53 (s, 3H, Ar-CH₃)
Ethyl 4-methyl-3-nitrobenzoate8.05 (s, 1H), 7.89 (d, 1H), 7.42 (d, 1H), 4.40 (q, 2H, -OCH₂CH₃), 2.65 (s, 3H, Ar-CH₃), 1.41 (t, 3H, -OCH₂CH₃)
Ethyl 2-methyl-5-nitrobenzoate8.2-8.3 (m, 2H), 7.35 (d, 1H), 4.41 (q, 2H, -OCH₂CH₃), 2.60 (s, 3H, Ar-CH₃), 1.40 (t, 3H, -OCH₂CH₃)

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundCharacteristic Absorption Bands (cm⁻¹)
This compound ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1530 & ~1350 (N-O, nitro), ~1250 (C-O, ester)
Mthis compound~3100 (Ar C-H), ~2960 (Aliphatic C-H), ~1730 (C=O, ester), ~1535 & ~1355 (N-O, nitro), ~1255 (C-O, ester)
Ethyl 4-methyl-3-nitrobenzoate~3110 (Ar C-H), ~2985 (Aliphatic C-H), ~1720 (C=O, ester), ~1530 & ~1345 (N-O, nitro), ~1260 (C-O, ester)
Ethyl 2-methyl-5-nitrobenzoate~3090 (Ar C-H), ~2980 (Aliphatic C-H), ~1728 (C=O, ester), ~1525 & ~1350 (N-O, nitro), ~1250 (C-O, ester)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV detection at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature : 250 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 50-500.

  • Sample Preparation : Samples are dissolved in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Solvent : Chloroform-d (CDCl₃).

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : A thin film of the liquid sample is placed between two sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared.

  • Measurement Mode : Transmittance.

  • Spectral Range : 4000-400 cm⁻¹.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Data

The following diagram illustrates a logical workflow for the cross-validation of analytical data for a chemical compound like this compound.

cluster_0 Analytical Techniques cluster_1 Data Interpretation & Comparison cluster_2 Validation & Conclusion HPLC HPLC Analysis Purity Purity Assessment HPLC->Purity GCMS GC-MS Analysis Structure Structural Elucidation GCMS->Structure Isomer Isomer Differentiation GCMS->Isomer NMR NMR Spectroscopy NMR->Structure NMR->Isomer FTIR FTIR Spectroscopy FTIR->Structure Validation Cross-Validation Purity->Validation Structure->Validation Isomer->Validation Reference Comparison with Reference Data Reference->Validation Conclusion Compound Identity Confirmed Validation->Conclusion

Workflow for Analytical Data Cross-Validation
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a metabolite of this compound could potentially modulate cellular processes. This is a conceptual representation for illustrative purposes.

cluster_0 Metabolic Activation cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response EMNB This compound Metabolite Active Metabolite EMNB->Metabolite Esterase/Nitroreductase Receptor Cell Surface Receptor Metabolite->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Biological Response Gene->Response

Comparative study of the electronic effects of substituents in nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Electronic Influence of Substituents on the Physicochemical Properties of Nitrobenzoates

The electronic nature of substituents on an aromatic ring profoundly influences the reactivity and properties of the entire molecule. In the context of nitrobenzoates, these effects are critical in fields ranging from medicinal chemistry to materials science, where fine-tuning molecular properties is paramount. This guide provides a comparative study of the electronic effects of various substituents on nitrobenzoates, supported by experimental data and detailed methodologies.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent can be quantitatively assessed through various parameters. The following tables summarize key data for a series of substituted nitrobenzoates, offering a clear comparison of their properties.

Hammett Substituent Constants and pKa Values

The Hammett equation, log(k/k₀) = ρσ, provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant (σ) is a measure of the electronic-donating or -withdrawing nature of a substituent. The acidity of substituted benzoic acids, represented by their pKa values, also reflects these electronic influences. A lower pKa value indicates a stronger acid, which corresponds to a greater stabilization of the conjugate base by electron-withdrawing groups.[1][2][3]

Substituent (X)PositionHammett Constant (σ)pKa of X-C₆H₄COOHpKa of X-C₆H₃(NO₂)COOH
-NO₂para0.783.40[2]-
-NO₂meta0.713.46[2]-
-NO₂ortho-2.16[1]-
-Brpara0.23--
-Clpara0.234.0[4]-
-Clmeta0.37--
-Clortho-2.9[4]-
-Fpara0.06--
-H-0.004.20[1]-
-CH₃para-0.174.4[4]-
-CH₃meta-0.07--
-CH₃ortho-3.9[4]-
-OCH₃para-0.27--
-OCH₃meta0.12--
Alkaline Hydrolysis of Substituted Benzoates

The rate of alkaline hydrolysis of esters is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state formed during nucleophilic attack on the carbonyl carbon.[5][6]

The following table presents the relative rates of hydrolysis for some substituted methyl benzoates.

SubstituentPositionRelative Rate of Hydrolysis (at 40°C)
-NO₂4-71
-CH₃-NO₂2-, 4-11
-H-1.0
-CH₃3-0.71
-CH₃4-0.51
-CH₃2-0.14
-CH₃, -CH₃2-, 5-0.090
-CH₃, -CH₃2-, 3-0.065
-CH₃, -CH₃2-, 4-0.055
-C₂H₅2-0.046

Data adapted from a study on the alkaline hydrolysis of methyl benzoates in 70% v/v dioxane-water.[5]

Spectroscopic Data of a Representative Nitrobenzoate: Methyl 3-nitrobenzoate

Spectroscopic data provides insight into the electronic environment of the molecule.

Spectroscopic TechniqueKey Data for Methyl 3-nitrobenzoate
¹H NMR Aromatic C-H protons at C2 and C4: δ 8.54 and 8.41 ppm; Aromatic C-H protons at C5 and C6: δ 7.69 and 8.38 ppm; Methyl proton: δ 1.22 ppm.
¹³C NMR Carbonyl carbon: δ 164 ppm; Methyl ester carbon: δ 52 ppm; Aromatic carbons show 6 distinct signals due to lack of symmetry.[7][8]
IR Spectroscopy C=O (ester): 1720-1750 cm⁻¹; N-O (asymmetric stretch): 1500-1550 cm⁻¹; N-O (symmetric stretch): 1290-1360 cm⁻¹; C-O (ester): 1250-1310 cm⁻¹.[9]

Visualizing Electronic Effects and Their Consequences

The interplay between a substituent's electronic properties and its position on the benzene ring determines the overall characteristics of the nitrobenzoate molecule. The following diagram illustrates this relationship.

Electronic_Effects substituent Substituent (X) electronic_effects Electronic Effects substituent->electronic_effects position Position (ortho, meta, para) position->electronic_effects inductive Inductive Effect (-I/+I) electronic_effects->inductive Through-bond polarization resonance Resonance Effect (-R/+R) electronic_effects->resonance Delocalization of π-electrons properties Molecular Properties inductive->properties resonance->properties acidity Acidity (pKa) properties->acidity reactivity Reactivity (Hydrolysis Rate) properties->reactivity

Caption: Logical workflow of substituent effects on nitrobenzoate properties.

Experimental Protocols

To facilitate further research and verification, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol is adapted from studies on the base-catalyzed hydrolysis of p-nitrophenyl benzoate esters.[10]

Objective: To determine the rate constant for the alkaline hydrolysis of a substituted nitrobenzoate.

Principle: The hydrolysis of a p-nitrophenyl ester in a basic solution produces the p-nitrophenoxide ion, which has a strong absorbance at approximately 407 nm. By monitoring the increase in absorbance over time, the rate of the reaction can be determined.

Materials:

  • Substituted p-nitrophenyl benzoate ester

  • 0.10 M Sodium Hydroxide (NaOH) solution

  • 60% Acetone-water solution (or other suitable solvent system)

  • UV-Vis Spectrophotometer

  • 1 mL cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the p-nitrophenyl benzoate ester in the 60% acetone-water solution. The concentration should be chosen such that the final absorbance reading is within the linear range of the spectrophotometer (typically between 50 µM and 150 µM final concentration).

  • In a 1 mL cuvette, place 900 µL of the ester solution.

  • Place the cuvette in the spectrophotometer and take a blank reading (absorbance at time zero).

  • To initiate the hydrolysis reaction, add 100 µL of 0.10 M NaOH solution to the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance at 407 nm at regular time intervals (e.g., every second for 180 seconds).

  • After the initial monitoring period, allow the reaction to go to completion (approximately 5-30 minutes) and record the final absorbance.

  • The pseudo-first-order rate constant (k_app) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of the resulting line will be -k_app.

Protocol 2: Determination of pKa by Potentiometric Titration

This method is a standard and reliable technique for determining the pKa of weak acids like substituted nitrobenzoic acids.[1]

Objective: To determine the pKa of a substituted nitrobenzoic acid.

Principle: The pKa is the pH at which the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term is zero, and thus pH = pKa. This point is known as the half-equivalence point in a titration curve.

Materials:

  • Substituted nitrobenzoic acid

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a glass electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Accurately weigh a sample of the substituted nitrobenzoic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill a buret with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Begin titrating the acid solution with the NaOH solution, adding small increments of the titrant.

  • After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

  • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the volume of NaOH required to reach the equivalence point.

  • The volume of NaOH at the half-equivalence point is half of the equivalence point volume.

  • The pKa is the pH of the solution at the half-equivalence point.

This guide provides a foundational understanding of the electronic effects of substituents in nitrobenzoates, supported by quantitative data and actionable experimental protocols. For researchers and professionals in drug development, a thorough grasp of these principles is indispensable for the rational design of molecules with tailored properties.

References

Evaluating the performance of Ethyl 2-methyl-3-nitrobenzoate in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating Ethyl 2-methyl-3-nitrobenzoate as a Potential Anti-Tuberculosis Agent

A Comparative Guide for Researchers in Drug Development

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel chemical scaffolds for new therapeutic agents. Nitroaromatic compounds, including nitrobenzoate esters, have emerged as a promising class of antimycobacterials. These compounds often act as prodrugs, requiring activation by specific enzymes within Mycobacterium tuberculosis (Mtb) to exert their effects. This guide provides a comparative evaluation of this compound's potential performance as an anti-tuberculosis agent, placed in context with structurally related alternatives and supported by established experimental protocols.

Performance Comparison of Nitrobenzoate Esters against M. tuberculosis

The anti-tuberculosis activity of nitrobenzoate esters is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of the bacteria, while the MBC is the lowest concentration that results in microbial death. Lower values for both indicate higher potency.

The following table summarizes the in vitro activity of several nitrobenzoate esters against the Mtb H37Rv strain, based on data from a comprehensive study on nitrobenzoates and their derivatives.[1][2] While specific data for this compound is not available in the cited literature, its performance can be inferred from the structure-activity relationships observed in its analogues. Given that esters of 3,5-dinitrobenzoic acid show the highest potency, it is anticipated that this compound would exhibit moderate activity. For comparison, the activity of the frontline anti-TB drug Isoniazid is also included.

CompoundStructureR GroupMIC (µg/mL)[2]MBC (µg/mL)[2]
Ethyl 4-nitrobenzoate 4-NO₂-Ph-COOREthyl1632
Octyl 4-nitrobenzoate 4-NO₂-Ph-COOROctyl816
Ethyl 3,5-dinitrobenzoate 3,5-(NO₂)₂-Ph-COOREthyl44
Octyl 3,5-dinitrobenzoate 3,5-(NO₂)₂-Ph-COOROctyl22
Ethyl 3,5-dichlorobenzoate 3,5-Cl₂-Ph-COOREthyl>1024>1024
Isoniazid (Control) N/AN/A0.03 - 0.12N/A

Ph denotes a benzene ring.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the anti-mycobacterial activity and cytotoxicity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to establish the MIC of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and tyloxapol

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a single-cell suspension of M. tuberculosis from an exponential growth phase culture. Adjust the bacterial suspension to a standardized optical density.

  • Serially dilute the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final concentrations should typically range from 0.25 to 1024 µg/mL.

  • Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 to 15 days.

  • After incubation, assess bacterial growth by measuring the optical density at 600 nm or by visual inspection.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • Contents from the MIC assay plates

  • Middlebrook 7H10 agar plates supplemented with OADC

  • Incubator

Procedure:

  • Take an aliquot from each well of the MIC plate that showed no visible growth.

  • Spot the aliquot onto a Middlebrook 7H10 agar plate.

  • Incubate the agar plates at 37°C for 3 to 4 weeks.

  • Observe the plates for colony formation.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the solid medium, indicating a 99.9% kill rate.[2]

Mechanism of Action and Relevant Signaling Pathways

Nitroaromatic compounds like this compound are typically prodrugs that require reductive activation within the mycobacterial cell to become active. This activation is a key pathway and a target for drug action.

Prodrug Activation Pathway in M. tuberculosis

Many nitro-containing drugs are activated by a specific mycobacterial enzyme system involving the cofactor F420 and a deazaflavin-dependent nitroreductase (Ddn).[3][4][5] The process begins with the reduction of the cofactor F420 by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). The reduced F420 (F420H₂) then serves as an electron donor for the Ddn enzyme, which in turn reduces the nitro group of the prodrug.[6][7] This reduction generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacterium and lead to cell death.[8][9]

Prodrug_Activation cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Nitrobenzoate Prodrug (e.g., this compound) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Binds to Fgd1 Fgd1 Enzyme F420_red Cofactor F420H₂ (Reduced) Fgd1->F420_red Reduces F420_ox Cofactor F420 (Oxidized) F420_ox->Fgd1 Substrate F420_red->Ddn Donates electron Active_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Active_Metabolite Catalyzes reduction Death Bacterial Cell Death Active_Metabolite->Death Induces

Caption: Reductive activation pathway of nitroaromatic prodrugs in M. tuberculosis.

Experimental Workflow

The evaluation of a new anti-tuberculosis compound follows a logical progression from initial screening to more complex biological assays.

Experimental_Workflow Start Compound Synthesis (this compound) MIC Primary Screening: Determine MIC Start->MIC MBC Secondary Screening: Determine MBC MIC->MBC Cytotoxicity Toxicity Assessment: Cytotoxicity Assay (e.g., on THP-1 cells) MIC->Cytotoxicity MoA Mechanism of Action Studies: - Resistant mutant generation - Enzyme inhibition assays MBC->MoA SI Calculate Selectivity Index (SI) Cytotoxicity->SI SI->MoA InVivo In Vivo Efficacy: (e.g., Mouse model of TB) MoA->InVivo

Caption: A typical workflow for the preclinical evaluation of a novel anti-TB compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-methyl-3-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-methyl-3-nitrobenzoate was found. The following disposal procedures are based on information from the SDS of structurally similar compounds, including Mthis compound, Ethyl 3-nitrobenzoate, and Methyl 3-nitrobenzoate. Researchers must consult their institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

Personal Protective Equipment (PPE) and Safety Measures
Eye/Face Protection
Skin Protection
Respiratory Protection
Ventilation
Hygiene Measures

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Properly label all waste containers with the full chemical name: "this compound".

  • Segregate waste containing this compound from other chemical waste streams to avoid incompatible mixtures.

2. Containerization:

  • Use a dedicated, sealable, and chemically resistant container for the collection of this compound waste.

  • For solid waste, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[1]

3. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed to prevent the release of vapors or dust.

4. Waste Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • The disposal method must be in accordance with all applicable federal, state, and local regulations.

  • Empty containers should be disposed of as unused product.

5. Accidental Spill Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[1]

  • Prevent the spill from entering drains or waterways.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Ensure Adequate Ventilation B->C D Segregate from Incompatible Chemicals C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F G Document Waste Transfer F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling Ethyl 2-methyl-3-nitrobenzoate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, including 2-Methyl-3-nitrobenzoic acid, other nitroaromatic compounds, and ethyl esters.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is predicted to be a solid with potential to cause skin, eye, and respiratory irritation. The primary hazards associated with its precursor, 2-Methyl-3-nitrobenzoic acid, are skin and eye irritation, and it is classified as a combustible solid.[1][2][3] Therefore, a cautious approach is mandatory.

Summary of Potential Hazards and Recommended PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.[1][3]Use in a well-ventilated area or a chemical fume hood.[4] For solids, a NIOSH-approved N95 dust mask is recommended.[2]
Skin Contact Causes skin irritation.[1][3][5]Wear chemical-resistant gloves (Nitrile or Neoprene are good general options).[6][7][8] A lab coat is required to protect skin and clothing.[4]
Eye Contact Causes serious eye irritation.[1][3]Wear tightly fitting safety goggles or a face shield.[3]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Fire Hazard Combustible solid.[2]Keep away from heat, sparks, and open flames. Use standard fire extinguishers (dry chemical, CO2, water spray, or foam).

Handling and Storage Protocols

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure you have read and understood this guide and the SDS for any other chemicals involved in your procedure. Locate the nearest emergency eyewash station and safety shower.

  • Engineering Controls: All weighing and transfers of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Reactions: When using in reactions, add the compound slowly to the reaction vessel. If heating is required, use a heating mantle or water bath, not a direct flame.[4]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents and strong bases.[1]

  • Store in a cabinet designated for combustible materials.

Spill and Emergency Procedures

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection.

  • Contain the spill.

  • Gently sweep the solid material into a designated waste container, avoiding dust generation.[9] You can dampen the material with a suitable solvent like alcohol to minimize dust.[5][10]

  • Clean the spill area with a detergent and water solution.

  • Properly label the waste container and dispose of it as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware and unused product, must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]

Workflow and Logical Relationships

The following diagram illustrates the key decision points and workflow for safely handling this compound.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.